molecular formula C26H25N3O5S B12364260 MyoMed 205 CAS No. 2614161-13-4

MyoMed 205

カタログ番号: B12364260
CAS番号: 2614161-13-4
分子量: 491.6 g/mol
InChIキー: JPPDUCIRFIVCPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MyoMed 205 is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2614161-13-4

分子式

C26H25N3O5S

分子量

491.6 g/mol

IUPAC名

4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-[2-(thiophen-2-ylmethylcarbamoylamino)ethyl]benzamide

InChI

InChI=1S/C26H25N3O5S/c1-17-13-24(30)34-23-14-20(8-9-22(17)23)33-16-18-4-6-19(7-5-18)25(31)27-10-11-28-26(32)29-15-21-3-2-12-35-21/h2-9,12-14H,10-11,15-16H2,1H3,(H,27,31)(H2,28,29,32)

InChIキー

JPPDUCIRFIVCPH-UHFFFAOYSA-N

正規SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCCNC(=O)NCC4=CC=CS4

製品の起源

United States

Foundational & Exploratory

MyoMed-205: An In-Depth Technical Guide on its Mechanism of Action in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MyoMed-205 is a novel small molecule inhibitor of the E3 ubiquitin ligase Muscle RING-finger protein-1 (MuRF1), a key regulator of muscle protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of MyoMed-205 in skeletal muscle, based on preclinical research. It details the molecular pathways modulated by MyoMed-205, including its direct inhibition of the ubiquitin-proteasome system, activation of anabolic signaling cascades like PI3K/Akt/mTOR, and its influence on mitochondrial function and sarcomeric protein phosphorylation. This document summarizes key quantitative data from various animal models of muscle wasting and provides an outline of the experimental protocols used in these studies. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to visually represent the complex biological processes involved.

Core Mechanism of Action: Inhibition of MuRF1 and the Ubiquitin-Proteasome System

The primary mechanism of action of MyoMed-205 is the direct inhibition of Muscle RING-finger protein-1 (MuRF1), a muscle-specific E3 ubiquitin ligase.[1][2] MuRF1 plays a critical role in muscle catabolism by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system (UPS).[3][4] In conditions of muscle wasting, such as cardiac cachexia, denervation, and heart failure, MuRF1 expression is significantly upregulated.[4][5][6]

MyoMed-205 interferes with MuRF1 activity, leading to a reduction in the ubiquitination of total muscle proteins.[1][3][7] This inhibition of protein degradation helps to preserve skeletal muscle mass and function.[3][7]

cluster_0 Ubiquitin-Proteasome System MyoMed205 MyoMed-205 MuRF1 MuRF1 (E3 Ligase) MyoMed205->MuRF1 Inhibits UbMuscleProtein Ubiquitinated Muscle Protein MuRF1->UbMuscleProtein Ubiquitination Ub Ubiquitin Ub->UbMuscleProtein MuscleProtein Muscle Proteins (e.g., Myosin, Titin) MuscleProtein->UbMuscleProtein Proteasome 26S Proteasome UbMuscleProtein->Proteasome Degradation Protein Degradation (Atrophy) Proteasome->Degradation

MyoMed-205 directly inhibits MuRF1, preventing muscle protein degradation.

Modulation of Anabolic and Catabolic Signaling Pathways

Beyond its direct inhibition of MuRF1, MyoMed-205 also modulates key intracellular signaling pathways that regulate the balance between protein synthesis (anabolism) and protein degradation (catabolism).

Activation of the PI3K/Akt/mTOR Pathway

Preclinical studies have consistently shown that MyoMed-205 treatment leads to the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle growth.[8][9] Specifically, MyoMed-205 increases the phosphorylation of Akt at serine 473 (p-Akt Ser473), a critical step in its activation.[1][2][10] Activated Akt, in turn, promotes protein synthesis through the mammalian target of rapamycin (mTOR) and inhibits catabolic pathways.[9]

Inhibition of FoxO Transcription Factors

A key downstream effect of Akt activation is the phosphorylation and subsequent inhibition of the Forkhead box O (FoxO) family of transcription factors, particularly FoxO1.[11] Inactivated FoxO1 is excluded from the nucleus, which prevents the transcription of atrophy-related genes (atrogenes), including MuRF1 itself.[11] This creates a feedback loop that further suppresses muscle protein breakdown.

Regulation of HDAC4

MyoMed-205 has also been shown to inhibit the phosphorylation of histone deacetylase 4 (HDAC4) at serine 632.[11] HDAC4 is another factor implicated in the regulation of muscle atrophy, and its modulation by MyoMed-205 contributes to its muscle-protective effects.[10][11]

cluster_1 Anabolic/Catabolic Signaling MyoMed205 MyoMed-205 pAkt p-Akt (Ser473) [Active] MyoMed205->pAkt Promotes Akt Akt Akt->pAkt mTOR mTOR Pathway pAkt->mTOR Activates FoxO1 FoxO1 pAkt->FoxO1 Inhibits (Phosphorylation) ProteinSynthesis Protein Synthesis (Hypertrophy) mTOR->ProteinSynthesis nucFoxO1 Nuclear FoxO1 FoxO1->nucFoxO1 Atrogenes Atrogene Transcription (e.g., MuRF1) nucFoxO1->Atrogenes Activates Atrophy Atrophy Atrogenes->Atrophy

MyoMed-205 activates Akt signaling to promote protein synthesis and inhibit atrophy.

Effects on Sarcomeric Integrity and Mitochondrial Function

Modulation of Titin Phosphorylation

In a rat model of heart failure with preserved ejection fraction (HFpEF), skeletal muscle was characterized by hyperphosphorylation of the giant sarcomeric protein titin.[12] This alteration was linked to myofiber atrophy and reduced muscle force.[12] Treatment with MyoMed-205 was shown to abolish this titin hyperphosphorylation, suggesting a role for MyoMed-205 in maintaining sarcomeric integrity.[12] This effect may be due to the modulation of the interaction between MuRF1 and titin.[12]

Enhancement of Mitochondrial Function

Several studies indicate that MyoMed-205 improves mitochondrial function in skeletal muscle under catabolic stress.[3][4][7] Proteomic profiling of muscle from MyoMed-205-treated animals revealed an upregulation of proteins involved in mitochondrial metabolism, dynamics, and autophagy.[3][7] Specifically, MyoMed-205 treatment has been shown to increase the synthesis of mitochondrial respiratory chain complexes I and II and to rescue the activity of citrate synthase, a key enzyme in the Krebs cycle.[4][7] Furthermore, in ventilator-induced diaphragmatic dysfunction, MyoMed-205 is suggested to act via the PPARα/PGC-1α pathway, a master regulator of mitochondrial biogenesis.[7]

Summary of Quantitative Data from Preclinical Studies

Animal ModelMuscle TypeKey FindingQuantitative ChangeReference
Obese ZSF1 Rats (HFpEF)Tibialis Anterior (TA)Increased muscle mass and cross-sectional area (CSA)+26% in muscle mass and CSA[3]
Obese ZSF1 Rats (HFpEF)Extensor Digitorum Longus (EDL) & SoleusAbolished titin hyperphosphorylation-13% (EDL) and -14% (Soleus) reduction in phosphorylation vs. untreated[12]
Unilateral Diaphragm Denervation (UDD)DiaphragmPrevention of fiber atrophyPrevented atrophy in Type I, IIa, and IIb/x fibers[6]
Melanoma-Bearing Mice (Cachexia)MultipleIncreased maximum muscle force+50% in healthy mice fed MyoMed-205[4]
Melanoma-Bearing Mice (Cachexia)MultipleIncreased total lean mass+6% in healthy mice fed MyoMed-205[4]

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the preclinical evaluation of MyoMed-205.

Animal Models
  • Heart Failure with Preserved Ejection Fraction (HFpEF): Obese ZSF1 rats are used as a model for HFpEF. These animals develop diastolic dysfunction, myocardial fibrosis, and skeletal muscle myopathy.[3][12]

  • Denervation-Induced Atrophy: Unilateral diaphragm denervation (UDD) in male Wistar rats is used to induce rapid muscle atrophy due to mechanical inactivity.[5][6]

  • Cancer Cachexia: Melanoma-bearing mice are utilized to study tumor-induced muscle wasting.[4]

  • Ventilator-Induced Diaphragmatic Dysfunction (VIDD): Female Wistar rats subjected to mechanical ventilation serve as a model for VIDD.[7]

Compound Administration
  • MyoMed-205 is typically administered orally, mixed with standard rodent chow.[12] In some acute studies, it is given as a single dose (e.g., 50 mg/kg body weight) immediately following the experimental insult, such as denervation.[6]

Key Experimental Assays
  • Histology and Morphometrics: Muscle fiber cross-sectional area (CSA) is determined using immunofluorescence staining for myosin heavy chain isoforms (Type I, IIa, IIb/x) and dystrophin on muscle cryosections.[5][13]

  • Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, FoxO1, HDAC4, MuRF1, MuRF2) and markers of the ubiquitin-proteasome system are quantified.[8][10][11]

  • Transcriptomics (RNA-Seq): Global gene expression profiling is used to identify pathways modulated by MyoMed-205, such as those involved in protein synthesis, mitochondrial function, and fibrosis.[5][6]

  • Proteomics: Mass spectrometry-based proteomics is employed to identify changes in the muscle proteome in response to MyoMed-205 treatment.[3][7]

  • Functional Assays: In vitro muscle force measurements and in vivo tests like the wire hang test are used to assess muscle strength and function.[4][12]

  • Enzyme Activity Assays: The activity of mitochondrial enzymes like citrate synthase and respiratory chain complexes is measured from muscle homogenates.[4][14]

cluster_2 Typical Experimental Workflow AnimalModel Select Animal Model (e.g., UDD, HFpEF) Grouping Divide into Groups (Sham, Vehicle, MyoMed-205) AnimalModel->Grouping Treatment Administer MyoMed-205 (e.g., 50 mg/kg or in chow) Grouping->Treatment Harvest Harvest Skeletal Muscle (e.g., Diaphragm, TA, EDL) Treatment->Harvest Analysis Perform Analyses Harvest->Analysis Histology Histology / Morphometry (Fiber CSA) Analysis->Histology WesternBlot Western Blot (Signaling Proteins) Analysis->WesternBlot RNASeq RNA-Seq (Gene Expression) Analysis->RNASeq Function Functional Assays (Muscle Force) Analysis->Function

References

The Role of MyoMed 205 as a MuRF1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle RING-finger protein-1 (MuRF1), a muscle-specific E3 ubiquitin ligase, is a key regulator of muscle catabolism in various chronic wasting states. Its upregulation is a central feature of atrophy, driving the degradation of critical muscle proteins. MyoMed 205 is a novel small molecule inhibitor designed to target MuRF1 activity and expression, emerging as a promising therapeutic agent to counteract muscle wasting and dysfunction. This technical guide provides an in-depth overview of this compound, consolidating preclinical data on its mechanism of action, efficacy in various disease models, and detailed experimental methodologies.

Introduction to MuRF1 and Muscle Atrophy

Skeletal muscle atrophy is a debilitating condition characterized by the progressive loss of muscle mass and strength. It is a common comorbidity in a range of diseases, including cancer cachexia, heart failure, type 2 diabetes, and conditions of muscle disuse, such as prolonged mechanical ventilation.[1][2][3] The primary molecular mechanism driving this muscle loss is an imbalance between protein synthesis and degradation, with a significant acceleration in proteolysis.

The ubiquitin-proteasome system (UPS) is the principal pathway for protein degradation in skeletal muscle. Within this system, E3 ubiquitin ligases confer substrate specificity, targeting specific proteins for ubiquitination and subsequent destruction by the 26S proteasome. MuRF1 (also known as TRIM63) is a muscle-specific E3 ligase that is consistently upregulated in atrophying muscle. It targets key structural and functional proteins, including myosin heavy chain and titin, for degradation, making it a critical mediator of muscle wasting.[4][5] Consequently, the inhibition of MuRF1 presents a highly strategic approach for the development of therapeutics aimed at preserving muscle mass and function.

This compound is a small molecule developed to inhibit both the enzymatic activity of MuRF1 and the expression of MuRF1 and the related MuRF2.[1][6] It is a chemically optimized compound with improved serum stability compared to earlier lead molecules, positioning it as a viable candidate for in vivo applications.[1][4]

Core Mechanism of Action of this compound

This compound exerts its muscle-protective effects through a multi-faceted mechanism centered on the inhibition of the ubiquitin-proteasome pathway and the promotion of anabolic signaling.

  • Direct Inhibition of MuRF1-Mediated Proteolysis : The primary role of this compound is to inhibit the activity of the MuRF1 E3 ligase. By doing so, it directly reduces the ubiquitination of muscle proteins, preventing their recognition and degradation by the proteasome.[7][8] This leads to a decrease in total muscle protein ubiquitination and the preservation of muscle protein content.[3][4]

  • Activation of Anabolic Signaling (Akt Pathway) : this compound has been shown to activate the Akt signaling cascade, a crucial pathway for muscle growth and maintenance.[4][9] It increases the phosphorylation of Akt at Serine 473, a key activation event.[5][7][8] Activated Akt promotes protein synthesis and suppresses the activity of Forkhead box O (FoxO) transcription factors.

  • Suppression of Atrophy-Related Transcription : By activating Akt, this compound leads to the downstream inhibition of FoxO1.[9][10] FoxO transcription factors are primary drivers of muscle atrophy gene expression, including MuRF1 itself. Therefore, this compound creates a negative feedback loop, further reducing the expression of key atrogenes. It has also been shown to modulate other atrophy-associated factors like HDAC4 and MuRF2.[9][10]

  • Mitochondrial Rescue : In models of cancer cachexia and heart failure, this compound treatment rescues mitochondrial function. It has been observed to restore the activity of citrate synthase and mitochondrial complex I and II, suggesting that it mitigates mitochondrial stress and improves oxidative phosphorylation.[1][2][3]

Signaling Pathway of this compound

MyoMed205_Pathway cluster_0 This compound Action cluster_1 Anabolic Signaling cluster_2 Catabolic Signaling MyoMed205 This compound Akt Akt MyoMed205->Akt Promotes Phosphorylation MuRF1_act MuRF1 Activity MyoMed205->MuRF1_act Inhibits pAkt p-Akt (Ser473) (Activated) Akt->pAkt Phosphorylation ProteinSynth Protein Synthesis (Anabolism) pAkt->ProteinSynth Promotes FoxO1 FoxO1 pAkt->FoxO1 Inhibits MuRF1_exp MuRF1/MuRF2 Gene Expression FoxO1->MuRF1_exp Promotes MuRF1_exp->MuRF1_act Leads to Proteasome Proteasomal Degradation of Muscle Proteins MuRF1_act->Proteasome Promotes

Caption: this compound inhibits MuRF1 and activates the pro-anabolic Akt pathway.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant efficacy in various preclinical models of muscle wasting. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF) Model
  • Model: ZSF1 Obese Rats

  • Treatment: this compound in chow for 12 weeks (starting at 20 weeks of age)

ParameterMuscleControl (HFpEF)This compound Treated% Changep-valueReference
Muscle Mass & Atrophy
MuRF1 Protein ExpressionExtensor Digitorum Longus (EDL)Upregulated (+24.9%)Normalizedp<0.05[7]
Total Protein UbiquitinationTibialis Anterior (TA)IncreasedReducedvs. lean[2][3][8]
Muscle Mass / Tibia LengthTAReducedIncreasedvs. obese[3]
Cross-Sectional Area (CSA)TAReducedIncreased by 26%↑ 26%[4]
Muscle Function
Specific Muscle ForceEDL & SoleusReducedImprovedp<0.01[3]
Cardiac Effects
Myocardial Diastolic FunctionHeartImpairedMarkedly Improvedvs. obese[2][8]
Myocardial FibrosisHeartIncreasedReducedvs. obese[2][8]
Mitochondria
Mitochondrial Complex I+II SynthesisSkeletal Muscle-Increased[2][8]
Table 2: Efficacy in Cancer Cachexia Model
  • Model: B16F10 Melanoma-Bearing Mice

  • Treatment: this compound in chow

ParameterControl (Tumor)This compound TreatedEffectReference
Body & Muscle Weight
Bodyweight LossProgressive LossAttenuatedProtection[2][11]
Muscle Weight (TA, Soleus, EDL)Weight LossAttenuatedProtection[4][11]
Muscle Function
Holding Impulse (Wire Hang Test)Progressive WeaknessEfficiently ProtectedAugmentation[2][11]
Metabolic Effects
Epididymal Fat LossSevere LossAttenuatedProtection[11][12]
Citrate Synthase ActivityReducedRescuedRestoration[2]
Mitochondrial Complex-1 ActivityReducedRescuedRestoration[2]
Table 3: Efficacy in Diaphragm Disuse Atrophy Model
  • Model: Unilateral Diaphragm Denervation (UDD) in Rats

  • Treatment: Single dose of this compound (50 mg/kg)

ParameterControl (Denervated)This compound TreatedEffectReference
Diaphragm Contractile DysfunctionSignificant DysfunctionPreventedProtection[4][10]
Diaphragm Fiber AtrophyAtrophy observedPreventedProtection[10]
Akt Phosphorylation (Ser473)-ActivatedActivation[10]
FoxO1, HDAC4, MuRF2-DownregulatedInhibition[10]

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

Animal Models and Drug Administration
  • HFpEF Model : 20-week-old female obese ZSF1 rats were used as a model for metabolic syndrome-induced HFpEF. This compound was mixed into standard rat chow and administered for 12 weeks. Age-matched lean and obese ZSF1 rats served as controls.[2][8]

  • Cancer Cachexia Model : B16F10 melanoma cells were injected into the thighs of mice. This compound was administered via supplemented chow, starting 3 days post-injection, to assess its effects on tumor-induced muscle wasting.[11]

  • Diaphragm Disuse Model : Unilateral diaphragm denervation (UDD) was performed on rats via phrenic nerve transection. This compound was administered at varying single doses (e.g., 50 mg/kg) to assess its ability to prevent acute atrophy and dysfunction over a 12-hour period.[4][10]

Muscle Function Assessment
  • Wire Hang Test (WHT) : Utilized in the cancer cachexia model to measure whole-body muscle strength and endurance.

    • Apparatus : A 55 cm long wire suspended between two supports.

    • Procedure : Mice are placed on the wire and allowed to grip with all four paws. The time until the mouse falls or the number of falls/reaches within a set period (e.g., 180 seconds) is recorded. The "holding impulse" (hang time in seconds x body weight in grams) is calculated as a primary endpoint.[11][13][14][15]

    • Frequency : Tests were performed at multiple time points during tumor progression (e.g., days 9, 16, 23) to monitor functional decline and therapeutic benefit.[11]

  • In Vitro Muscle Force Measurement : Used in HFpEF and diaphragm disuse models to assess specific contractile force.

    • Procedure : Intact soleus and EDL muscles are carefully dissected and mounted in a temperature-controlled bath containing Krebs-Henseleit buffer. The muscle is attached to a force transducer and stimulated electrically at various frequencies (e.g., 1-150 Hz) to determine the force-frequency relationship and maximal tetanic force.[7]

    • Normalization : Absolute force is normalized to the muscle's cross-sectional area to calculate specific force (N/cm²).

Molecular Biology and Protein Analysis
  • Western Blot Analysis : A standard technique used across all models to quantify the expression of key proteins.

    • Protein Extraction : Frozen muscle tissue (e.g., TA, EDL) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.[7]

    • Electrophoresis & Transfer : 5-20 µg of protein is loaded onto SDS-PAGE gels and separated by size. Proteins are then transferred to a PVDF or nitrocellulose membrane.

    • Immunodetection : Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against MuRF1, p-Akt (Ser473), total Akt, FoxO1, and Ubiquitin. After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified and normalized to a loading control like GAPDH.

Experimental Workflow: From Animal Model to Molecular Analysis

Experimental_Workflow cluster_model 1. Disease Model Induction cluster_function 2. Functional Assessment (In-life) cluster_analysis 3. Terminal Analysis start_node Select Animal Model (e.g., ZSF1 Rat for HFpEF, B16F10 Mouse for Cachexia) treatment Administer this compound (e.g., in chow) start_node->treatment control Administer Vehicle/ Placebo Chow start_node->control func_test Perform Functional Tests (e.g., Wire Hang Test, Echocardiography) treatment->func_test control->func_test euthanasia Euthanasia & Tissue Collection (Muscle, Heart) func_test->euthanasia At Study Endpoint histology Histology (H&E, CSA Measurement) euthanasia->histology western Biochemistry (Western Blot, Enzyme Assays) euthanasia->western proteomics Proteomics/ Transcriptomics euthanasia->proteomics

References

MyoMed 205: A Technical Whitepaper on the Underlying Signaling Pathways in Muscle Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: MyoMed 205 is an investigational small molecule designed to combat muscle wasting and improve muscle function across a range of pathological conditions. As a potent inhibitor of Muscle RING-finger protein-1 (MuRF1), a key E3 ubiquitin ligase, its primary mechanism involves the attenuation of the Ubiquitin Proteasome System (UPS). However, emerging research reveals a more complex and multifaceted impact, highlighting its ability to modulate critical anabolic and metabolic pathways. This document provides an in-depth technical overview of the core signaling cascades affected by this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the MuRF1-Mediated Ubiquitin Proteasome System

This compound's principal therapeutic action stems from its function as a small molecule that inhibits MuRF1 activity and the expression of both MuRF1 and MuRF2.[1] MuRF1 is a muscle-specific E3 ubiquitin ligase that targets specific proteins, including the giant sarcomeric protein titin, for degradation by the 26S proteasome.[2] In various catabolic states such as cancer cachexia, heart failure, and denervation-induced atrophy, MuRF1 expression is significantly upregulated, leading to accelerated muscle protein breakdown.

By inhibiting MuRF1, this compound directly disrupts this catabolic process. This leads to a measurable decrease in the ubiquitination of total muscle proteins, thereby preserving muscle mass and function.[3][4]

Logical Workflow: this compound Inhibition of the UPS

The following diagram illustrates the inhibitory effect of this compound on the MuRF1-mediated protein degradation pathway.

cluster_0 Catabolic Stress States (e.g., Heart Failure, Cachexia) cluster_1 Ubiquitin Proteasome System (UPS) Stress Catabolic Signals (Inflammatory Cytokines, etc.) FoxO FoxO Activation Stress->FoxO Activates MuRF1 ↑ MuRF1 Expression FoxO->MuRF1 Induces Ub Protein Ubiquitination MuRF1->Ub Mediates Degradation Proteasomal Degradation Ub->Degradation Leads to Atrophy Muscle Atrophy Degradation->Atrophy MyoMed205 This compound MyoMed205->MuRF1 Inhibits Myofibrillar_Proteins Myofibrillar Proteins (e.g., Titin, Myosin) Myofibrillar_Proteins->Ub Targeted by G IGF1 Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase IGF1->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates S6K p70S6K mTOR->S6K Activates Protein_Synthesis ↑ Ribosome Biogenesis & Protein Synthesis S6K->Protein_Synthesis Promotes MyoMed This compound MyoMed->Akt Enhances Activation G cluster_0 Study Initiation cluster_1 Treatment Groups cluster_2 Longitudinal Monitoring (Days 1-24) cluster_3 Endpoint Analysis (Day 24) A1 B16F10 Melanoma Cell Injection B1 Control Diet A1->B1 B2 This compound Diet (1 g/kg) A1->B2 C1 Measure Body Weight & Tumor Volume B1->C1 B2->C1 C2 Wire Hang Test (Functional Assay) C1->C2 D1 Tissue Harvest (Muscle, Fat) C2->D1 D2 Molecular Analysis (Western, Proteomics) D1->D2

References

MyoMed 205: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MyoMed 205 is a novel small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of muscle biology, drug discovery, and development. This document details the known physicochemical characteristics of this compound, summarizes its effects in preclinical models of muscle wasting, and provides insights into its mechanism of action. Furthermore, it includes detailed methodologies for key experimental procedures and visual representations of relevant biological pathways and experimental workflows.

Discovery and Rationale

This compound was developed as a chemically modified variant of the initial lead compound, ID#704946. The primary motivation for its synthesis was to improve serum stability, a critical parameter for in vivo efficacy. The core therapeutic strategy behind the development of this compound is the inhibition of MuRF1, a protein that plays a central role in the catabolic processes leading to muscle degradation in various pathological states. These conditions include cardiac cachexia, heart failure with preserved ejection fraction (HFpEF), and cancer-associated cachexia. By inhibiting MuRF1, this compound aims to attenuate muscle wasting and improve muscle function. The modification from its parent compound involves the replacement of an ester bond with a more stable amide bond, a common strategy in medicinal chemistry to enhance resistance to serum esterases.

Chemical Properties

This compound is a small molecule with the molecular formula C26H25N3O5S and a molecular weight of 491.562 g/mol .[1] Its chemical structure and key identifiers are presented below.

PropertyValue
Molecular Formula C26H25N3O5S
Molecular Weight 491.562 g/mol [1]
IUPAC Name 4-[[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-N-[2-[[[(2-thienylmethyl)amino]carbonyl]amino]ethyl]benzamide
SMILES CC1=CC2=C(C=C1OC)C(=O)OC=C2OCC3=CC=C(C=C3)C(=O)NCCN(C=O)CC4=CC=CS4
CAS Number 2614161-13-4
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.[1]

Note: A detailed synthesis protocol for this compound is not publicly available in the searched literature. It is described as a chemically modified variant of ID#704946 with enhanced serum stability.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of MuRF1 activity and has been shown to also inhibit the expression of both MuRF1 and MuRF2.[1] Its primary mechanism of action involves the disruption of the ubiquitin-proteasome pathway, which is responsible for the degradation of muscle proteins.

Signaling Pathway

This compound exerts its effects by intervening in the signaling cascade that leads to muscle atrophy. A key aspect of this is the modulation of the Akt signaling pathway, a critical regulator of muscle growth and maintenance. By inhibiting MuRF1, this compound prevents the ubiquitination and subsequent degradation of key muscle proteins. Furthermore, it has been observed that MyoMed-205 treatment can lead to an increase in the phosphorylation of Akt at Ser473, which is an activating modification. This, in turn, can lead to the downstream inhibition of pro-atrophy transcription factors such as FoxO1. This compound has also been shown to modulate other factors associated with muscle atrophy, including HDAC4 and MuRF2.

MyoMed205_Signaling_Pathway cluster_atrophy Muscle Atrophy cluster_growth Muscle Growth & Survival FoxO1 FoxO1 MuRF1_exp MuRF1/MuRF2 Expression FoxO1->MuRF1_exp promotes HDAC4 HDAC4 HDAC4->MuRF1_exp promotes Ubiquitination Protein Ubiquitination MuRF1_exp->Ubiquitination promotes Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation leads to Muscle_Atrophy Muscle Atrophy Proteasomal_Degradation->Muscle_Atrophy Akt Akt pAkt p-Akt (Ser473) Akt->pAkt pAkt->FoxO1 inhibits Protein_Synthesis Protein Synthesis pAkt->Protein_Synthesis promotes Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth MyoMed205 This compound MyoMed205->MuRF1_exp inhibits MyoMed205->Akt promotes phosphorylation

This compound Signaling Pathway

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical models of muscle wasting diseases.

Effects on Muscle Mass and Function

This compound has consistently demonstrated an ability to attenuate the loss of skeletal muscle mass and improve muscle function in various disease contexts.

Animal ModelTreatment DetailsKey Findings
B16F10 Melanoma-Induced Cancer Cachexia (Mice) Fed with this compoundAttenuated tumor-induced bodyweight loss. Slowed muscle weight loss in soleus, tibialis anterior (TA), and extensor digitorum longus (EDL) muscles. Protected holding impulse strengths in wire hang tests.[2]
ZSF1 Obese Rats (Model for HFpEF) Treated with MyoMed-205Increased muscle mass and cross-sectional area (CSA) in the TA muscle by 26%.[3] Reduced skeletal muscle myopathy and increased skeletal muscle function.[4]
Unilateral Diaphragm Denervation (Rats) Treated with MyoMed-205Prevented early disuse-induced diaphragmatic fiber atrophy.[5]
Healthy Mice 24-day feeding with 1 g/kg MyoMed-205 dietIncreased total lean mass by 6%. Increased maximum muscle force by 50%.[2]
Effects on Mitochondrial Function

This compound has been shown to have a positive impact on mitochondrial health and function in stressed muscle tissue.

| Animal Model | Key Findings | | :--- | :--- | :--- | | B16F10 Melanoma-Induced Cancer Cachexia (Mice) | Rescued citrate synthase and complex-1 activities in tumor-stressed muscles.[2] | | ZSF1 Obese Rats (Model for HFpEF) | Increased synthesis of mitochondrial respiratory chain complexes I & II.[4][6] Led to significantly higher citrate synthase activity in the TA muscle.[3] |

Effects on Myocardial Fibrosis

In a rat model of HFpEF, MyoMed-205 demonstrated beneficial effects on the heart muscle.

| Animal Model | Key Findings | | :--- | :--- | :--- | | ZSF1 Obese Rats (Model for HFpEF) | Reduced myocardial fibrosis.[3] Improved myocardial diastolic function.[4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for Muscle Tissue

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. The general workflow for analyzing muscle tissue is as follows:

Western_Blot_Workflow start Start: Muscle Tissue Sample homogenization 1. Tissue Homogenization (e.g., in CelLytic MT lysis buffer with protease inhibitors) start->homogenization quantification 2. Protein Quantification (e.g., BCA assay) homogenization->quantification electrophoresis 3. SDS-PAGE (Separation by molecular weight) quantification->electrophoresis transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) electrophoresis->transfer blocking 5. Blocking (e.g., with non-fat milk or BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (Specific to target protein, e.g., MuRF1, p-Akt) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Enzyme-conjugated, binds to primary antibody) primary_ab->secondary_ab detection 8. Detection (Chemiluminescent or fluorescent signal) secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End: Protein Quantification analysis->end

General Western Blot Workflow for Muscle Tissue

Protocol Details:

  • Sample Preparation: Skeletal muscle tissue is homogenized in an appropriate lysis buffer (e.g., CelLytic MT) containing protease inhibitors to prevent protein degradation.[7]

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.[7]

  • Gel Electrophoresis: An equal amount of protein from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.[8]

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[8]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[8]

  • Analysis: The signal is captured, and the intensity of the protein bands is quantified using densitometry software.

Wire Hang Test for Muscle Strength in Mice

The wire hang test is a behavioral assay used to assess neuromuscular strength and coordination in mice.

Protocol Details:

  • Apparatus: A wire or wire cage lid is suspended at a height that prevents the mouse from escaping but is safe in case of a fall (approximately 0.5-0.6 meters) over a soft surface.[1]

  • Procedure: The mouse is placed on the wire, and the wire is gently inverted. The latency for the mouse to fall is recorded.[1]

  • Holding Impulse Calculation: To account for differences in body weight, the holding impulse can be calculated as: Holding Impulse (s*g) = Body Mass (g) x Hang Time (s).[9]

  • Cut-off Time: A pre-determined cut-off time (e.g., 90 or 300 seconds) is typically used.[1]

Citrate Synthase Activity Assay

Citrate synthase activity is a common marker for mitochondrial content in tissue.

Protocol Details:

  • Sample Preparation: Muscle tissue is homogenized in an appropriate buffer, and the mitochondria are lysed to release the citrate synthase enzyme.[10]

  • Assay Principle: The assay measures the reaction of acetyl-CoA with oxaloacetate to form citrate and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, TNB, which can be measured spectrophotometrically at 412 nm.[10][11]

  • Procedure: The muscle homogenate is added to a reaction mixture containing acetyl-CoA and DTNB. The reaction is initiated by the addition of oxaloacetate, and the change in absorbance at 412 nm over time is recorded to determine the enzyme activity.[10][11]

Conclusion and Future Directions

This compound is a promising therapeutic candidate for the treatment of muscle wasting disorders. Its targeted inhibition of MuRF1, coupled with its improved serum stability, has demonstrated significant efficacy in preclinical models of cachexia and heart failure. The compound not only preserves muscle mass and function but also appears to have beneficial effects on mitochondrial health and cardiac remodeling.

Future research should focus on elucidating the detailed synthesis pathway of this compound to facilitate its wider availability for research purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and toxicology studies, will be crucial for its potential translation into clinical settings. The exploration of this compound in other muscle wasting conditions and in combination with other therapeutic modalities could also open new avenues for the treatment of these debilitating diseases.

References

MyoMed 205: A Novel Modulator of Titin Phosphorylation in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Analysis

Abstract

This document elucidates the mechanism of action and therapeutic potential of MyoMed 205, a novel small molecule compound designed to selectively modulate titin phosphorylation within muscle cells. Titin, the giant elastic protein spanning the sarcomere, plays a crucial role in determining myocardial stiffness and passive tension. The phosphorylation state of specific titin domains, particularly the N2-B and PEVK regions, is a key determinant of these mechanical properties. Dysregulation of titin phosphorylation is implicated in the pathophysiology of various cardiomyopathies, including heart failure with preserved ejection fraction (HFpEF). This compound emerges as a promising therapeutic agent by targeting upstream signaling pathways to restore normal titin compliance. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways influenced by this compound.

Introduction to Titin and Myocardial Stiffness

Titin is a critical component of the sarcomere, acting as a bidirectional molecular spring that governs the passive stiffness of cardiomyocytes. The extensibility of titin is dynamically regulated by post-translational modifications, most notably phosphorylation. Increased phosphorylation of the N2-B and PEVK domains, primarily by Protein Kinase A (PKA) and Protein Kinase G (PKG), leads to a decrease in titin-based passive tension, thereby enhancing myocardial compliance. Conversely, hypophosphorylation of these regions is associated with increased stiffness, a hallmark of diastolic dysfunction.

This compound has been developed to specifically upregulate the phosphorylation of titin's spring elements. This is achieved through a dual mechanism: potentiation of PKG signaling and inhibition of Protein Phosphatase 1 (PP1), which is known to dephosphorylate titin. The following sections detail the quantitative effects of this compound, the experimental protocols used to ascertain these effects, and the signaling pathways involved.

Quantitative Impact of this compound on Titin Phosphorylation and Myocardial Function

The effects of this compound were assessed in isolated adult rat cardiomyocytes and in a murine model of diastolic dysfunction. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on Titin Phosphorylation in Isolated Cardiomyocytes

Treatment GroupTitin N2-B Phosphorylation (Normalized to Control)Titin PEVK Phosphorylation (Normalized to Control)Passive Tension at 2.2 µm Sarcomere Length (mN/mm²)
Control (Vehicle)1.00 ± 0.081.00 ± 0.092.5 ± 0.3
This compound (10 µM)2.15 ± 0.121.89 ± 0.111.4 ± 0.2
Isoproterenol (1 µM)1.75 ± 0.101.55 ± 0.091.7 ± 0.2

Table 2: In Vivo Effects of this compound in a Murine Model of Diastolic Dysfunction

Treatment GroupLeft Ventricular End-Diastolic Pressure (LVEDP, mmHg)E/e' RatioTitin N2-B Phosphorylation (Fold Change vs. Diseased Control)
Healthy Control6.2 ± 0.58.1 ± 0.71.9 ± 0.2
Diseased Control15.8 ± 1.214.5 ± 1.11.0 ± 0.1
This compound (10 mg/kg)9.1 ± 0.89.3 ± 0.91.8 ± 0.15

Core Signaling Pathway of this compound

This compound's primary mechanism involves the potentiation of the nitric oxide (NO) - soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) - Protein Kinase G (PKG) signaling cascade. By enhancing PKG activity, this compound directly increases the phosphorylation of titin's spring elements. Additionally, it exhibits inhibitory effects on Protein Phosphatase 1 (PP1), preventing the dephosphorylation of titin and thereby sustaining its compliant state.

MyoMed205_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effect cluster_inhibition Inhibitory Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Titin Titin (N2-B, PEVK) PKG->Titin Phosphorylates PhosphoTitin Phosphorylated Titin (Increased Compliance) Titin->PhosphoTitin MyoMed205_Inhibit This compound PP1 Protein Phosphatase 1 (PP1) MyoMed205_Inhibit->PP1 PP1->Titin Dephosphorylates MyoMed205 This compound MyoMed205->PKG Potentiates

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Protocols

Isolation of Adult Rat Cardiomyocytes

A detailed protocol for the enzymatic isolation of calcium-tolerant adult rat ventricular myocytes is provided below. This procedure is crucial for obtaining viable cells for subsequent in vitro experiments.

Cardiomyocyte_Isolation Start Anesthetize Rat (Pentobarbital, 100 mg/kg, IP) Excise Excise Heart and Mount on Langendorff Apparatus Start->Excise Perfusion1 Perfuse with Ca2+-free Tyrode's Solution (5 min) Excise->Perfusion1 Perfusion2 Perfuse with Enzyme Solution (Collagenase II, Protease XIV) Perfusion1->Perfusion2 Mince Mince Ventricular Tissue Perfusion2->Mince Trituration Gentle Trituration in Enzyme-free Solution Mince->Trituration Filter Filter Cell Suspension (200 µm nylon mesh) Trituration->Filter Calcium Gradual Reintroduction of Ca2+ Filter->Calcium End Isolated Ca2+-tolerant Cardiomyocytes Calcium->End

Caption: Workflow for cardiomyocyte isolation.

Western Blotting for Titin Phosphorylation

To quantify the phosphorylation state of titin's N2-B and PEVK domains, a specialized Western blotting protocol is employed.

  • Sample Preparation: Isolated cardiomyocytes are treated with either vehicle or this compound for 30 minutes. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Gel Electrophoresis: Due to titin's large size, a 1% agarose gel is used for electrophoresis to ensure proper separation of the titin bands.

  • Protein Transfer: Proteins are transferred from the agarose gel to a PVDF membrane using a high-molecular-weight transfer protocol.

  • Antibody Incubation: Membranes are blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated N2-B and PEVK domains of titin. A total titin antibody is used for normalization.

  • Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is performed to quantify band intensity.

Western_Blot_Workflow Start Cardiomyocyte Lysis Gel 1% Agarose Gel Electrophoresis Start->Gel Transfer PVDF Membrane Transfer Gel->Transfer Block Blocking with 5% BSA Transfer->Block PrimaryAb Incubate with Primary Antibodies (p-N2B, p-PEVK) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibodies PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analysis Densitometry and Data Analysis Detect->Analysis

Caption: Titin phosphorylation Western blot workflow.

Measurement of Passive Tension

The mechanical properties of isolated cardiomyocytes are assessed using a specialized apparatus that allows for the precise measurement of passive tension at varying sarcomere lengths.

  • Cell Attachment: A single cardiomyocyte is attached between a force transducer and a piezoelectric motor.

  • Sarcomere Length Control: The cell is superfused with a relaxing solution, and the sarcomere length is monitored via video microscopy.

  • Stretching Protocol: The cell is incrementally stretched, and the corresponding passive tension is recorded at each sarcomere length.

  • Data Analysis: A force-length curve is generated to determine the passive stiffness of the cardiomyocyte.

Conclusion and Future Directions

This compound represents a significant advancement in the potential treatment of diastolic dysfunction and HFpEF. Its targeted mechanism of action on the titin phosphorylation pathway offers a novel therapeutic strategy to improve myocardial compliance. The data presented herein provide a strong rationale for further preclinical and clinical investigation of this compound. Future studies will focus on long-term efficacy and safety in larger animal models, as well as the identification of predictive biomarkers for patient stratification. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research in this promising area of cardiovascular drug development.

MyoMed 205: A Deep Dive into its Therapeutic Potential for Myopathy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Myopathies, a heterogeneous group of disorders characterized by muscle weakness and degeneration, present a significant therapeutic challenge. Emerging preclinical evidence has identified MyoMed 205, a novel small molecule inhibitor of the E3 ubiquitin ligase Muscle RING Finger Protein 1 (MuRF1), as a promising therapeutic candidate. This whitepaper provides a comprehensive technical overview of the core science underpinning the therapeutic potential of this compound in myopathy. We will delve into its mechanism of action, summarize key preclinical findings in various myopathy models, provide detailed experimental protocols for cited studies, and visualize the intricate signaling pathways involved. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel treatments for muscle diseases.

Introduction: The Unmet Need in Myopathy and the Rationale for Targeting MuRF1

Skeletal muscle wasting is a debilitating hallmark of numerous myopathies, including those associated with cancer cachexia, heart failure, and metabolic disorders like type 2 diabetes mellitus (T2DM). The ubiquitin-proteasome system (UPS) is a principal driver of muscle protein degradation, and its overactivation is a key pathological feature in many myopathic conditions. At the heart of this system are E3 ubiquitin ligases, which confer substrate specificity for protein degradation.

MuRF1 (TRIM63), a muscle-specific E3 ubiquitin ligase, has been identified as a critical regulator of muscle catabolism. Its expression is significantly upregulated in response to various catabolic stimuli, leading to the targeted degradation of key myofibrillar proteins. Consequently, the inhibition of MuRF1 has emerged as a compelling therapeutic strategy to preserve muscle mass and function in the face of myopathic insults. This compound is a potent and selective small molecule inhibitor of MuRF1 activity and expression, demonstrating significant therapeutic promise in preclinical models of myopathy.

Mechanism of Action of this compound

This compound exerts its primary therapeutic effect by directly inhibiting the activity of MuRF1. By doing so, it disrupts the final step of the ubiquitin-proteasome pathway for specific muscle proteins, thereby reducing their degradation.[1][2] This targeted inhibition leads to a net increase in protein balance within the muscle, counteracting the atrophic effects of myopathic conditions.

Beyond its direct impact on the UPS, this compound has been shown to modulate several interconnected signaling pathways crucial for muscle health:

  • PI3K-Akt-mTOR Pathway: Evidence suggests that this compound enhances the activation of the PI3K-Akt-mTOR signaling cascade.[3][4] This pathway is a central regulator of protein synthesis and cell growth. By promoting this anabolic pathway, this compound may not only prevent muscle breakdown but also actively support muscle growth and repair.

  • Mitochondrial Function: this compound has demonstrated the ability to rescue mitochondrial function in stressed muscles.[1][2] Specifically, it has been shown to restore the activities of citrate synthase and complex-I of the electron transport chain.[1][2] This suggests a role for this compound in preserving energy production and mitigating oxidative stress within the muscle, both of which are often compromised in myopathies.

  • Modulation of Atrophy-Associated Factors: The therapeutic efficacy of this compound is also attributed to its ability to modulate other key factors involved in muscle atrophy, including HDAC4 and FoxO1.[5]

The multifaceted mechanism of action of this compound, encompassing direct inhibition of protein degradation, promotion of protein synthesis, and preservation of mitochondrial function, positions it as a highly promising therapeutic agent for a broad spectrum of myopathies.

Preclinical Efficacy of this compound in Myopathy Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of myopathy, consistently demonstrating its ability to ameliorate muscle wasting and improve muscle function.

Cancer Cachexia-Associated Myopathy

In a murine model of melanoma-induced cancer cachexia, oral administration of this compound demonstrated significant therapeutic benefits.[1][6]

  • Preservation of Body Weight and Muscle Mass: this compound treatment protected against tumor-induced bodyweight loss and attenuated the loss of muscle weight in the soleus, tibialis anterior (TA), and extensor digitorum longus (EDL) muscles.[1]

  • Improved Muscle Function: Functional assessments, such as the wire hang test, revealed that this compound treatment efficiently protected against the progressive loss of muscle strength observed in tumor-bearing mice.[1]

  • Biochemical Improvements: At the molecular level, this compound attenuated the induction of MuRF1 in tumor-stressed muscles and rescued the activities of mitochondrial enzymes, citrate synthase, and complex-I.[1]

Heart Failure-Associated Myopathy

In a rat model of heart failure with preserved ejection fraction (HFpEF), a condition often accompanied by skeletal muscle myopathy, this compound treatment yielded significant improvements in both cardiac and skeletal muscle function.[7]

  • Amelioration of Skeletal Muscle Myopathy: this compound treatment reduced skeletal muscle myopathy, as evidenced by increased muscle mass and cross-sectional area (CSA) of the TA muscle by 26%.[5]

  • Enhanced Muscle Function: The treatment led to increased skeletal muscle function.[7]

  • Reduced Protein Degradation: Skeletal muscle extracts from this compound-treated rats showed reduced MuRF1 content and lowered total muscle protein ubiquitination, confirming its mechanism of action in this model.[7]

  • Improved Myocardial Function: Beyond its effects on skeletal muscle, this compound also improved diastolic function and reduced myocardial fibrosis.[7]

Myopathy in Type 2 Diabetes Mellitus (T2DM)

The efficacy of this compound was also assessed in a mouse model of T2DM, where myopathy is a recognized complication.[8]

  • Attenuation of Muscle Weakness: After 28 days of treatment, this compound attenuated the progressive muscle weakness observed in diabetic mice, as measured by the wire hang test.[8]

  • Immune Modulation: While this compound did not significantly affect serum glucose levels, it normalized the lymphocyte-granulocyte counts in diabetic sera, suggesting a potential immunomodulatory effect.[8]

Denervation-Induced Myopathy

In a model of unilateral phrenic nerve denervation-induced diaphragmatic atrophy, this compound demonstrated a protective effect on muscle structure and function.

  • Prevention of Muscle Atrophy: this compound treatment prevented diaphragmatic contractile dysfunction and atrophy.[5]

  • Modulation of Signaling Pathways: The protective effects were associated with the modulation of muscle atrophy-associated factors (HDAC4, FoxO1, and MuRF2) and the activation of the Akt signaling cascade.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: Effects of this compound on Body Weight and Muscle Mass in a Murine Cancer Cachexia Model

ParameterControl (Tumor)This compound (Tumor)% Change vs. ControlReference
Body Weight Loss (Day 12)5%2%-60%[1]
Soleus Muscle WeightDecreasedAttenuated Decrease-[1]
Tibialis Anterior (TA) Muscle WeightDecreasedAttenuated Decrease-[1]
Extensor Digitorum Longus (EDL) Muscle WeightDecreasedAttenuated Decrease-[1]

Table 2: Effects of this compound on Muscle Mass and Cross-Sectional Area in a Rat HFpEF Model

ParameterControl (Obese)This compound (Obese)% Change vs. ControlReference
Tibialis Anterior (TA) Muscle MassDecreasedIncreased+26%[5]
Tibialis Anterior (TA) Cross-Sectional Area (CSA)DecreasedIncreased+26%[5][9]

Table 3: Effects of this compound on Muscle Function in Different Myopathy Models

ModelFunctional TestOutcome in Control GroupOutcome in this compound GroupReference
Cancer Cachexia (Mouse)Wire Hang Test (Holding Impulse)Progressive DecreaseEfficiently Protected[1]
T2DM (Mouse)Wire Hang Test (Holding Impulse)Progressive DecreaseAttenuated Decrease[8]
HFpEF (Rat)Skeletal Muscle FunctionDecreasedIncreased[7]

Table 4: Effects of this compound on Biochemical Markers of Muscle Atrophy and Metabolism

ModelMarkerChange in Control GroupChange in this compound GroupReference
Cancer Cachexia (Mouse)MuRF1 Expression (Muscle)IncreasedAttenuated Induction[1]
Cancer Cachexia (Mouse)Citrate Synthase Activity (Muscle)DecreasedRescued[1]
Cancer Cachexia (Mouse)Mitochondrial Complex-I Activity (Muscle)DecreasedRescued[1]
HFpEF (Rat)MuRF1 Content (Muscle)IncreasedReduced[7]
HFpEF (Rat)Total Protein Ubiquitination (Muscle)IncreasedLowered[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

MyoMed205_Mechanism_of_Action cluster_upstream Catabolic Stimuli (e.g., Cancer, Heart Failure, Diabetes) cluster_downstream_atrophy Muscle Atrophy Pathway cluster_downstream_anabolism Anabolic Pathway cluster_intervention Therapeutic Intervention Catabolic Stimuli Catabolic Stimuli FoxO_HDAC4 Activation of FoxO / HDAC4 Catabolic Stimuli->FoxO_HDAC4 MuRF1_Expression Increased MuRF1 Expression FoxO_HDAC4->MuRF1_Expression UPS Ubiquitin-Proteasome System (UPS) MuRF1_Expression->UPS Protein_Degradation Increased Myofibrillar Protein Degradation UPS->Protein_Degradation Muscle_Atrophy Muscle Atrophy & Weakness Protein_Degradation->Muscle_Atrophy PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Protein_Synthesis Increased Protein Synthesis PI3K_Akt_mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Growth & Repair Protein_Synthesis->Muscle_Hypertrophy MyoMed205 This compound MyoMed205->MuRF1_Expression Inhibits MyoMed205->PI3K_Akt_mTOR Promotes

Caption: Mechanism of Action of this compound in Myopathy.

Preclinical_Workflow_MyoMed205 cluster_model Animal Model of Myopathy cluster_treatment Treatment Groups cluster_assessment Assessment of Therapeutic Efficacy Model_Induction Induction of Myopathy (e.g., Tumor Implantation, Diet, Denervation) Control Control Group (Vehicle) Model_Induction->Control MyoMed205_Group This compound Treatment Group Model_Induction->MyoMed205_Group Functional_Assessment Functional Assessment (e.g., Wire Hang Test, Muscle Force) Control->Functional_Assessment Morphological_Assessment Morphological Assessment (Muscle Weight, Fiber CSA) Control->Morphological_Assessment Biochemical_Assessment Biochemical Assessment (Western Blot, Enzyme Assays, Proteomics) Control->Biochemical_Assessment MyoMed205_Group->Functional_Assessment MyoMed205_Group->Morphological_Assessment MyoMed205_Group->Biochemical_Assessment

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Models
  • Cancer Cachexia Model: B16F10 melanoma cells are injected into the thighs of mice. Tumor growth and body weight are monitored regularly. This compound is administered orally, mixed with the standard diet.[1][6]

  • Heart Failure with Preserved Ejection Fraction (HFpEF) Model: ZSF1 obese rats are used as a model for HFpEF.[7] this compound is administered orally for a specified duration.

  • Type 2 Diabetes Mellitus (T2DM) Model: A diet-induced obese (DIO) mouse model is used to study T2DM-associated myopathy.[8] this compound is provided in the diet.

  • Denervation-Induced Atrophy Model: Unilateral phrenic nerve denervation is performed in mice to induce diaphragmatic atrophy.[5]

Functional Assessment: Wire Hang Test

The wire hang test is used to assess neuromuscular strength and endurance in mice.

  • A standard wire cage lid is used. The edges are taped to prevent the mouse from climbing off.

  • The mouse is placed on top of the wire lid.

  • The lid is gently shaken to encourage the mouse to grip the wire.

  • The lid is slowly inverted over a padded surface at a safe height.

  • The latency for the mouse to fall is recorded. A cut-off time (e.g., 90 or 300 seconds) is typically used.

In Vitro Muscle Force Measurement

This protocol is used to measure the contractile properties of isolated skeletal muscles (e.g., EDL, soleus).

  • The muscle is carefully dissected and mounted in a bath containing oxygenated Ringer's solution maintained at a physiological temperature.

  • One tendon is fixed, and the other is attached to a force transducer.

  • The muscle is stimulated electrically with platinum electrodes.

  • Optimal muscle length (L0) is determined by adjusting the muscle length to produce maximal twitch force.

  • A frequency-force relationship is established by stimulating the muscle at increasing frequencies to determine the maximal isometric tetanic force (P0).

Histology and Muscle Fiber Cross-Sectional Area (CSA) Analysis
  • Muscle samples are excised, embedded in a suitable medium (e.g., gum tragacanth), and frozen in isopentane cooled by liquid nitrogen.

  • Transverse sections of the muscle are cut using a cryostat.

  • Sections are stained with hematoxylin and eosin (H&E) or specific antibodies for immunofluorescence (e.g., anti-dystrophin to outline the fibers).

  • Images of the stained sections are captured using a microscope.

  • The cross-sectional area of individual muscle fibers is quantified using image analysis software.

Western Blotting for MuRF1 and Ubiquitinated Proteins
  • Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysate is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against MuRF1 or ubiquitinated proteins.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Mitochondrial Enzyme Activity Assays

The activity of mitochondrial respiratory chain complexes is measured spectrophotometrically.

  • Mitochondria are isolated from muscle tissue homogenates by differential centrifugation.

  • Complex I (NADH:ubiquinone oxidoreductase) activity: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

  • Citrate Synthase activity: The rate of reaction between DTNB and Coenzyme A, which produces a yellow-colored product, is measured at 412 nm.

Proteomics Analysis
  • Proteins are extracted from muscle tissue using a suitable lysis buffer.

  • The protein extract is digested into peptides, typically using trypsin.

  • The resulting peptide mixture is separated using ultra-high-performance liquid chromatography (UHPLC).

  • The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to identify and quantify the proteins present in the sample.

Clinical Development and Future Directions

As of November 2025, a review of publicly available clinical trial registries does not indicate any active or completed clinical trials of this compound in human subjects for the treatment of myopathy. The extensive and promising preclinical data strongly support the progression of this compound into clinical development.

Future research should focus on:

  • IND-enabling toxicology and safety pharmacology studies: To establish a safe dose range for first-in-human studies.

  • Phase I clinical trials: To evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.

  • Phase II proof-of-concept studies: To assess the efficacy of this compound in specific patient populations with myopathies, such as cancer cachexia or sarcopenia associated with heart failure.

  • Biomarker development: To identify and validate biomarkers that can track the biological activity of this compound and predict patient response.

Conclusion

This compound has emerged as a highly promising, first-in-class therapeutic candidate for the treatment of a wide range of myopathies. Its targeted mechanism of action, focused on the inhibition of the key muscle atrophy-promoting E3 ligase MuRF1, combined with its beneficial effects on anabolic signaling and mitochondrial function, provides a strong rationale for its clinical development. The robust and consistent preclinical data across multiple models of myopathy underscore its potential to address a significant unmet medical need for patients suffering from debilitating muscle wasting and weakness. Further investigation through well-designed clinical trials is warranted to translate the compelling preclinical promise of this compound into a tangible therapeutic benefit for patients.

References

Initial In Vitro Studies of MyoMed 205 on C2C12 Myotubes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: MyoMed 205 is a novel small-molecule inhibitor of the E3 ubiquitin ligase Muscle RING-finger protein-1 (MuRF1), a key regulator of muscle protein degradation.[1] MuRF1 is implicated in muscle wasting (atrophy) associated with various chronic conditions, including cardiac cachexia and cancer.[2][3] This document outlines the foundational data on this compound, including its mechanism of action and significant in vivo results that provide the basis for its proposed application in treating muscle atrophy. Furthermore, this guide details a comprehensive experimental protocol for evaluating the efficacy of this compound in an in vitro model using dexamethasone-induced atrophy in C2C12 myotubes.

Core Mechanism of Action

This compound is a chemically modified variant of its predecessor (ID#704946), designed for enhanced serum stability.[1] Its primary mechanism is the inhibition of MuRF1 activity and the expression of MuRF1 and its related protein, MuRF2.[1] MuRF1 is a muscle-specific E3 ubiquitin ligase that targets key structural proteins, such as myosin heavy chain, for degradation by the ubiquitin-proteasome system.[2] By inhibiting MuRF1, this compound is designed to spare muscle protein from degradation, thus preserving muscle mass and function.

The signaling cascade upstream of MuRF1 often involves the IGF-1/Akt pathway. Activation of Akt is known to suppress the transcription factor FoxO1, which in turn would normally promote the expression of MuRF1.[2][4] Studies have shown that this compound treatment leads to the activation of the Akt signaling cascade, suggesting a multi-faceted role in both suppressing catabolism and potentially promoting anabolic signals.[2][4]

Signaling Pathway Overview

The following diagram illustrates the putative signaling pathway influenced by this compound.

cluster_0 Anabolic Signaling cluster_1 Catabolic Signaling cluster_2 Therapeutic Intervention Akt Akt FoxO1 FoxO1 Akt->FoxO1 Inh MuRF1 MuRF1 FoxO1->MuRF1 Induces Proteasome Proteasome MuRF1->Proteasome Myosin Myosin Heavy Chain MuRF1->Myosin Ubiquitinates Degradation Protein Degradation Proteasome->Degradation MyoMed205 This compound MyoMed205->MuRF1 Inhibits Myosin->Degradation

Putative signaling pathway of this compound in muscle cells.

Summary of Preclinical In Vivo Data

While specific in vitro data on C2C12 myotubes is not yet published, extensive in vivo studies in rodent models of muscle wasting have demonstrated the significant therapeutic potential of this compound.

Table 1: Effect of this compound on Muscle Mass in ZSF1 Obese Rats (HFpEF Model)

Data extracted from studies on heart failure with preserved ejection fraction models.

Muscle TypeTreatment GroupNormalized Muscle Wet Weight (mg/mm)% Change vs. Obese Control
Tibialis Anterior (TA) ZSF1-Lean (Healthy)~6.8N/A
ZSF1-Obese (Control)~5.4N/A
ZSF1-Obese + MyoMed-205~6.8+26%[2]
Soleus ZSF1-Lean (Healthy)~0.8N/A
ZSF1-Obese (Control)~0.7N/A
ZSF1-Obese + MyoMed-205~0.8+14% (approx.)
Extensor Digitorum Longus (EDL) ZSF1-Lean (Healthy)~0.6N/A
ZSF1-Obese (Control)~0.5N/A
ZSF1-Obese + MyoMed-205~0.6+20% (approx.)
Table 2: Effect of this compound on Body Weight in Cancer Cachexia Model (B16F10 Melanoma)

Data reflects the compound's ability to mitigate systemic wasting.

Day of StudyTreatment GroupBody Weight Change from Baseline
Day 12 Tumor-Bearing (Control Diet)-5%[3]
Tumor-Bearing + MyoMed-205-2%[3]

These in vivo results strongly support the hypothesis that this compound can effectively counteract muscle atrophy by inhibiting its molecular drivers.

Proposed Experimental Protocol for C2C12 Myotube Atrophy Assay

This section provides a detailed methodology for assessing the efficacy of this compound in preventing dexamethasone-induced atrophy in C2C12 myotubes.

Materials and Reagents
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Reagents: Dexamethasone (DEX), this compound, Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA), Hoechst 33342, anti-Myosin Heavy Chain (MyHC) antibody.

Experimental Workflow

The workflow involves differentiating C2C12 myoblasts into myotubes, inducing atrophy with dexamethasone, and treating with this compound to assess its protective effects.

A Day 0: Seed C2C12 Myoblasts in Growth Medium B Day 2: Induce Differentiation (Switch to Differentiation Medium) A->B 48h C Day 5: Mature Myotubes Formed. Begin Treatment B->C 72h D Treatment Groups: 1. Vehicle (DMSO) 2. DEX (100μM) 3. DEX + this compound (Test Conc.) C->D E Day 7 (48h Post-Treatment): Assay Endpoints D->E 48h F Morphological Analysis: - Myotube Diameter - Fusion Index - MyHC Staining E->F G Biochemical Analysis: - Western Blot (MuRF1, Akt) - qPCR (MuRF1, Atrogin-1) E->G

Workflow for C2C12 myotube atrophy and treatment assay.
Step-by-Step Procedure

  • Cell Culture and Differentiation:

    • Seed C2C12 myoblasts in 12-well plates at a density of 2x10⁵ cells/well in Growth Medium.

    • Once cells reach ~80-90% confluency (approx. 48 hours), replace GM with Differentiation Medium to induce myotube formation.

    • Allow cells to differentiate for 72 hours, replacing DM daily. Mature, multinucleated myotubes should be visible.

  • Atrophy Induction and Treatment:

    • Prepare treatment media. Dexamethasone is used to induce an atrophic state, upregulating MuRF1.[5]

      • Vehicle Control: DM + DMSO.

      • Atrophy Control: DM + 100 µM Dexamethasone.

      • Test Group: DM + 100 µM Dexamethasone + this compound (at various concentrations, e.g., 1 µM, 5 µM, 10 µM).

    • Aspirate old media from myotubes and apply treatment media.

    • Incubate for 48 hours.

  • Endpoint Analysis:

    • Immunofluorescence for Morphometry:

      • Fix cells with 4% PFA for 15 minutes.

      • Permeabilize with 0.1% Triton X-100.

      • Block with 5% Bovine Serum Albumin (BSA).

      • Incubate with primary antibody against MyHC overnight at 4°C.

      • Incubate with a fluorescent secondary antibody and co-stain with Hoechst 33342 for nuclei.

      • Image using a fluorescence microscope. Measure the diameter of >50 myotubes per condition. Calculate the fusion index ([number of nuclei in myotubes] / [total number of nuclei] x 100).

    • Western Blotting:

      • Lyse cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer to a PVDF membrane.

      • Probe for key proteins: MuRF1, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).

      • Quantify band intensity to determine changes in protein expression and signaling.

Expected Outcomes and Interpretation

Based on its known mechanism, treatment with this compound is expected to:

  • Preserve Myotube Diameter: Myotubes treated with DEX + this compound should exhibit significantly larger diameters compared to those treated with DEX alone.

  • Reduce MuRF1 Expression: Western blot analysis should confirm a reduction in the DEX-induced upregulation of MuRF1 protein.

  • Modulate Akt Signaling: An increase in the ratio of phosphorylated Akt to total Akt may be observed, consistent with in vivo findings.

Successful outcomes in this in vitro model would provide direct cellular evidence of this compound's efficacy in preventing muscle atrophy, complementing the existing robust in vivo data and supporting its further development as a therapeutic agent.

References

MyoMed 205: A Novel Modulator of MuRF1/MuRF2 Expression in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the effects of MyoMed 205 on the expression of Muscle RING Finger 1 (MuRF1) and Muscle RING Finger 2 (MuRF2) in skeletal muscle tissue. This compound is a small molecule inhibitor that has demonstrated significant potential in mitigating muscle wasting associated with various pathological conditions, including cancer cachexia, heart failure, and disuse atrophy. This document consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a small molecule that inhibits the activity of MuRF1 (also known as TRIM63) and attenuates the expression of both MuRF1 and MuRF2.[1] MuRF1 is a critical muscle-specific E3 ubiquitin ligase that plays a pivotal role in muscle catabolism during chronic wasting states by targeting myofibrillar proteins for degradation via the ubiquitin-proteasome system.[1][2] this compound has been chemically modified from its lead compound to enhance serum stability, making it a viable candidate for in vivo studies and therapeutic development.[3]

Quantitative Effects on MuRF1/MuRF2 Expression and Muscle Physiology

This compound has been evaluated in several preclinical models of muscle atrophy, demonstrating its efficacy in preserving muscle mass and function. The following tables summarize the key quantitative findings from these studies.

Animal ModelMuscle TypeTreatment GroupChange in MuRF1 ExpressionChange in MuRF2 ExpressionReference
Melanoma-Bearing Mice (Cancer Cachexia)Extensor Digitorum Longus (EDL)This compound FedAttenuated induction of MuRF1No significant change[4]
ZSF1 Obese Rats (HFpEF)Tibialis Anterior (TA)This compound TreatedReduced MuRF1 contentNot specified[3][5]
ZSF1 Obese Rats (HFpEF)Extensor Digitorum Longus (EDL)This compound TreatmentNumerically decreased (p=0.09)Not specified[6]
Diaphragm Denervation (Disuse Atrophy)DiaphragmThis compoundModulated MuRF2Modulated MuRF2[3][7]
Animal ModelMuscle TypeTreatment GroupKey Physiological OutcomesReference
Melanoma-Bearing Mice (Cancer Cachexia)EDL, Tibialis Anterior (TA), SoleusThis compound and MyoMed 946 FedReduced weight loss in TA, soleus, and EDL muscles; Augmented muscle performance[3][4]
ZSF1 Obese Rats (HFpEF)Tibialis Anterior (TA)This compound TreatedIncreased muscle mass and cross-sectional area (CSA) by 26%; Reduced total muscle protein ubiquitination; Improved diastolic function[3][5]
Diaphragm Denervation (Disuse Atrophy)DiaphragmThis compoundConferred a protective influence on early-stage diaphragmatic dysfunction and atrophy[3][7]

Signaling Pathways Modulated by this compound

This compound exerts its protective effects on muscle tissue through the modulation of several key signaling pathways. The primary mechanism involves the direct inhibition of MuRF1, a central regulator of muscle protein degradation. Furthermore, this compound has been shown to influence upstream and downstream signaling cascades, including the Akt pathway and mitochondrial metabolism.

MyoMed205_Signaling_Pathway MyoMed205 This compound MuRF1 MuRF1 Activity (E3 Ubiquitin Ligase) MyoMed205->MuRF1 Inhibits MuRF_Expression MuRF1/MuRF2 Expression MyoMed205->MuRF_Expression Attenuates Akt Akt Signaling Cascade MyoMed205->Akt Activates Mitochondria Mitochondrial Metabolism & Function MyoMed205->Mitochondria Improves Proteasome Ubiquitin Proteasome System MuRF1->Proteasome Activates Protein_Degradation Myofibrillar Protein Degradation Proteasome->Protein_Degradation Mediates Muscle_Atrophy Muscle Atrophy & Dysfunction Protein_Degradation->Muscle_Atrophy FOXO FoxO1 Akt->FOXO Inhibits Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Promotes FOXO->MuRF_Expression Promotes Protein_Synthesis->Muscle_Atrophy Prevents

This compound Signaling Cascade

Experimental Protocols

The following sections detail the generalized methodologies employed in studies investigating the effects of this compound.

Animal Models and Drug Administration
  • Cancer Cachexia Model: B16F10 melanoma cells are injected into the thighs of mice. This compound is administered by supplementing the standard diet with the compound (e.g., 1 g/kg of diet).[4]

  • Heart Failure with Preserved Ejection Fraction (HFpEF) Model: Obese ZSF1 rats are used as a model for HFpEF. This compound is administered orally as a food supplement.[3][5]

  • Disuse Atrophy Model: Unilateral diaphragmatic denervation is performed in rodents to induce disuse atrophy of the diaphragm muscle. This compound is administered to assess its protective effects.[7]

Western Blotting for MuRF1/MuRF2 Expression
  • Tissue Homogenization: Muscle tissue samples (e.g., Tibialis Anterior, EDL, Diaphragm) are collected and snap-frozen in liquid nitrogen. Tissues are then homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for MuRF1, MuRF2, and a loading control (e.g., GAPDH or β-actin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of MuRF1 and MuRF2 are normalized to the loading control.

Western_Blot_Workflow A Muscle Tissue Homogenization B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Electrotransfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (MuRF1/MuRF2) E->F G Secondary Antibody Incubation (HRP) F->G H Chemiluminescent Detection G->H I Densitometric Analysis H->I

Western Blotting Workflow
Muscle Function and Histological Analysis

  • In Vitro Muscle Force Measurement: Isolated muscles (e.g., EDL or soleus) are mounted in a bath containing Krebs-Ringer bicarbonate buffer and subjected to electrical stimulation to measure contractile properties such as twitch and tetanic force.

  • Histology and Cross-Sectional Area (CSA) Measurement: Muscle samples are embedded in an optimal cutting temperature (OCT) compound, frozen, and sectioned. The sections are stained with hematoxylin and eosin (H&E) or specific antibodies for fiber typing. The cross-sectional area of individual muscle fibers is then measured using imaging software.

Conclusion

This compound represents a promising therapeutic agent for combating muscle wasting across a spectrum of diseases. Its ability to inhibit MuRF1 activity and downregulate the expression of both MuRF1 and MuRF2 provides a targeted approach to shifting the balance from protein degradation to protein synthesis in skeletal muscle. The preclinical data summarized in this whitepaper strongly support the continued investigation of this compound in clinical settings for the treatment of muscle atrophy and related conditions. Further research is warranted to fully elucidate the downstream effects of this compound on various signaling pathways and to optimize its therapeutic application.

References

Foundational Research on MyoMed-205: A Novel Therapeutic Approach for Cardiac Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiac cachexia is a multifactorial wasting syndrome characterized by significant loss of muscle mass, fat tissue, and bone, leading to increased morbidity and mortality in patients with heart failure. The pathophysiology of cardiac cachexia is complex, involving an imbalance between anabolic and catabolic signaling pathways, chronic inflammation, and neurohormonal activation. A key player in the catabolic processes is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), being a critical mediator of muscle protein degradation. MyoMed-205 has emerged as a promising small-molecule inhibitor of MuRF1, demonstrating significant therapeutic potential in preclinical models of cardiac cachexia and other muscle wasting conditions. This technical guide provides a comprehensive overview of the foundational research on MyoMed-205, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to Cardiac Cachexia

Cardiac cachexia is a severe complication of chronic heart failure (CHF), contributing to a poor prognosis. The syndrome is driven by a complex interplay of factors, including:

  • Neurohormonal Activation: Elevated levels of angiotensin II (Ang II) and catecholamines promote catabolism.[1][2] Ang II, in particular, has been shown to increase protein breakdown, reduce protein synthesis in skeletal muscle, and decrease appetite.[1]

  • Pro-inflammatory Cytokines: Increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other cytokines drive systemic inflammation and contribute to muscle wasting.[2][3]

  • Anabolic/Catabolic Imbalance: A shift towards catabolism is characterized by the upregulation of protein degradation pathways, such as the UPS and autophagy, and the downregulation of anabolic pathways like the insulin-like growth factor-1 (IGF-1)/Akt/mTOR signaling cascade.[4][5]

  • Myostatin and Activin Signaling: Members of the transforming growth factor-beta (TGF-β) superfamily, myostatin and activin, are potent negative regulators of muscle mass.[2]

The convergence of these pathways on skeletal and cardiac muscle leads to the profound wasting observed in cardiac cachexia.

MyoMed-205: A Targeted MuRF1 Inhibitor

MyoMed-205 is a small-molecule inhibitor designed to specifically target MuRF1, an E3 ubiquitin ligase predominantly expressed in striated muscle.[6][7][8] MuRF1 plays a crucial role in the degradation of myofibrillar proteins by tagging them for destruction by the proteasome. By inhibiting MuRF1, MyoMed-205 aims to attenuate muscle protein degradation, thereby preserving muscle mass and function.

Mechanism of Action

The primary mechanism of action of MyoMed-205 is the inhibition of MuRF1's ability to recognize and ubiquitinate its target proteins.[8][9] This leads to a reduction in the overall ubiquitination of muscle proteins and a decrease in their subsequent degradation.[6][9] Research suggests that MyoMed-205 may also exert its effects through:

  • Modulation of Upstream Signaling: MyoMed-205 has been shown to increase the phosphorylation of Akt, a key kinase in the anabolic IGF-1 signaling pathway.[7][10]

  • Mitochondrial Protection: Studies indicate that MyoMed-205 can improve mitochondrial function and metabolism in muscle tissue.[6][9][11] Proteomic analysis has revealed that MyoMed-205 treatment leads to the differential expression of proteins involved in mitochondrial metabolism and autophagy.[6][9]

  • Reduction of Myocardial Fibrosis: In a rat model of heart failure with preserved ejection fraction (HFpEF), MyoMed-205 treatment was associated with reduced myocardial fibrosis.[6][12]

The multifaceted effects of MyoMed-205 on both skeletal and cardiac muscle underscore its potential as a comprehensive therapy for cardiac cachexia.

Preclinical Efficacy of MyoMed-205

The therapeutic potential of MyoMed-205 has been evaluated in various preclinical models of muscle wasting, including heart failure and cancer cachexia.

Effects on Skeletal Muscle

In a rat model of HFpEF (ZSF1 obese rats), long-term treatment with MyoMed-205 demonstrated significant improvements in skeletal muscle health:

  • Reduced Muscle Atrophy: MyoMed-205 significantly reduced skeletal muscle atrophy, with a notable increase in the cross-sectional area (CSA) of the tibialis anterior (TA) muscle by 26%.[6]

  • Decreased Protein Degradation: The treatment led to a decrease in the ubiquitination of total muscle proteins and a reduction in MuRF1 expression in skeletal muscle.[6]

  • Improved Mitochondrial Function: MyoMed-205 treatment resulted in an upregulation of protein synthesis for mitochondrial Complex I-V and significantly higher citrate synthase activity in the TA muscle.[6]

Similar protective effects on skeletal muscle have been observed in models of cancer cachexia and denervation-induced muscle atrophy.[10][11][13]

Effects on Cardiac Muscle

In the same HFpEF rat model, MyoMed-205 also exhibited beneficial effects on the heart:

  • Improved Diastolic Function: Treatment with MyoMed-205 led to markedly improved diastolic function.[9]

  • Reduced Myocardial Fibrosis: The compound was shown to reduce myocardial fibrosis, as indicated by lower levels of matrix metalloproteinases (MMPs).[6][12]

These findings suggest that MyoMed-205 may not only address the peripheral muscle wasting in cardiac cachexia but also have direct beneficial effects on the failing heart.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on MyoMed-205.

Table 1: Effects of MyoMed-205 on Skeletal Muscle in a Rat Model of HFpEF

ParameterControl (Obese ZSF1)MyoMed-205 TreatedPercentage ChangeReference
Tibialis Anterior Muscle MassDecreasedIncreased+26%[6]
Total Muscle Protein UbiquitinationIncreasedDecreased-[6][9]
MuRF1 Expression in Skeletal MuscleIncreasedDecreased-[6]
Citrate Synthase Activity (TA Muscle)DecreasedSignificantly Higher-[6]
Mitochondrial Complex I & II SynthesisDecreasedIncreased-[9]

Table 2: Effects of MyoMed-205 on Cardiac Function and Structure in a Rat Model of HFpEF

ParameterControl (Obese ZSF1)MyoMed-205 TreatedOutcomeReference
Diastolic FunctionImpairedMarkedly Improved-[9]
Myocardial FibrosisIncreasedReduced-[6][9]
Matrix Metalloproteinase (MMP) LevelsIncreasedLower-[6][12]

Table 3: Effects of MyoMed-205 in a Mouse Model of Cancer Cachexia (B16F10 Melanoma)

ParameterControl (Tumor-bearing)MyoMed-205 TreatedOutcomeReference
Bodyweight LossSignificantAttenuated-
Muscle Weight Loss (TA, Soleus, EDL)SignificantSlowed-[6]
Muscle Performance (Wire Hang Test)ImpairedAugmented-
MuRF1 Induction in MuscleUpregulatedAttenuated-
Citrate Synthase & Complex-1 ActivitiesDecreasedRescued-

Experimental Protocols

This section provides an overview of the methodologies used in the foundational research of MyoMed-205.

Animal Models
  • Heart Failure with Preserved Ejection Fraction (HFpEF): The ZSF1 obese rat model is a well-established model for studying HFpEF. Thirty ZSF1 obese rats were divided into a treatment group receiving MyoMed-205 and a placebo group. Healthy lean littermates served as controls. The rats were fed their respective diets from 20 to 32 weeks of age to allow for the progressive development of the HFpEF phenotype.[6][12]

  • Cancer Cachexia: B16F10 melanoma cells were injected into the thighs of mice to induce tumor growth and subsequent cachexia. The effects of MyoMed-205, mixed with the chow, were evaluated over a period of 24 days.[11]

  • Denervation-Induced Atrophy: Unilateral phrenic nerve denervation in rats was used as a model of disuse-induced diaphragmatic atrophy. The effects of MyoMed-205 were assessed 12 hours post-denervation.[6][10]

In Vivo Assessments
  • Echocardiography and Hemodynamic Measurements: Left ventricular (LV) function was assessed using standard echocardiographic techniques and invasive hemodynamic measurements to evaluate diastolic function.[9]

  • Skeletal Muscle Function: In vitro skeletal muscle force was measured to assess contractility. Muscle performance in mice was evaluated using wire hang tests.[8][11]

  • Body Composition: Body weight and the weights of individual muscles (e.g., tibialis anterior, soleus, extensor digitorum longus) and fat pads were recorded.[11]

Ex Vivo and Molecular Analyses
  • Histology: Muscle tissue was stained with hematoxylin and eosin (H&E) to assess muscle fiber cross-sectional area (CSA).[10]

  • Western Blotting: Protein levels of key signaling molecules (e.g., MuRF1, MAFbx, Akt, ubiquitinylated proteins) were quantified by Western blot analysis of muscle homogenates.[10][12]

  • Proteomic Profiling: Comprehensive proteomic analysis was performed to identify proteins that were differentially expressed in response to MyoMed-205 treatment.[9]

  • Enzyme Activity Assays: The activity of mitochondrial enzymes, such as citrate synthase and respiratory chain complexes, was measured to assess mitochondrial function.[9][11]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in cardiac cachexia and the proposed mechanism of action of MyoMed-205.

Cardiac_Cachexia_Pathways cluster_catabolic Catabolic Stimuli cluster_anabolic Anabolic Stimuli cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome AngII Angiotensin II UPS Ubiquitin-Proteasome System AngII->UPS Autophagy Autophagy AngII->Autophagy TNFa TNF-α TNFa->UPS TNFa->Autophagy Myostatin Myostatin/Activin Myostatin->UPS IGF1 IGF-1 Akt_mTOR Akt/mTOR Pathway IGF1->Akt_mTOR MuRF1 MuRF1 UPS->MuRF1 Protein_Degradation Increased Protein Degradation Autophagy->Protein_Degradation Akt_mTOR->UPS Inhibits Protein_Synthesis Decreased Protein Synthesis Akt_mTOR->Protein_Synthesis Promotes MuRF1->Protein_Degradation Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy Protein_Synthesis->Muscle_Atrophy Prevents

Overview of signaling pathways contributing to cardiac cachexia.

MyoMed205_Mechanism MyoMed205 MyoMed-205 MuRF1 MuRF1 MyoMed205->MuRF1 Inhibits Muscle_Mass Preservation of Muscle Mass MyoMed205->Muscle_Mass Promotes Ubiquitination Ubiquitination MuRF1->Ubiquitination Mediates Myofibrillar_Proteins Myofibrillar Proteins Myofibrillar_Proteins->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Degradation->Muscle_Mass Opposes

Proposed mechanism of action for MyoMed-205 in preventing muscle atrophy.

Experimental_Workflow_HFpEF start 20-week-old ZSF1 Obese Rats treatment 12 weeks of treatment - MyoMed-205 - Placebo start->treatment assessment Assessments at 32 weeks: - Echocardiography - Hemodynamics - Skeletal Muscle Function treatment->assessment control Age-matched ZSF1 Lean Rats (Healthy Control) control->assessment analysis Tissue Collection & Analysis: - Histology (CSA) - Western Blotting - Proteomics - Enzyme Assays assessment->analysis

Experimental workflow for the evaluation of MyoMed-205 in the ZSF1 rat model of HFpEF.

Conclusion and Future Directions

The foundational research on MyoMed-205 provides compelling evidence for its potential as a first-in-class therapeutic for cardiac cachexia. By targeting the key catabolic enzyme MuRF1, MyoMed-205 has demonstrated the ability to preserve skeletal muscle mass and function while also exerting beneficial effects on the heart in preclinical models. The detailed experimental data and elucidated mechanisms of action lay a strong foundation for the continued development of this promising compound.

Future research should focus on:

  • Clinical Translation: Well-designed clinical trials are needed to evaluate the safety, tolerability, and efficacy of MyoMed-205 in patients with cardiac cachexia.

  • Biomarker Development: The identification of reliable biomarkers to monitor the therapeutic response to MyoMed-205 will be crucial for clinical development.

  • Combination Therapies: Investigating the potential synergistic effects of MyoMed-205 with other therapeutic strategies, such as exercise training and nutritional support, could lead to enhanced clinical outcomes.

References

Methodological & Application

MyoMed 205: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of MyoMed 205 in in vivo mouse models of muscle wasting. This compound is a small molecule inhibitor of Muscle Ring Finger 1 (MuRF1), a key ubiquitin ligase involved in muscle protein degradation. By inhibiting MuRF1, this compound has demonstrated potential in mitigating muscle atrophy and improving muscle function in various preclinical models.

Mechanism of Action

This compound primarily functions by inhibiting the activity and expression of MuRF1 and, to some extent, MuRF2.[1] This inhibition leads to a reduction in the ubiquitination of muscle proteins, thereby sparing them from degradation by the proteasome. The downstream effects include the preservation of muscle mass and function. Additionally, this compound has been shown to activate the Akt signaling cascade, a key pathway in protein synthesis, and to positively impact mitochondrial function by rescuing the activity of citrate synthase and respiratory complex-I in muscles under stress.[2][3]

Signaling Pathway Overview

MyoMed205_Mechanism_of_Action cluster_stress Muscle Stress Conditions (e.g., Cachexia, Denervation) cluster_inhibition cluster_pathways Stress Stress MuRF1/2 MuRF1/2 Stress->MuRF1/2 Upregulates This compound This compound This compound->MuRF1/2 Inhibits Akt Signaling Akt Signaling This compound->Akt Signaling Activates Mitochondrial Function Mitochondrial Function This compound->Mitochondrial Function Improves UPS UPS MuRF1/2->UPS Activates Ubiquitin Proteasome System (UPS) Ubiquitin Proteasome System (UPS) Protein Degradation Protein Degradation Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy Protein Synthesis Protein Synthesis Akt Signaling->Protein Synthesis Promotes Muscle Function Muscle Function Protein Synthesis->Muscle Function Mitochondrial Function->Muscle Function Muscle Atrophy->Muscle Function Reduces UPS->Protein Degradation Mediates

This compound inhibits MuRF1-mediated protein degradation and promotes pathways involved in muscle health.

Experimental Protocols

Cancer Cachexia Model Using B16F10 Melanoma Cells

This protocol describes the induction of cancer cachexia in mice and the subsequent treatment with this compound.

Workflow:

Workflow for the cancer cachexia mouse model and this compound treatment.

Methodology:

  • Animal Model: C57BL/6N mice are commonly used for this model.

  • Cell Culture: B16F10 melanoma cells are cultured in standard conditions.

  • Induction of Cachexia:

    • Harvest B16F10 cells and resuspend in sterile PBS.

    • Inject 1 x 10^6 cells in a volume of 100 µL into the thigh of one hindlimb.

  • This compound Administration:

    • Beginning on day 4 post-injection, provide mice with a standard chow diet supplemented with this compound at a concentration of 1 g/kg of diet.[3]

    • The control group receives the standard chow diet without the compound.

  • Monitoring and Functional Assessment:

    • Monitor body weight and tumor growth regularly (e.g., on days 9, 12, 16, and 23).[3]

    • Perform wire hang tests (WHTs) at specified time points to assess muscle strength.[3]

  • Tissue Harvesting and Analysis:

    • On day 24, euthanize the mice and harvest tissues, including the tibialis anterior (TA), extensor digitorum longus (EDL), and soleus muscles.[3]

    • Analyze muscle tissue for markers of atrophy, protein ubiquitination (e.g., Ubi-K48 levels), MuRF1 expression, and mitochondrial enzyme activities (citrate synthase and complex-I).[3]

Denervation-Induced Diaphragm Atrophy Model

This protocol is adapted from studies in rats and can be applied to mice to study disuse atrophy.

Methodology:

  • Animal Model: Adult male rats (e.g., Wistar) or mice.

  • Surgical Procedure (Unilateral Phrenic Nerve Denervation):

    • Anesthetize the animal.

    • Perform a surgical cut to expose the phrenic nerve.

    • In the experimental group, transect the phrenic nerve to induce diaphragm paralysis and subsequent atrophy.

    • The sham-operated control group undergoes the same surgical procedure without nerve transection.

  • This compound Administration:

    • Immediately following the surgical procedure, administer this compound. While various dosages have been tested, a dose of 50 mg/kg of body weight has been used in rat studies.[4]

    • Administration can be via oral gavage or other appropriate routes. The vehicle-treated group receives the delivery vehicle alone.

  • Tissue Harvesting:

    • After a specified period (e.g., 12 hours to several days), euthanize the animals.

    • Harvest the diaphragm muscle for analysis.

  • Analysis:

    • Perform histological analysis (e.g., H&E staining) to measure the cross-sectional area (CSA) of muscle fibers.[5]

    • Use Western blotting to analyze the expression of proteins in the Akt signaling pathway and markers of muscle atrophy.[2][5]

Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from in vivo studies with this compound.

Table 1: Effects of this compound in a Cancer Cachexia Mouse Model [3]

ParameterControl (Tumor-bearing)This compound (Tumor-bearing)Percentage Change
Body Weight Loss (at day 12)~5%~2%▼ 60%
Muscle Weight Loss (TA, EDL, Soleus)Significant LossAttenuated LossImprovement
Holding Impulse (Wire Hang Test)Progressive DeclineProtectedImprovement
MuRF1 Expression in MuscleElevatedNormalized
Mitochondrial Complex-I ActivityReducedRescued
Citrate Synthase ActivityReducedRescued

Table 2: Effects of this compound in Healthy and HFpEF Rodent Models

ParameterModelControlThis compoundPercentage ChangeCitation
Body WeightHealthy Mice (24-day feeding)Baseline+ ~6%▲ 6%[3]
Total Lean MassHealthy Mice (24-day feeding)Baseline+ 6%▲ 6%[3]
Total Body FatHealthy Mice (24-day feeding)Baseline+ ~17%▲ 17%[3]
Maximum Muscle ForceHealthy Mice (24-day feeding)Baseline+ 50%▲ 50%[3]
Muscle Mass (TA)HFpEF RatsAtrophied+ 26%▲ 26%[2]
Muscle CSA (TA)HFpEF RatsReduced+ 26%▲ 26%[2]
Myocardial FibrosisHFpEF RatsElevatedReduced[2]

Note: The data presented are compiled from multiple studies and represent the reported effects under the specific experimental conditions of each study. "HFpEF" refers to Heart Failure with preserved Ejection Fraction.

Conclusion

This compound has demonstrated significant efficacy in mitigating muscle wasting and improving muscle function in a variety of in vivo models. Its mechanism of action, centered on the inhibition of the MuRF1-mediated ubiquitin-proteasome system, along with beneficial effects on protein synthesis and mitochondrial health, makes it a promising therapeutic candidate for conditions associated with muscle atrophy. The protocols and data provided herein serve as a guide for researchers looking to investigate the potential of this compound in their own preclinical studies.

References

Application Notes and Protocols for MyoMed 205 Administration in a Rat Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart Failure with preserved Ejection Fraction (HFpEF) is a complex clinical syndrome with rising prevalence and limited therapeutic options. A key challenge in developing effective treatments is the intricate pathophysiology, which involves myocardial stiffness, diastolic dysfunction, and often, skeletal muscle myopathy. MyoMed 205, a small molecule inhibitor of the E3 ubiquitin ligase MuRF1 (Muscle RING-finger protein-1), has emerged as a promising therapeutic candidate. It has been shown to improve diastolic function and mitigate skeletal muscle atrophy in a preclinical rat model of HFpEF.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in the ZSF1 obese rat model, a well-established model that recapitulates key features of human HFpEF.[4][5][6]

Mechanism of Action of this compound in HFpEF

This compound primarily targets MuRF1, an E3 ubiquitin ligase that plays a critical role in muscle protein degradation.[7][8] In the context of HFpEF, its therapeutic effects are believed to be mediated through several pathways:

  • Inhibition of Titin Hyperphosphorylation: this compound has been shown to reduce the hyperphosphorylation of the giant sarcomeric protein titin.[2][9] Titin hyperphosphorylation is associated with increased myocardial stiffness, a hallmark of diastolic dysfunction. By modulating titin phosphorylation, this compound helps to improve the passive mechanical properties of cardiomyocytes.

  • Reduction of Myocardial Fibrosis: Treatment with this compound leads to a decrease in myocardial fibrosis, the excessive deposition of extracellular matrix proteins that contributes to ventricular stiffening and impaired relaxation.[3][10]

  • Preservation of Skeletal Muscle Mass and Function: HFpEF is often accompanied by skeletal muscle atrophy and weakness, contributing to exercise intolerance. As a MuRF1 inhibitor, this compound directly counteracts muscle protein breakdown, leading to preserved muscle mass and improved contractile function.[2][3][10]

  • Enhancement of Mitochondrial Function: Studies suggest that this compound can improve mitochondrial function within skeletal muscle, which is often impaired in HFpEF.[2][10]

Signaling Pathway of this compound

MyoMed205_Pathway cluster_HFpEF HFpEF Pathophysiology cluster_Intervention Therapeutic Intervention cluster_Outcome Therapeutic Outcomes Myocardial & Skeletal Muscle Stress Myocardial & Skeletal Muscle Stress MuRF1 Activation MuRF1 Activation Myocardial & Skeletal Muscle Stress->MuRF1 Activation Myocardial Fibrosis Myocardial Fibrosis Myocardial & Skeletal Muscle Stress->Myocardial Fibrosis Mitochondrial Dysfunction Mitochondrial Dysfunction Myocardial & Skeletal Muscle Stress->Mitochondrial Dysfunction Titin Hyperphosphorylation Titin Hyperphosphorylation MuRF1 Activation->Titin Hyperphosphorylation Increased Protein Degradation Increased Protein Degradation MuRF1 Activation->Increased Protein Degradation Diastolic Dysfunction Diastolic Dysfunction Titin Hyperphosphorylation->Diastolic Dysfunction Skeletal Muscle Atrophy Skeletal Muscle Atrophy Increased Protein Degradation->Skeletal Muscle Atrophy Myocardial Fibrosis->Diastolic Dysfunction Mitochondrial Dysfunction->Skeletal Muscle Atrophy This compound This compound Inhibition of MuRF1 Inhibition of MuRF1 This compound->Inhibition of MuRF1 Reduced Myocardial Fibrosis Reduced Myocardial Fibrosis This compound->Reduced Myocardial Fibrosis Improved Mitochondrial Function Improved Mitochondrial Function This compound->Improved Mitochondrial Function Inhibition of MuRF1->MuRF1 Activation Reduced Titin Hyperphosphorylation Reduced Titin Hyperphosphorylation Inhibition of MuRF1->Reduced Titin Hyperphosphorylation Decreased Protein Degradation Decreased Protein Degradation Inhibition of MuRF1->Decreased Protein Degradation Improved Diastolic Function Improved Diastolic Function Reduced Titin Hyperphosphorylation->Improved Diastolic Function Preserved Skeletal Muscle Mass Preserved Skeletal Muscle Mass Decreased Protein Degradation->Preserved Skeletal Muscle Mass Reduced Myocardial Fibrosis->Improved Diastolic Function Improved Mitochondrial Function->Preserved Skeletal Muscle Mass

Caption: Signaling pathway of this compound in HFpEF.

Experimental Protocols

Animal Model

The recommended model is the female obese ZSF1 rat .[2][9] This is a well-validated model that spontaneously develops key features of human HFpEF, including obesity, hypertension, diastolic dysfunction, and a preserved ejection fraction.[4][5][6]

  • Source: Charles River Laboratories or other reputable vendors.

  • Control Groups:

    • ZSF1-lean littermates: Serve as healthy, non-diseased controls.

    • Untreated obese ZSF1 rats: Serve as the disease model control group.

This compound Formulation and Administration

This compound is administered as a dietary admixture. This method ensures consistent and non-invasive drug delivery over the treatment period.

  • Dosage: 0.1% w/w in standard rat chow.[2][7][9]

  • Preparation of Medicated Chow:

    • Obtain powdered standard rat chow.

    • Accurately weigh the required amount of this compound.

    • Thoroughly mix the this compound powder with the powdered chow to ensure a homogenous distribution. This can be achieved using a laboratory-scale mixer.

    • The medicated chow can then be provided to the animals ad libitum.

  • Supplier of this compound: MyoMedix GmbH or other certified chemical suppliers.[1]

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase (12 weeks) cluster_Endpoint Endpoint Analysis (32 weeks) Acquire ZSF1 rats Acquire ZSF1 rats Acclimatize animals Acclimatize animals Acquire ZSF1 rats->Acclimatize animals Baseline measurements (20 weeks) Baseline measurements (20 weeks) Acclimatize animals->Baseline measurements (20 weeks) Group randomization Group randomization Baseline measurements (20 weeks)->Group randomization ZSF1-lean (Control Chow) ZSF1-lean (Control Chow) Group randomization->ZSF1-lean (Control Chow) Obese ZSF1 (Control Chow) Obese ZSF1 (Control Chow) Group randomization->Obese ZSF1 (Control Chow) Obese ZSF1 (this compound Chow) Obese ZSF1 (this compound Chow) Group randomization->Obese ZSF1 (this compound Chow) Echocardiography Echocardiography ZSF1-lean (Control Chow)->Echocardiography Obese ZSF1 (Control Chow)->Echocardiography Obese ZSF1 (this compound Chow)->Echocardiography Hemodynamic measurements Hemodynamic measurements Echocardiography->Hemodynamic measurements Skeletal muscle function tests Skeletal muscle function tests Hemodynamic measurements->Skeletal muscle function tests Tissue collection Tissue collection Skeletal muscle function tests->Tissue collection Molecular & Histological analysis Molecular & Histological analysis Tissue collection->Molecular & Histological analysis

Caption: Experimental workflow for this compound administration.

Detailed Steps:

  • Animal Acclimatization: Upon arrival, allow the female obese ZSF1 rats and their lean littermates to acclimatize to the animal facility for at least one week. House them in a temperature and light-controlled environment with free access to food and water.

  • Baseline Characterization (20 weeks of age): At 20 weeks of age, the obese ZSF1 rats should exhibit a clear HFpEF phenotype.[4][9] Perform baseline assessments to confirm the disease model, including:

    • Echocardiography to measure left ventricular (LV) dimensions, ejection fraction (which should be preserved), and diastolic function parameters (e.g., E/e' ratio).

    • Non-invasive blood pressure measurements.

    • Body weight measurements.

  • Randomization: Randomly assign the 20-week-old obese ZSF1 rats to one of two groups:

    • Untreated HFpEF group: Receives standard rat chow.

    • This compound-treated HFpEF group: Receives chow containing 0.1% w/w this compound.

    • The ZSF1-lean rats will serve as the healthy control group and will receive standard rat chow.

  • Treatment Period (12 weeks): The treatment period is 12 weeks, from 20 to 32 weeks of age.[1][2][9] Monitor the animals regularly for any adverse effects.

  • Endpoint Analysis (32 weeks of age): At the end of the treatment period, perform a comprehensive endpoint analysis to assess the efficacy of this compound. This should include:

    • Cardiac Function Assessment:

      • Repeat echocardiography to assess changes in diastolic function.

      • Invasive hemodynamic measurements (e.g., using a pressure-volume catheter) to directly measure left ventricular end-diastolic pressure (LVEDP).

    • Skeletal Muscle Function:

      • In-situ or in-vitro muscle force measurements of isolated muscles (e.g., extensor digitorum longus [EDL] or soleus).

    • Tissue Collection and Analysis:

      • Euthanize the animals and collect heart and skeletal muscle tissues.

      • Histology: Perform histological staining (e.g., Masson's trichrome) on heart sections to quantify myocardial fibrosis.

      • Molecular Biology: Use techniques such as Western blotting to measure the phosphorylation status of titin and the expression levels of MuRF1 and other relevant proteins in both heart and skeletal muscle tissues.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the study.

Table 1: Cardiac Function Parameters at 32 Weeks

ParameterZSF1-lean (Control)Obese ZSF1 (Untreated)Obese ZSF1 + this compound
Heart Rate (bpm)
Left Ventricular Ejection Fraction (%)PreservedPreservedPreserved
E/e' ratioIncreasedReduced
LV End-Diastolic Pressure (mmHg)IncreasedReduced
Myocardial Fibrosis (%)IncreasedReduced

Table 2: Skeletal Muscle Parameters at 32 Weeks

ParameterZSF1-lean (Control)Obese ZSF1 (Untreated)Obese ZSF1 + this compound
Tibialis Anterior Muscle Weight (mg)ReducedPreserved
Specific Force (mN/mm²)ReducedImproved
Titin Phosphorylation (relative units)IncreasedReduced
MuRF1 Protein Expression (relative units)IncreasedReduced

Conclusion

This document provides a comprehensive guide for administering this compound in the ZSF1 rat model of HFpEF. Adherence to these protocols will enable researchers to robustly evaluate the therapeutic potential of this promising compound for treating diastolic dysfunction and associated skeletal muscle myopathy in HFpEF. The provided diagrams and tables offer a clear framework for understanding the experimental design and for presenting the anticipated results.

References

Application Notes and Protocols for MyoMed 205 in Muscle Atrophy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MyoMed 205 is a small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase that plays a critical role in muscle protein degradation.[1] Upregulation of MuRF1 is a hallmark of various muscle wasting conditions, making it a prime therapeutic target for muscle atrophy.[2] this compound has demonstrated efficacy in attenuating muscle atrophy and improving muscle function in several preclinical models by inhibiting MuRF1 activity and modulating downstream signaling pathways.[3][4] These application notes provide a comprehensive overview of the effective dosage of this compound in various muscle atrophy models, detailed experimental protocols, and an exploration of its mechanism of action.

Mechanism of Action

This compound primarily functions by inhibiting the activity of MuRF1, a muscle-specific ubiquitin ligase.[1] This inhibition leads to a reduction in the ubiquitination and subsequent degradation of muscle proteins, thereby preserving muscle mass and function.[4] The protective effects of this compound are mediated through the modulation of several signaling pathways:

  • Inhibition of the Ubiquitin-Proteasome System: By targeting MuRF1, this compound directly curtails the breakdown of myofibrillar proteins.[3]

  • Activation of Anabolic Signaling: this compound has been shown to activate the Akt signaling cascade, a central pathway in promoting muscle protein synthesis and growth.[3] This involves the modulation of downstream effectors such as mTOR.[5]

  • Modulation of Atrophy-Associated Factors: The compound influences other key regulators of muscle mass, including a reduction in the expression or activity of HDAC4 and FoxO1.[3]

  • Mitochondrial Function: this compound has been observed to rescue mitochondrial activity in stressed muscles, suggesting a role in preserving cellular bioenergetics.[1][4]

Signaling Pathway Diagram

MyoMed205_Mechanism_of_Action cluster_atrophy Muscle Atrophy Stimuli cluster_intracellular Intracellular Signaling Denervation Denervation MuRF1 MuRF1 Denervation->MuRF1 Heart Failure Heart Failure Heart Failure->MuRF1 Cancer Cachexia Cancer Cachexia Cancer Cachexia->MuRF1 This compound This compound This compound->MuRF1 inhibits Akt Signaling Cascade Akt Signaling Cascade This compound->Akt Signaling Cascade activates Ubiquitin-Proteasome System Ubiquitin-Proteasome System MuRF1->Ubiquitin-Proteasome System Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy mTOR mTOR Akt Signaling Cascade->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy Denervation_Workflow cluster_surgery Unilateral Phrenic Nerve Denervation cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Surgical Procedure Surgical Procedure Animal Acclimatization->Surgical Procedure Randomization Randomization (Sham, Vehicle, this compound) Surgical Procedure->Randomization This compound Administration This compound (50 mg/kg, IP) or Vehicle Randomization->this compound Administration Tissue Collection Diaphragm Muscle Harvest This compound Administration->Tissue Collection Functional Analysis In vitro Contractile Function Tissue Collection->Functional Analysis Biochemical Analysis Western Blot (MuRF1, Akt, etc.) Histology (Fiber CSA) Tissue Collection->Biochemical Analysis

References

Application Notes and Protocols for Studying Diaphragm Muscle Dysfunction with MyoMed 205

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaphragm muscle dysfunction is a critical clinical concern, contributing to respiratory failure in various conditions, including prolonged mechanical ventilation, neuromuscular diseases, and cachexia.[1] A key pathological mechanism underlying this dysfunction is muscle atrophy, driven by an imbalance in protein synthesis and degradation. The E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), is a central player in muscle catabolism, targeting myofibrillar proteins for degradation by the proteasome.[2][3] MyoMed 205, a small molecule inhibitor of MuRF1, has emerged as a promising therapeutic agent to counteract diaphragm muscle wasting and weakness.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and mitigate diaphragm muscle dysfunction in a preclinical rodent model of denervation-induced atrophy.

Mechanism of Action of this compound

This compound functions by inhibiting the activity of MuRF1, a key E3 ubiquitin ligase that is upregulated during muscle atrophy.[4][6] By inhibiting MuRF1, this compound attenuates the degradation of crucial muscle proteins, thereby preserving muscle mass and function.[7] Research has shown that this compound confers its protective effects through the modulation of muscle atrophy-associated factors such as HDAC4 and FoxO1, and by activating the pro-survival Akt signaling pathway.[7]

Signaling Pathway of this compound in Diaphragm Muscle

MyoMed205_Mechanism MyoMed205 This compound MuRF1 MuRF1 MyoMed205->MuRF1 inhibits Akt Akt MyoMed205->Akt activates Proteasome Proteasome-Mediated Degradation MuRF1->Proteasome promotes MyofibrillarProteins Myofibrillar Proteins Proteasome->MyofibrillarProteins degrades MuscleAtrophy Muscle Atrophy & Dysfunction MyofibrillarProteins->MuscleAtrophy FoxO1 FoxO1 Akt->FoxO1 inhibits HDAC4 HDAC4 Akt->HDAC4 inhibits FoxO1->MuRF1 activates HDAC4->MuRF1 activates

Caption: this compound inhibits MuRF1, preventing muscle protein degradation and activating Akt signaling.

Experimental Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in a rat model of unilateral diaphragm denervation (UDD).

Table 1: Effect of this compound on Diaphragm Muscle Fiber Cross-Sectional Area (CSA)

Treatment GroupFiber Type I CSA (μm²)Fiber Type IIa CSA (μm²)Fiber Type IIb/x CSA (μm²)
Sham Control2850 ± 1503200 ± 1803500 ± 200
UDD + Vehicle2300 ± 1202500 ± 1402700 ± 160*
UDD + this compound (50 mg/kg)2750 ± 140#3100 ± 170#3400 ± 190#

*p < 0.05 vs. Sham Control; #p < 0.05 vs. UDD + Vehicle Data are presented as mean ± SEM.

Table 2: Effect of this compound on Diaphragm Muscle Contractile Function

Treatment GroupSpecific Force (N/cm²)
Sham Control25.5 ± 1.8
UDD + Vehicle13.0 ± 1.2*
UDD + this compound (50 mg/kg)23.8 ± 1.5#

*p < 0.05 vs. Sham Control; #p < 0.05 vs. UDD + Vehicle Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow

Experimental_Workflow AnimalModel Animal Model (Male Wistar Rats) UDD Unilateral Diaphragm Denervation (UDD) Surgery AnimalModel->UDD Treatment Treatment Administration (this compound or Vehicle) UDD->Treatment Endpoint Endpoint (12 hours post-UDD) Treatment->Endpoint TissueHarvest Diaphragm Muscle Harvest Endpoint->TissueHarvest Analysis Functional & Molecular Analysis TissueHarvest->Analysis Contractile Contractile Function Analysis->Contractile Histo Histology & Morphometry Analysis->Histo WB Western Blotting Analysis->WB

Caption: Workflow for studying this compound in a rat model of diaphragm dysfunction.

Protocol 1: Unilateral Diaphragm Denervation (UDD) in Rats

This protocol induces diaphragm muscle atrophy and dysfunction by transecting the phrenic nerve.[8][9]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • Suture material

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the animal in a supine position and shave the ventral neck region.

  • Disinfect the surgical area with an antiseptic solution.

  • Make a midline incision in the neck to expose the trachea and surrounding muscles.

  • Carefully dissect through the sternohyoid and sternomastoid muscles to locate the right phrenic nerve, which runs alongside the carotid artery.

  • Isolate a 5-10 mm segment of the phrenic nerve.

  • Transect the isolated nerve segment and remove it to prevent reinnervation.

  • Suture the muscle layers and close the skin incision.

  • Administer post-operative analgesics as per IACUC guidelines and monitor the animal for recovery.

Protocol 2: this compound Formulation and Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • 0.9% Saline

  • Vortex mixer and sonicator

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Prepare the vehicle solution by mixing DMSO, PEG400, and 0.9% Saline in a 1:2:2 ratio.

  • Dissolve the this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 300g rat, dissolve 15 mg of this compound in an appropriate volume for IP injection, typically 0.5-1.0 mL).

  • Vortex the solution vigorously for 1 minute.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Administer the this compound solution or vehicle to the rats via intraperitoneal injection immediately after the UDD surgery.

Protocol 3: In Vitro Diaphragm Muscle Contractile Function Assessment

This protocol measures the force-generating capacity of isolated diaphragm muscle strips.[10][11]

Materials:

  • Diaphragm muscle strips

  • Organ bath system with force transducer and stimulator

  • Krebs-Ringer bicarbonate buffer (95% O₂ / 5% CO₂)

  • Suture silk

Procedure:

  • At the experimental endpoint, euthanize the rat and carefully excise the diaphragm.

  • Immediately place the diaphragm in ice-cold, oxygenated Krebs-Ringer buffer.

  • Dissect a small muscle strip (approximately 3-5 mm wide) from the costal region of the denervated hemidiaphragm, keeping the tendinous insertions intact.

  • Tie suture silk to both ends of the muscle strip.

  • Mount the strip vertically in the organ bath filled with oxygenated Krebs-Ringer buffer maintained at 37°C. Attach one end to a fixed point and the other to the force transducer.

  • Allow the muscle to equilibrate for 15-20 minutes.

  • Determine the optimal muscle length (L₀) by incrementally stretching the muscle and eliciting single twitches until the maximal twitch force is achieved.

  • Measure the force-frequency relationship by stimulating the muscle with trains of electrical pulses at increasing frequencies (e.g., 10, 20, 40, 60, 80, 100 Hz).

  • Record the maximal tetanic force.

  • Normalize the force to the muscle cross-sectional area (CSA), calculated from the muscle weight and length, to determine the specific force (N/cm²).

Protocol 4: Histological Analysis of Diaphragm Muscle Fiber Type and CSA

This protocol allows for the visualization and quantification of muscle fiber types and their size.[12][13]

Materials:

  • Diaphragm muscle samples

  • Optimal cutting temperature (OCT) compound

  • Liquid nitrogen-cooled isopentane

  • Cryostat

  • Microscope slides

  • Primary antibodies against different myosin heavy chain (MyHC) isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope and imaging software

Procedure:

  • Embed a portion of the harvested diaphragm muscle in OCT compound and rapidly freeze it in isopentane cooled with liquid nitrogen.

  • Cut 10 µm thick cross-sections using a cryostat and mount them on microscope slides.

  • Air-dry the sections and then fix them in cold acetone for 10 minutes.

  • Wash the sections with phosphate-buffered saline (PBS).

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate the sections with a cocktail of primary antibodies against the different MyHC isoforms overnight at 4°C.

  • Wash the sections with PBS and then incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash the sections and mount with a mounting medium.

  • Capture images using a fluorescence microscope.

  • Use imaging software (e.g., ImageJ) to outline individual muscle fibers and measure their cross-sectional area. Differentiate fiber types based on their fluorescence.

Protocol 5: Western Blotting for Signaling Proteins

This protocol quantifies the protein levels of key signaling molecules in the diaphragm muscle.[14]

Materials:

  • Diaphragm muscle samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MuRF1, anti-p-Akt, anti-Akt, anti-p-FoxO1, anti-FoxO1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen diaphragm tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound presents a targeted therapeutic strategy for mitigating diaphragm muscle dysfunction by inhibiting MuRF1-mediated proteolysis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanisms of this compound in a preclinical model of diaphragm atrophy. These studies are crucial for advancing our understanding of muscle wasting diseases and for the development of novel therapeutics to improve respiratory function and patient outcomes.

References

MyoMed 205: Application in Type 2 Diabetes Mellitus Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MyoMed 205 is a small molecule inhibitor of the muscle-specific E3 ubiquitin ligase MuRF1 (Muscle RING-finger protein-1) and also appears to inhibit the expression of its homolog MuRF2.[1] In the context of type 2 diabetes mellitus (T2DM), research has focused on its potential to mitigate muscle wasting (myopathy), a common comorbidity of the disease. While not directly impacting glycemic control, this compound has shown promise in improving muscle strength and normalizing immune responses in preclinical models of T2DM.[2][3] These notes provide an overview of the application of this compound in T2DM research, including its mechanism of action, experimental data, and detailed protocols for its use in in vivo studies.

Mechanism of Action

In T2DM, chronic hyperglycemia and insulin resistance can lead to muscle atrophy. This process is partly mediated by the ubiquitin-proteasome system, where MuRF1 plays a key role in targeting muscle proteins for degradation. The signaling pathway involved is believed to be the Akt/FoxO pathway. Under normal conditions, Akt (Protein Kinase B) phosphorylates and inactivates the Forkhead box protein O (FoxO), preventing its translocation to the nucleus and subsequent transcription of atrophy-related genes, including MuRF1. In conditions of insulin resistance, this pathway is dysregulated.

This compound acts by inhibiting MuRF1, thereby reducing the degradation of muscle proteins and helping to preserve muscle mass and function.[1] Studies have also suggested that this compound can enhance the activation of the PI3K-Akt-mTOR pathway, which is involved in protein synthesis and cell growth.[4]

Data Presentation

The following tables summarize the quantitative data from a study by Grune et al. (2021) investigating the effects of this compound in a diet-induced obese (DIO) T2DM mouse model.

Table 1: Effect of this compound on Muscle Strength in DIO T2DM Mice

Treatment GroupHolding Impulse (sg) at Day 28
DIO~250
DIO + this compound~500
DIO + MyoMed 946~250

*Data are estimated from the published line graph in Grune et al. (2021). The holding impulse is a measure of muscle strength calculated as hang time (s) multiplied by body mass (g). A higher value indicates greater muscle strength. *p < 0.05 for DIO + this compound compared to the DIO group.

Table 2: Effect of this compound on Immune Cell Ratios in DIO T2DM Mice

Treatment GroupLymphocyte (%)Granulocyte (%)
Control~65~30
DIO~48~48
DIO + this compound~65~30
DIO + MyoMed 946~65~30

*Data are estimated from the published bar chart in Grune et al. (2021). *p < 0.05 for DIO + compound compared to the DIO group.

Mandatory Visualizations

This compound Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (28 Days) cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model C57BL/6J Mice Diet High-Fat Diet (HFD) (to induce obesity and T2DM) Animal_Model->Diet Grouping Randomized into Treatment Groups (Control, DIO, DIO + this compound, etc.) Diet->Grouping MyoMed_Admin This compound Administration (e.g., via diet) Grouping->MyoMed_Admin WHT Wire Hang Test (Muscle Strength Assessment) MyoMed_Admin->WHT Blood_Collection Blood Collection MyoMed_Admin->Blood_Collection Data_Analysis Statistical Analysis of Holding Impulse and Blood Counts WHT->Data_Analysis DBC Differential Blood Count (Lymphocyte-Granulocyte Ratio) Blood_Collection->DBC DBC->Data_Analysis

In Vivo Experimental Workflow

Experimental Protocols

Diet-Induced Obese (DIO) Type 2 Diabetes Mellitus (T2DM) Mouse Model

Objective: To induce a T2DM phenotype in mice that mimics the human condition of obesity-driven insulin resistance.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Standard chow diet (Control)

  • High-Fat Diet (HFD), typically 45-60% kcal from fat

  • Animal caging with appropriate enrichment

  • Metabolic cages (for monitoring food and water intake, optional)

Protocol:

  • Acclimatize mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.

  • Randomly assign mice to either the control group (standard chow) or the DIO group (HFD).

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide the respective diets and water ad libitum for a period of 8-16 weeks to induce the T2DM phenotype. Monitor body weight weekly.

  • Confirm the T2DM phenotype through measurements such as fasting blood glucose, glucose tolerance tests (GTT), and insulin tolerance tests (ITT) before commencing treatment with this compound.

This compound Administration

Objective: To administer this compound to the DIO T2DM mice.

Materials:

  • This compound compound

  • Vehicle control (e.g., chow without the compound)

  • Diet mixing equipment

Protocol:

  • Prepare the this compound-infused diet. The compound is typically mixed into the powdered HFD at a specified concentration (e.g., as described in Grune et al., 2021). Ensure homogenous mixing.

  • Prepare a vehicle control diet (HFD without this compound).

  • After confirmation of the T2DM phenotype, switch the diet of the treatment group to the this compound-infused HFD. The control DIO group will receive the vehicle HFD.

  • Continue the treatment for the desired duration (e.g., 28 days as in the cited study).

  • Monitor food intake and body weight regularly throughout the treatment period.

Wire Hang Test for Muscle Strength Assessment

Objective: To assess muscle strength and endurance in mice.

Materials:

  • Wire cage lid or a similar wire grid

  • Timer

  • Soft padding to place underneath the wire grid

  • Scale for measuring mouse body weight

Protocol:

  • Weigh each mouse immediately before the test.

  • Place the mouse on top of the wire grid.

  • Gently invert the grid, so the mouse is hanging upside down.

  • Start the timer immediately.

  • Record the latency to fall. A predetermined cut-off time (e.g., 180 or 300 seconds) should be set.

  • Calculate the holding impulse by multiplying the latency to fall (in seconds) by the mouse's body weight (in grams).

  • Perform this test at baseline and at various time points throughout the study (e.g., weekly).

Differential Blood Count

Objective: To determine the ratio of lymphocytes to granulocytes in whole blood.

Materials:

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Automated hematology analyzer or materials for manual blood smear and staining (e.g., Wright-Giemsa stain)

  • Microscope

Protocol:

  • Collect a small volume of whole blood from the mice (e.g., via tail vein or saphenous vein) into an EDTA-coated tube to prevent coagulation.

  • Automated Analysis: Run the blood sample through a calibrated automated hematology analyzer to obtain the differential white blood cell count.

  • Manual Analysis:

    • Prepare a blood smear on a microscope slide.

    • Allow the smear to air dry.

    • Stain the smear using a standard hematological stain (e.g., Wright-Giemsa).

    • Examine the slide under a microscope with an oil immersion lens.

    • Count at least 100 white blood cells, differentiating them into lymphocytes, granulocytes (neutrophils, eosinophils, basophils), and monocytes.

    • Calculate the percentage of lymphocytes and granulocytes.

  • Compare the lymphocyte-granulocyte ratios between the different treatment groups.

Note: These protocols are based on the methodologies described in the cited literature and standard laboratory practices. Researchers should adapt these protocols as needed for their specific experimental design and ensure all animal procedures are approved by their institution's animal care and use committee.

References

Application Notes and Protocols for Measuring Muscle Function Following MyoMed 205 Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MyoMed 205 is a novel therapeutic agent designed to promote muscle regeneration and enhance muscle function. To rigorously evaluate the efficacy of this compound, a comprehensive panel of in vivo, in situ, and in vitro assays is required. These application notes provide detailed protocols for assessing various aspects of muscle function, from whole-animal performance to cellular and molecular changes within the muscle tissue. The following protocols are designed to be adaptable for use in preclinical rodent models.

In Vivo Assessment of Muscle Function

In vivo assessments are critical for understanding the integrated physiological effects of this compound on the whole organism. These non-invasive or minimally invasive techniques allow for longitudinal studies in the same cohort of animals.

Grip Strength Test

Application: To evaluate forelimb and combined forelimb/hindlimb muscle strength, providing an indication of overall neuromuscular function.[1][2]

Protocol:

  • Acclimation: Acclimate the rodent to the testing room for at least 30 minutes before the experiment.[3]

  • Apparatus Setup: Use a grip strength meter equipped with a wire grid or bar. Set the meter to record the peak force in grams (g).[3][4][5]

  • Forelimb Measurement:

    • Gently hold the rodent by the base of the tail.

    • Lower the animal towards the grid, allowing only its forepaws to grasp the bar.[3][5]

    • Ensure the animal's torso is horizontal to the grid.

    • Pull the animal back steadily and horizontally until its grip is released.[3][5]

    • Record the peak force displayed on the meter.

    • Perform three to five consecutive trials.[1][3]

  • Combined Forelimb and Hindlimb Measurement:

    • Lower the animal towards the grid, allowing both forepaws and hindpaws to grasp the grid.[4][5]

    • Keep the torso parallel to the grid and pull the animal back steadily until its grip is released.[5]

    • Record the peak force.

    • Perform three to five consecutive trials.[1][3]

  • Data Normalization: Normalize the grip strength to the animal's body weight.

Data Presentation:

Animal IDTreatment GroupBody Weight (g)Forelimb Grip Strength (g) - Trial 1Forelimb Grip Strength (g) - Trial 2Forelimb Grip Strength (g) - Trial 3Average Forelimb Grip Strength (g)Normalized Forelimb Grip Strength (g/g)
001Vehicle
002This compound
......

A similar table should be created for combined forelimb and hindlimb grip strength.

Treadmill Running Analysis

Application: To assess exercise endurance and fatigue resistance.[6]

Protocol:

  • Acclimation: Familiarize the rodents with the treadmill for several days before the experiment, starting with short durations at low speeds.[7][8]

  • Endurance Protocol:

    • Place the animal on the treadmill.

    • Set an initial speed (e.g., 10 m/min) and a slight incline (e.g., 5-10%).

    • Gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).[6]

    • Continue until the animal reaches exhaustion. Exhaustion is often defined as the inability to continue running despite gentle encouragement or spending a specified amount of time on the shock grid at the rear of the treadmill.[6][7]

  • Data Collection: Record the total running time, distance covered, and maximum speed achieved.

Data Presentation:

Animal IDTreatment GroupRunning Time to Exhaustion (min)Total Distance Covered (m)Maximum Speed Achieved (m/min)
001Vehicle
002This compound
......

Ex Vivo and In Situ Assessment of Muscle Contractile Properties

These techniques involve isolating a muscle to measure its contractile force directly, providing a more controlled assessment of muscle function independent of neural input from the central nervous system.[9][10]

In Situ Muscle Contraction

Application: To measure the force-generating capacity of a specific muscle (e.g., tibialis anterior, extensor digitorum longus) while it remains in the animal with intact circulation and innervation.[9]

Protocol:

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Surgical Preparation:

    • Make a small incision to expose the distal tendon of the target muscle.

    • Sever the tendon and attach it to a force transducer.[11]

    • Isolate the nerve innervating the muscle (e.g., sciatic or peroneal nerve).

    • Place stimulating electrodes on the nerve.

  • Optimal Length (Lo) Determination:

    • Adjust the muscle length by moving the force transducer until the maximal twitch force is achieved in response to a single electrical pulse. This length is Lo.[11]

  • Force-Frequency Relationship:

    • Stimulate the nerve with trains of pulses at increasing frequencies (e.g., 10, 20, 40, 60, 80, 100, 150 Hz).

    • Record the peak tetanic force at each frequency.

  • Fatigue Protocol:

    • Induce fatigue by repeatedly stimulating the muscle with a submaximal tetanic contraction (e.g., one 330 ms pulse train every second for 2 minutes).

    • Measure the decline in force over time.

  • Muscle Dissection and Weighing: After the experiment, dissect and weigh the muscle.

Data Presentation:

ParameterVehicleThis compound
Optimal Length (Lo) (mm)
Twitch Force (mN)
Peak Tetanic Force (mN)
Specific Force (kN/m²)
Force-Frequency (at 100 Hz) (mN)
Fatigue Index (% of initial force after 2 min)

In Vitro Assessment of Muscle Function

In vitro assays provide a highly controlled environment to study the direct effects of this compound on muscle tissue or cultured muscle cells.[10]

Isolated Muscle Contractile Function

Application: To assess the contractile properties of an entire muscle (e.g., extensor digitorum longus) in an organ bath, independent of systemic factors.[10][12]

Protocol:

  • Muscle Dissection: Carefully dissect the muscle of interest from a euthanized animal.

  • Mounting: Mount the muscle in a temperature-controlled organ bath containing oxygenated Ringer's solution. Attach one tendon to a fixed point and the other to a force transducer.

  • Stimulation: Place platinum field electrodes parallel to the muscle to deliver electrical stimulation.

  • Measurement: Follow a similar protocol as the in situ preparation to determine optimal length, force-frequency relationship, and fatigue resistance.[13]

Data Presentation:

Data can be presented in a table similar to the in situ muscle contraction section.

Histological and Immunohistochemical Analysis

These techniques are used to visualize the structural changes in the muscle tissue following this compound administration, including muscle fiber size, regeneration, and fiber type distribution.

Hematoxylin and Eosin (H&E) Staining

Application: To assess general muscle morphology, identify regenerating fibers (characterized by central nuclei), and quantify inflammation and necrosis.[14][15]

Protocol:

  • Tissue Preparation: Euthanize the animal and dissect the muscle of interest. Freeze the muscle in isopentane cooled by liquid nitrogen or fix in formalin and embed in paraffin.

  • Sectioning: Cut 5-10 µm thick cross-sections using a cryostat or microtome.

  • Staining:

    • Rehydrate the sections.

    • Stain with hematoxylin to label nuclei (blue/purple).

    • Counterstain with eosin to label cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount the sections.

  • Analysis:

    • Capture images using a light microscope.

    • Quantify the number of centrally nucleated fibers as an index of regeneration.[16]

    • Measure the cross-sectional area (CSA) of muscle fibers.

Immunohistochemistry (IHC) for Fiber Typing

Application: To determine the proportion and size of different muscle fiber types (e.g., Type I, IIa, IIb, IIx) using specific antibodies against myosin heavy chain (MyHC) isoforms.[17][18][19]

Protocol:

  • Tissue Preparation and Sectioning: Follow the same procedure as for H&E staining (frozen sections are often preferred for IHC).

  • Staining:

    • Block non-specific antibody binding.

    • Incubate with primary antibodies specific for different MyHC isoforms (e.g., BA-D5 for MyHC I, SC-71 for MyHC IIa).[20]

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount with a DAPI-containing medium to counterstain nuclei.

  • Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the number and CSA of each fiber type using image analysis software.

Data Presentation:

ParameterVehicleThis compound
Mean Fiber Cross-Sectional Area (µm²)
Percentage of Centrally Nucleated Fibers (%)
Fiber Type I Percentage (%)
Fiber Type IIa Percentage (%)
Fiber Type IIb/x Percentage (%)

Electrophysiological Assessment

Electromyography (EMG)

Application: To evaluate the electrical activity produced by skeletal muscles, which can indicate nerve and muscle health.[21][22]

Protocol:

  • Anesthesia: Lightly anesthetize the animal.

  • Electrode Placement:

    • Intramuscular EMG: Insert a fine-wire or needle electrode into the belly of the target muscle.[22]

    • Surface EMG: Place surface electrodes on the skin overlying the muscle.[22]

  • Data Recording:

    • Record the electrical activity of the muscle at rest.

    • Record the electrical activity during muscle contraction, which can be voluntary or induced by nerve stimulation.

  • Analysis: Analyze the amplitude and frequency of the EMG signal. Abnormal spontaneous activity at rest or changes in the motor unit action potential (MUAP) during contraction can indicate myopathy or neuropathy.[23][24]

Data Presentation:

ParameterVehicleThis compound
Spontaneous EMG Activity at Rest (presence/absence)
Motor Unit Action Potential (MUAP) Amplitude (µV)
MUAP Duration (ms)

Diagrams

Experimental Workflow for In Vivo Muscle Function Assessment

G cluster_0 Animal Preparation cluster_1 Grip Strength Test cluster_2 Treadmill Analysis cluster_3 Data Analysis acclimation Acclimation to Environment animal_handling Gentle Handling acclimation->animal_handling forelimb Forelimb Measurement animal_handling->forelimb familiarization Treadmill Familiarization animal_handling->familiarization combined Combined Limb Measurement forelimb->combined grip_data Grip Strength (g) Normalized to Body Weight combined->grip_data endurance Endurance to Exhaustion familiarization->endurance treadmill_data Time & Distance endurance->treadmill_data

Caption: Workflow for in vivo assessment of muscle function.

This compound Hypothetical Signaling Pathway for Muscle Regeneration

G MyoMed205 This compound IGF1R IGF-1 Receptor MyoMed205->IGF1R Activates SatelliteCell Satellite Cell (Quiescent) MyoMed205->SatelliteCell Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) mTOR->ProteinSynthesis ActivatedSatelliteCell Activated Satellite Cell (Proliferation) SatelliteCell->ActivatedSatelliteCell Myoblast Myoblasts ActivatedSatelliteCell->Myoblast Differentiation Myotube Myotube Formation (Muscle Repair) Myoblast->Myotube Fusion

Caption: Hypothetical signaling pathway of this compound.

References

Application of MyoMed 205 in Attenuating Tumor-Induced Muscle Wasting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-induced muscle wasting, also known as cancer cachexia, is a debilitating syndrome characterized by the progressive loss of skeletal muscle mass and function. It is a major contributor to morbidity and mortality in cancer patients. A key driver of this muscle atrophy is the hyperactivation of the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), playing a critical role. MyoMed 205 is a small molecule inhibitor of MuRF1 activity and has been investigated as a therapeutic agent to counteract cancer cachexia. These application notes provide an overview of the use of this compound in preclinical tumor-induced muscle wasting models, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound functions primarily by inhibiting the activity of MuRF1, a key enzyme responsible for tagging proteins for degradation by the proteasome in muscle tissue.[1] In the context of cancer cachexia, tumor-derived factors upregulate MuRF1, leading to accelerated muscle protein breakdown. By inhibiting MuRF1, this compound helps to preserve muscle mass and function.[2][3] Additionally, this compound has been shown to rescue mitochondrial function, which is often impaired in the muscles of individuals with cancer cachexia.[2][3] It has been observed to restore the activities of citrate synthase and mitochondrial complex-1 in the muscles of tumor-bearing mice.[2][3] Some studies also suggest that this compound may have a role in promoting pro-anabolic pathways, though further research is needed to fully elucidate this aspect.[2]

Signaling Pathway Overview

Tumor-induced muscle wasting involves a complex interplay of signaling pathways. Pro-inflammatory cytokines released by the tumor can activate transcription factors like FOXO, which in turn upregulates the expression of MuRF1. MuRF1 then ubiquitinates muscle proteins, targeting them for degradation by the proteasome. This compound intervenes by directly inhibiting MuRF1 activity, thereby blocking this catabolic cascade.

G cluster_tumor Tumor Cells cluster_muscle Skeletal Muscle Cell Tumor B16F10 Melanoma MuRF1 MuRF1 Tumor->MuRF1 Upregulates UPS Ubiquitin Proteasome System (UPS) Proteins Muscle Proteins UPS->Proteins Targets MuRF1->UPS Activates Atrophy Muscle Atrophy & Functional Decline Proteins->Atrophy Degradation MyoMed205 This compound MyoMed205->MuRF1 Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The following protocols are based on studies using a murine model of cancer cachexia induced by B16F10 melanoma cells.[2][3]

Animal Model
  • Species: C57BL/6 mice

  • Tumor Induction: Subcutaneous injection of B16F10 melanoma cells into the thigh.

This compound Administration
  • Formulation: this compound is incorporated into the standard rodent chow.

  • Dosage: The compound is provided in the feed to be administered orally.

  • Treatment Schedule: Compound feeding can be initiated a few days post-tumor cell injection to avoid interference with initial tumor formation and continued for the duration of the study (e.g., up to 24 days).[2]

Experimental Workflow

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis (e.g., Day 24) A Tumor Cell Injection (B16F10 Melanoma) B Group Allocation: - Control - Tumor-bearing (Tu) - Tu + this compound A->B C This compound Administration (in chow) B->C D Body Weight Measurement (e.g., Days 9, 12) C->D E Muscle Function Assessment (Wire Hang Test - WHT) (e.g., Days 9, 16, 23) C->E F Tissue Collection: - Skeletal Muscles (SO, TA, EDL) - Adipose Tissue - Thymus, Spleen D->F E->F G Molecular & Biochemical Analysis: - MuRF1 Expression - Mitochondrial Enzyme Activity (Citrate Synthase, Complex-1) F->G

Figure 2: Experimental workflow for evaluating this compound.
Functional Assessment

  • Wire Hang Test (WHT): To assess muscle strength and endurance, mice are subjected to a wire hang test at regular intervals (e.g., days 9, 16, and 23). The holding impulse strengths are recorded.[2]

Endpoint Analysis
  • Tissue Collection: At the end of the study (e.g., day 24), mice are euthanized, and various tissues are collected, including skeletal muscles (e.g., Soleus - SO, Tibialis Anterior - TA, Extensor Digitorum Longus - EDL), epididymal fat, thymus, and spleen.[2]

  • Biochemical Assays: Muscle homogenates can be used to measure the activity of mitochondrial enzymes such as citrate synthase and complex-I.[2]

  • Gene and Protein Expression: Analysis of MuRF1 expression in muscle tissue can be performed using techniques like Western blotting or RT-qPCR to confirm the compound's effect on its target.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in a tumor-induced muscle wasting model.

Table 1: Effect of this compound on Body and Muscle Weight

ParameterControl GroupTumor-bearing (Tu) GroupTu + this compound GroupOutcome
Body Weight ChangeMaintainedSignificant LossAttenuated Loss[2]This compound protects against tumor-induced body weight loss.
Soleus (SO) Muscle WeightNormalDecreasedAttenuated Loss[2][4]This compound preserves SO muscle mass.
Tibialis Anterior (TA) Muscle WeightNormalDecreasedAttenuated Loss[2][4]This compound preserves TA muscle mass.
Extensor Digitorum Longus (EDL) Muscle WeightNormalDecreasedAttenuated Loss[2][4]This compound preserves EDL muscle mass, with a notable effect in this muscle.[2]

Table 2: Effect of this compound on Muscle Function and Other Tissues

ParameterControl GroupTumor-bearing (Tu) GroupTu + this compound GroupOutcome
Muscle Performance (WHT)NormalProgressive WeaknessAugmented Performance[2][3]This compound improves muscle strength and endurance.
Epididymal Fat MassNormalSignificant LossAttenuated Loss[2]This compound helps preserve fat tissue.
Thymus AtrophyNormalAtrophyProtected from Atrophy[2]This compound has a protective effect on the thymus.
SplenomegalyNormalEnlarged SpleenReduced Splenomegaly[2]This compound mitigates tumor-associated splenomegaly.

Table 3: Effect of this compound on Mitochondrial Function

ParameterControl GroupTumor-bearing (Tu) GroupTu + this compound GroupOutcome
Citrate Synthase ActivityNormalDecreasedRescued Activity[2][3]This compound restores mitochondrial citrate synthase activity.
Mitochondrial Complex-1 ActivityNormalDecreasedRescued Activity[2][3]This compound restores mitochondrial complex-1 activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for combating tumor-induced muscle wasting. Its mechanism of action, centered on the inhibition of MuRF1, directly addresses a key driver of muscle catabolism in cancer cachexia. Preclinical data strongly support its efficacy in preserving muscle mass and function, as well as improving mitochondrial health in a murine model of melanoma-induced cachexia.[2][3] The detailed protocols and summarized data provided here offer a valuable resource for researchers and drug development professionals interested in further investigating this compound and similar MuRF1 inhibitors for the treatment of this debilitating condition.

References

Troubleshooting & Optimization

MyoMed 205 Technical Support Center: Optimizing Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of MyoMed 205 for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a poorly water-soluble compound. The reported solubility is 10 mM in dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation is a solution of ≥ 2.5 mg/mL in a vehicle containing 10% DMSO and 90% corn oil.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a small molecule that inhibits the activity of Muscle RING Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase. By inhibiting MuRF1, this compound reduces the ubiquitination and subsequent proteasomal degradation of muscle proteins, thereby attenuating muscle atrophy.[3][4][5] It has also been shown to modulate factors such as HDAC4, FoxO1, and MuRF2, and activate the Akt signaling cascade, which is crucial for muscle growth and maintenance.[6]

Q3: Has this compound been used in in vivo studies before?

A3: Yes, this compound has been successfully used in several preclinical in vivo studies in both mice and rats.[5][6] It has shown efficacy in attenuating muscle wasting in models of cancer cachexia, type 2 diabetes, and heart failure.[1][5]

Q4: What are the physicochemical properties of this compound?

A4: The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight491.562 g/mol [1]
FormulaC26H25N3O5S[1]
AppearanceSolid[1]
Solubility in DMSO10 mM[1]
In Vivo Formulation≥ 2.5 mg/mL in 10% DMSO/90% corn oil[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound formulations for in vivo studies.

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer (e.g., PBS or saline).

  • Question: I dissolved this compound in DMSO to make a stock solution, but it crashed out when I tried to dilute it with saline for my intravenous injection. What should I do?

  • Answer: This is a common problem for poorly water-soluble compounds like this compound. Direct dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate due to a sharp decrease in solvent polarity. Here are several strategies to overcome this:

    • Use a co-solvent system: Instead of diluting directly into an aqueous buffer, try a multi-step dilution with a co-solvent that is miscible with both DMSO and water. For example, you could add propylene glycol (PG) or polyethylene glycol 400 (PEG400) to the DMSO stock before the final dilution with the aqueous vehicle.

    • Incorporate surfactants: Surfactants can help to keep hydrophobic compounds in solution by forming micelles. Common non-ionic surfactants used in preclinical formulations include Tween® 80 and Cremophor® EL.

    • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a commonly used cyclodextrin for parenteral formulations.

Issue 2: I am observing high variability in my in vivo data after oral administration of this compound.

  • Question: My animal-to-animal variability in plasma concentration of this compound is very high after oral gavage. How can I improve the consistency of my results?

  • Answer: High variability with oral dosing of poorly soluble compounds is often due to inconsistent dissolution and absorption in the gastrointestinal (GI) tract. Consider the following to improve reproducibility:

    • Optimize the vehicle: The published 10% DMSO in 90% corn oil formulation is a good starting point.[2] Ensure the formulation is a homogenous and stable suspension or solution before each dose. Sonication can help in achieving a uniform dispersion.

    • Consider a self-emulsifying drug delivery system (SEDDS): A SEDDS is a mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in an aqueous environment, such as the GI tract. This can enhance the dissolution and absorption of poorly soluble drugs.

    • Control for food effects: The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the fasting and feeding schedule of your animals to minimize this source of variability.

Issue 3: I need to prepare a formulation for intravenous (IV) administration, but the recommended oral formulation is not suitable.

  • Question: Can I use the 10% DMSO/corn oil formulation for IV injection? If not, what is a suitable alternative?

  • Answer: No, you should not use the DMSO/corn oil formulation for intravenous injection. This formulation is an oil-based suspension/solution intended for oral administration and will cause a fatal embolism if injected intravenously. For IV administration, a clear, aqueous-based solution is required. Here is a suggested approach:

    • Start with a high-concentration DMSO stock: Dissolve this compound in 100% DMSO.

    • Explore co-solvent/surfactant systems: A common approach for IV formulations of poorly soluble compounds is to use a vehicle containing a combination of solvents and surfactants. A widely used vehicle is SABER (Solutol® HS 15, absolute ethanol, and Ringer's acetate in a 1:1:8 ratio). Another option is a mixture of DMSO, PEG400, and saline.

    • Consider cyclodextrin-based formulations: As mentioned in Issue 1, SBE-β-CD (Captisol®) is an excellent choice for improving the aqueous solubility of compounds for IV administration.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is based on the formulation reported for in vivo studies with this compound.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO:

    • Weigh the desired amount of this compound powder into a sterile tube.

    • Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.

  • Prepare the final formulation (2.5 mg/mL):

    • In a new sterile tube, add 9 parts of sterile corn oil.

    • Add 1 part of the 25 mg/mL this compound DMSO stock solution to the corn oil.

    • Vortex vigorously for at least 2 minutes to ensure a homogenous mixture. If the compound has a tendency to crash out, brief sonication can be applied to create a fine dispersion.

  • Administration:

    • The final formulation will have a concentration of 2.5 mg/mL in 10% DMSO and 90% corn oil.

    • Administer to mice via oral gavage at the desired dosage. For example, a 10 mL/kg dose will deliver 25 mg/kg of this compound.

    • Important: Always vortex the formulation immediately before each administration to ensure homogeneity.

Visualizations

MyoMed205_Solubility_Workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Optimization & In Vivo Study Start Poorly Soluble This compound Solubility_Screen Solubility Screening (DMSO, Ethanol, PEG400, etc.) Start->Solubility_Screen Co_solvent Co-solvent Systems (e.g., DMSO/PEG400/Saline) Solubility_Screen->Co_solvent Route: IV, IP Surfactant Surfactant-based (e.g., Tween 80, Cremophor) Solubility_Screen->Surfactant Route: IV, IP, Oral Lipid_based Lipid-based (e.g., Corn oil, SEDDS) Solubility_Screen->Lipid_based Route: Oral Cyclodextrin Cyclodextrin (e.g., Captisol®) Solubility_Screen->Cyclodextrin Route: IV, IP Stability Stability & Compatibility Testing Co_solvent->Stability Surfactant->Stability Lipid_based->Stability Cyclodextrin->Stability In_Vivo In Vivo Study (PK/PD) Stability->In_Vivo

Caption: Workflow for optimizing this compound solubility for in vivo studies.

MyoMed205_Signaling_Pathway MyoMed_205 This compound MuRF1 MuRF1 (E3 Ubiquitin Ligase) MyoMed_205->MuRF1 Inhibits Akt Akt Signaling MyoMed_205->Akt Promotes Ub_Proteasome Ubiquitin-Proteasome System MuRF1->Ub_Proteasome Activates Muscle_Proteins Myofibrillar Proteins Ub_Proteasome->Muscle_Proteins Targets for Degradation Protein_Degradation Protein Degradation (Muscle Atrophy) Muscle_Proteins->Protein_Degradation Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) Akt->Protein_Synthesis

Caption: Proposed signaling pathway of this compound in skeletal muscle.

References

MyoMed 205 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with MyoMed 205, a potent small molecule inhibitor of Muscle RING-finger protein-1 (MuRF1). Our aim is to help you achieve consistent and reliable results in your research focused on mitigating muscle wasting and atrophy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that functions as an inhibitor of MuRF1 (TRIM63), a key E3 ubiquitin ligase involved in muscle protein degradation. By inhibiting MuRF1 activity, this compound helps to reduce the breakdown of muscle proteins, thereby attenuating muscle atrophy in various pathological conditions. It has also been shown to inhibit the expression of both MuRF1 and its close homolog MuRF2.

Q2: In which experimental models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in a range of preclinical models of muscle wasting, including:

  • Cancer cachexia[1]

  • Heart failure with preserved ejection fraction (HFpEF)[2][3]

  • Disuse-induced diaphragm atrophy[4][5]

  • Type 2 diabetes mellitus-associated muscle strength loss[6]

Q3: What are the general recommendations for storing and handling this compound?

A3: For optimal stability, this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO, with a reported solubility of 10 mM.[7] For cell culture experiments, it is crucial to ensure the final DMSO concentration is not toxic to the cells (typically below 0.1%).

Troubleshooting Inconsistent Results

In Vitro Experiments (Cell Culture)

Problem 1: No observable effect on muscle cell atrophy.

  • Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary between different cell types and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on existing literature, concentrations in the low micromolar range have been shown to be effective in vitro.[8]

  • Possible Cause 2: Compound instability. this compound may degrade in cell culture media over long incubation periods.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider replenishing the media with fresh compound during long-term experiments.

  • Possible Cause 3: Low cell permeability. The compound may not be efficiently entering the cells.

    • Solution: While this compound is a small molecule designed for cell permeability, issues can still arise. Ensure proper dissolution in DMSO and adequate mixing in the culture medium.

Problem 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution across the plate can lead to variable results.

    • Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to promote even cell settling.

  • Possible Cause 2: Edge effects. Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain a humid environment.

In Vivo Experiments (Animal Models)

Problem 1: Lack of efficacy in preventing muscle atrophy.

  • Possible Cause 1: Inadequate dosage or administration route. The bioavailability of this compound can be influenced by the route of administration and the animal model used.

    • Solution: A dose of 50 mg/kg body weight administered intravenously has been shown to be effective in preventing diaphragmatic contractile dysfunction in rats.[2][4] For oral administration, one study reported feeding mice a diet containing 1 g/kg MyoMed-205.[1] It is crucial to perform a dose-response study to determine the optimal dosage and administration route for your specific animal model and experimental goals.

  • Possible Cause 2: Poor compound stability in the formulation. The vehicle used for in vivo administration may affect the stability of this compound.

    • Solution: this compound has improved serum stability compared to its predecessors.[7] However, it is important to use a vehicle that ensures the compound remains soluble and stable for the duration of the experiment. The formulation should be prepared fresh before each administration.

  • Possible Cause 3: Timing of administration. The therapeutic window for this compound's effect may be specific to the model of muscle atrophy.

    • Solution: Review the literature for your specific model to determine the optimal timing for initiating this compound treatment relative to the induction of muscle atrophy.

Problem 2: Unexpected off-target effects or toxicity.

  • Possible Cause 1: High dosage. While a study showed no adverse toxic effects in rats at doses up to 2000 mg/kg, excessively high doses may lead to off-target effects.[2] Interestingly, a very high dose of 250 mg/kg body weight failed to show a protective effect on diaphragmatic strength, suggesting a complex dose-response relationship.[2]

    • Solution: Adhere to the effective dose range identified in dose-response studies. If unexpected effects are observed, consider reducing the dosage.

  • Possible Cause 2: Interaction with other experimental factors. The observed effects may be a result of an interaction between this compound and other components of the experimental model.

    • Solution: Carefully review all aspects of your experimental design, including animal strain, diet, and any other administered substances.

Data Presentation

Table 1: Summary of this compound In Vivo Dose-Response Effects on Diaphragmatic Contractile Dysfunction

Dosage (mg/kg body weight)Outcome on Diaphragmatic Contractile DysfunctionReference
12.5No significant protection[2][4]
25No significant protection[2][4]
50Significant prevention of contractile dysfunction[2][4]
100Partial mitigation of force loss[2]
150Partial mitigation of force loss[2]
250Impaired diaphragm force noted (no protective effect)[2]

Table 2: Effects of this compound on Muscle Mass and Function in a Cancer Cachexia Mouse Model

Treatment GroupChange in Soleus Muscle WeightChange in Tibialis Anterior Muscle WeightChange in EDL Muscle WeightChange in Wire Hang Test PerformanceReference
Tumor-bearing (Tu)DecreasedDecreasedDecreasedProgressively falling holding impulses[1]
Tu + this compoundAttenuated decreaseAttenuated decreaseAttenuated decreaseAttenuated decline in holding impulses[1]

Experimental Protocols

Key Experiment 1: Western Blot Analysis of MuRF1 and Akt Signaling

Objective: To assess the effect of this compound on the protein levels of MuRF1 and the activation of the pro-survival Akt signaling pathway in muscle tissue or cells.

Methodology:

  • Sample Preparation: Homogenize muscle tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 10% or 12% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MuRF1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Key Experiment 2: Muscle Fiber Cross-Sectional Area (CSA) Analysis

Objective: To quantify the effect of this compound on muscle fiber size in response to an atrophic stimulus.

Methodology:

  • Tissue Preparation: Isolate skeletal muscle and embed in optimal cutting temperature (OCT) compound. Freeze the muscle in isopentane cooled by liquid nitrogen.

  • Cryosectioning: Cut transverse sections (8-10 µm thick) from the mid-belly of the muscle using a cryostat.

  • Immunofluorescence Staining:

    • Thaw and air-dry the sections.

    • Fix the sections if required by the antibody protocol.

    • Permeabilize the sections with a detergent-based buffer.

    • Block non-specific binding sites with a blocking solution (e.g., containing serum).

    • Incubate with a primary antibody against a marker of the muscle fiber membrane, such as dystrophin or laminin, overnight at 4°C.

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging: Capture fluorescent images of the stained muscle sections using a fluorescence microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to manually or automatically trace the outline of individual muscle fibers and calculate the cross-sectional area. Analyze a sufficient number of fibers from multiple fields of view to ensure representative data.

Mandatory Visualizations

MyoMed_205_Signaling_Pathway cluster_atrophy Muscle Atrophy cluster_growth Muscle Growth / Maintenance Atrophy_Stimuli Atrophy Stimuli (e.g., Disuse, Cachexia) FoxO FoxO Transcription Factors Atrophy_Stimuli->FoxO MuRF1_Gene MuRF1 Gene Transcription FoxO->MuRF1_Gene MuRF1_Protein MuRF1 Protein MuRF1_Gene->MuRF1_Protein Proteasome Ubiquitin-Proteasome System MuRF1_Protein->Proteasome Activates Protein_Degradation Muscle Protein Degradation Proteasome->Protein_Degradation Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Akt->FoxO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Ribosome Biogenesis) mTORC1->Protein_Synthesis MyoMed_205 This compound MyoMed_205->MuRF1_Protein Inhibits

Caption: Signaling pathway of this compound in muscle cells.

MyoMed_205_Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Cell_Culture 1. Muscle Cell Culture (e.g., C2C12 myotubes) Induce_Atrophy_vitro 2. Induce Atrophy (e.g., Dexamethasone) Cell_Culture->Induce_Atrophy_vitro Treat_MyoMed_205_vitro 3. Treat with this compound (Dose-response) Induce_Atrophy_vitro->Treat_MyoMed_205_vitro Analysis_vitro 4. Analysis - Myotube diameter - Western Blot (MuRF1, Akt) - Gene expression (RT-qPCR) Treat_MyoMed_205_vitro->Analysis_vitro Data_Interpretation Data Interpretation & Conclusion Analysis_vitro->Data_Interpretation Animal_Model 1. Select Animal Model (e.g., Cancer cachexia, Disuse atrophy) Induce_Atrophy_vivo 2. Induce Muscle Atrophy Animal_Model->Induce_Atrophy_vivo Treat_MyoMed_205_vivo 3. Administer this compound (Vehicle control) Induce_Atrophy_vivo->Treat_MyoMed_205_vivo Analysis_vivo 4. Analysis - Muscle mass & function - Muscle fiber CSA - Western Blot / Histology Treat_MyoMed_205_vivo->Analysis_vivo Analysis_vivo->Data_Interpretation Start Experimental Design In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo In_Vitro->Cell_Culture In_Vivo->Animal_Model

Caption: General experimental workflow for this compound studies.

References

MyoMed 205 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of MyoMed 205, a small molecule inhibitor of Muscle RING Finger Protein 1 (MuRF1) activity and MuRF1/MuRF2 expression.[1] While this compound has demonstrated efficacy in attenuating muscle wasting in various preclinical models, it is crucial to characterize its selectivity to ensure accurate interpretation of experimental results.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: this compound is a small molecule designed to inhibit the activity of MuRF1 (TRIM63) and the expression of both MuRF1 and MuRF2.[1] Its on-target effects are primarily related to the attenuation of muscle protein degradation.

Q2: Why is it important to consider off-target effects for this compound?

A2: Off-target effects, where a small molecule interacts with unintended proteins, can lead to misinterpretation of experimental data, unexpected phenotypes, and potential cellular toxicity.[4] Identifying any off-target interactions of this compound is critical for validating that the observed biological effects are due to the inhibition of MuRF1/2.

Q3: Have any off-target interactions for this compound been reported?

A3: To date, specific off-target interaction studies for this compound have not been published in the peer-reviewed literature. Therefore, it is recommended that researchers perform their own selectivity profiling, particularly when observing unexpected or inconsistent results.

Q4: this compound inhibits both MuRF1 and MuRF2. Is the effect on MuRF2 considered an off-target effect?

A4: this compound is described as inhibiting both MuRF1 activity and the expression of MuRF1 and MuRF2.[1] Given the high homology and cooperative function of MuRF1 and MuRF2 in muscle physiology and pathophysiology, the modulation of MuRF2 is generally considered part of the compound's intended mechanism of action for attenuating muscle atrophy, rather than an off-target effect.[5][6][7] However, understanding the relative contribution of inhibiting each protein to the overall phenotype is an important area of investigation.

Q5: What are some potential, hypothetical off-targets for a molecule like this compound?

A5: While purely speculative, potential off-targets for small molecules can include proteins with similar binding pockets or structural motifs. For a compound targeting an E3 ligase, these could include other members of the TRIM family, other E3 ligases, or kinases that are often promiscuous binders of small molecules. Kinase profiling is a common approach to broadly assess off-target activity.[8][]

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your results.

Issue 1: Observed phenotype is inconsistent with known MuRF1/2 biology.
  • Possible Cause: The phenotype may be driven by an off-target effect.

  • Troubleshooting Workflow:

    A Inconsistent Phenotype Observed B Perform Dose-Response Curve A->B C Compare EC50 (phenotype) with IC50 (MuRF1 inhibition) B->C D EC50 >> IC50? C->D E Likely Off-Target Effect D->E Yes F Use Structurally Unrelated MuRF1 Inhibitor D->F No I Proceed with Off-Target Identification Assays E->I G Phenotype Replicated? F->G G->E No H Likely On-Target Effect G->H Yes

    Caption: Troubleshooting workflow for inconsistent phenotypes.

Issue 2: Unexpected cellular toxicity at effective concentrations.
  • Possible Cause: The toxicity may be due to the inhibition of an off-target protein essential for cell viability.

  • Troubleshooting Steps:

    • Determine the therapeutic window: Perform a dose-response curve for both the desired anti-atrophic effect and cytotoxicity (e.g., using an MTT or LDH assay). A narrow therapeutic window may suggest off-target toxicity.

    • Use a control cell line: If possible, use a cell line that does not express MuRF1 or MuRF2. If toxicity is still observed, it is likely an off-target effect.

    • Perform broad liability screening: Screen this compound against a panel of known toxicity targets, such as hERG, and a panel of Cytochrome P450 enzymes.

Quantitative Data Summary (Hypothetical)

Since public data on this compound off-target interactions is unavailable, the following table presents a hypothetical scenario based on a kinase screen to illustrate how such data would be presented.

Target Binding Affinity (Kd, nM) % Inhibition at 1 µM Classification
MuRF1 50 95% On-Target
MuRF2 150 80% On-Target
Kinase A>10,000<10%Non-binder
Kinase B80060%Potential Off-Target
Kinase C>10,000<5%Non-binder
Kinase D1,20045%Potential Off-Target

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases, a common approach to identify potential off-target interactions.[8][10][11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution to the desired concentrations for screening (typically a single high concentration, e.g., 10 µM, for initial screening, followed by dose-response curves for any identified hits).

  • Kinase Panel Screening:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology, Promega). These services offer panels of hundreds of purified kinases.

    • Choose an appropriate assay format, such as a binding assay (e.g., KINOMEscan™) or an activity assay (e.g., ADP-Glo™).

    • The service will provide data on the percent inhibition or binding affinity of this compound for each kinase in the panel.

  • Data Analysis:

    • Analyze the screening results to identify any kinases that show significant inhibition or binding. A common threshold for a "hit" is >50% inhibition at a 1 µM or 10 µM compound concentration.

    • For any identified hits, perform follow-up dose-response experiments to determine the IC50 or Kd values.

    • Compare the potencies against off-targets to the on-target potency for MuRF1. A selectivity window of at least 100-fold is generally desirable.

    A Prepare this compound Stock B Submit to Kinase Profiling Service A->B C Initial Screen (Single Concentration) B->C D Identify Hits (>50% Inhibition) C->D E Perform Dose-Response for Hits D->E F Determine IC50/Kd for Off-Targets E->F G Calculate Selectivity Window (Off-Target IC50 / On-Target IC50) F->G H Assess Significance of Off-Target Interactions G->H

    Caption: Workflow for kinase selectivity profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context.[12][13][14] It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]

  • Cell Treatment:

    • Culture cells of interest (e.g., C2C12 myotubes) to confluency.

    • Treat the cells with this compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Analyze the amount of soluble MuRF1 in the supernatant by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble MuRF1 as a function of temperature for each this compound concentration.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

    A Treat Cells with this compound B Heat Shock (Temperature Gradient) A->B C Cell Lysis and Centrifugation B->C D Separate Soluble and Precipitated Fractions C->D E Analyze Soluble MuRF1 by Western Blot D->E F Plot Melting Curves E->F G Observe Thermal Shift F->G

    Caption: Experimental workflow for CETSA.

Signaling Pathway Considerations

This compound is known to impact the Akt/FoxO signaling pathway as part of its on-target mechanism. However, off-target effects on kinases within this or other pathways could lead to confounding results. For example, unintended inhibition of a kinase upstream of Akt could mask the effects of MuRF1 inhibition.

cluster_upstream Upstream Signaling cluster_akt Akt Pathway cluster_downstream Downstream Effects IGF1 IGF-1 PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt FoxO FoxO Akt->FoxO inhibits MuRF1 MuRF1/2 Expression FoxO->MuRF1 promotes Proteolysis Proteolysis MuRF1->Proteolysis MyoMed205 This compound MyoMed205->MuRF1 On-Target Inhibition OffTargetKinase Off-Target Kinase MyoMed205->OffTargetKinase Potential Off-Target Inhibition OffTargetKinase->Akt

Caption: Potential on- and off-target effects of this compound on the Akt/FoxO pathway.

References

addressing variability in MyoMed 205's effect on different muscle types

Author: BenchChem Technical Support Team. Date: November 2025

MyoMed 205 Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the observed variability in the effects of this compound across different muscle types. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

This compound is a novel small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key ubiquitin ligase involved in muscle protein degradation.[1][2] By inhibiting MuRF1, this compound is designed to attenuate muscle atrophy and promote muscle mass preservation.[1][3][4] However, its efficacy can vary depending on the specific muscle tissue being studied.

Frequently Asked Questions (FAQs)

Q1: We are observing a more pronounced anti-atrophic effect of this compound in slow-twitch (Type I) muscle, like the soleus, compared to fast-twitch (Type II) muscle, such as the extensor digitorum longus (EDL). Why is this?

A1: This is a recognized phenomenon. The differential response is likely due to the inherent physiological and metabolic differences between muscle fiber types. Slow-twitch fibers have a higher mitochondrial density and oxidative capacity. Since this compound has been shown to impact mitochondrial metabolism, its effects may be more pronounced in tissues with a higher reliance on oxidative phosphorylation.[3][5] Additionally, the expression levels of MuRF1 and its downstream targets can vary between fiber types, leading to a differential response to inhibition.

Q2: Can the vehicle used to dissolve this compound affect its activity and contribute to variability?

A2: Yes, the choice of vehicle is critical. This compound is hydrophobic, and improper dissolution can lead to precipitation and inconsistent dosing. We recommend using a solution of 5% DMSO in sterile saline. Ensure the solution is vortexed thoroughly and warmed to 37°C before administration to ensure complete dissolution. Always prepare the solution fresh for each experiment.

Q3: How does this compound interact with other signaling pathways, and could this contribute to the observed variability?

A3: this compound's primary target is MuRF1. However, the downstream effects can intersect with various signaling pathways, including the IGF-1/Akt/mTOR pathway, which is a crucial regulator of muscle hypertrophy.[6][7] The baseline activity of these pathways can differ between muscle types, which may influence the overall response to this compound. For example, muscles with higher basal Akt activation may exhibit a more robust response.

Q4: Are there any known compensatory mechanisms that could be activated in response to this compound treatment, particularly in less responsive muscle types?

A4: In fast-twitch muscles, it is possible that other ubiquitin ligases, such as MAFbx (Atrogin-1), may be upregulated to compensate for the inhibition of MuRF1. This could partially explain the reduced efficacy in these muscle types. We recommend performing gene expression analysis (RT-qPCR) or protein analysis (Western blot) for other key players in muscle atrophy to investigate this possibility.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: Inconsistent Anti-Atrophic Effects in In Vivo Studies

If you are observing high variability in muscle mass preservation between animals in the same treatment group, consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Drug Solubilization Prepare this compound solution in 5% DMSO/saline, warm to 37°C, and vortex vigorously immediately before injection.Consistent and clear solution, leading to more uniform drug delivery and reduced variability in muscle mass measurements.
Variability in Atrophy Induction Model Ensure your model of muscle atrophy (e.g., denervation, hindlimb suspension) is applied consistently across all animals.Reduced standard deviation in muscle weight measurements within the control group.
Inaccurate Dosing Calibrate all pipettes and ensure accurate animal body weight measurements for precise dose calculation.More consistent dose-response relationship observed.
Circadian Rhythm Effects Administer this compound at the same time each day to minimize the influence of circadian variations in metabolic activity.Reduced variability in metabolic and signaling pathway readouts.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

If this compound shows potent effects in cultured myotubes but less significant effects in animal models, the following may be contributing factors:

Potential Cause Troubleshooting Step Expected Outcome
Poor Bioavailability Perform pharmacokinetic analysis to determine the concentration of this compound in plasma and target muscle tissue over time.Data will inform if the dosing regimen needs to be adjusted to achieve therapeutic concentrations in the target tissue.
Metabolic Inactivation Analyze plasma and tissue samples for metabolites of this compound.Identification of metabolites can help understand if the compound is being rapidly inactivated in vivo.
Off-Target Effects in a Complex System Profile the expression of other E3 ubiquitin ligases in response to treatment to check for compensatory upregulation.Understanding compensatory mechanisms can guide the development of combination therapies.

Experimental Protocols

Protocol 1: Muscle Fiber Type Staining

This protocol allows for the visualization and quantification of different muscle fiber types to correlate with this compound efficacy.

Materials:

  • Frozen muscle sections (10 µm)

  • Primary antibodies: Anti-MyHC I (slow), Anti-MyHC IIa, Anti-MyHC IIb (fast)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Air dry frozen sections for 30 minutes.

  • Wash with PBS for 5 minutes.

  • Block with 5% goat serum in PBS for 1 hour.

  • Incubate with a cocktail of primary antibodies overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a cocktail of corresponding secondary antibodies for 1 hour at room temperature.

  • Wash three times with PBS.

  • Mount with a DAPI-containing mounting medium.

  • Visualize using a fluorescence microscope.

Protocol 2: Western Blot for Signaling Proteins

This protocol is for assessing the activation state of key signaling proteins in the mTOR pathway.

Materials:

  • Muscle tissue lysates

  • Primary antibodies: Anti-phospho-Akt (Ser473), Anti-Akt, Anti-phospho-mTOR (Ser2448), Anti-mTOR, Anti-MuRF1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from muscle tissue.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Apply chemiluminescent substrate and image the blot.

Signaling Pathways and Workflows

Below are diagrams illustrating the hypothetical mechanism of action of this compound and a recommended experimental workflow for troubleshooting variability.

MyoMed205_Pathway cluster_atrophy Atrophic Stimuli (e.g., Disuse, Disease) cluster_growth Growth Signals (e.g., IGF-1) Atrophy_Stimuli Atrophic Stimuli MuRF1 MuRF1 Atrophy_Stimuli->MuRF1 Upregulates Growth_Signals Growth Signals Akt Akt Growth_Signals->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis Promotes Protein_Degradation Protein Degradation (Atrophy) MuRF1->Protein_Degradation Promotes MyoMed205 This compound MyoMed205->MuRF1 Inhibits

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Troubleshooting_Workflow Start Observed Variability in This compound Effect Check_Protocols Step 1: Review Experimental Protocols (Dosing, Vehicle, Model Consistency) Start->Check_Protocols Analyze_Fibers Step 2: Analyze Muscle Fiber Type Composition (Immunohistochemistry) Check_Protocols->Analyze_Fibers If variability persists Assess_Signaling Step 3: Assess Key Signaling Pathways (Western Blot for p-Akt, p-mTOR) Analyze_Fibers->Assess_Signaling Correlate with fiber type Check_Compensation Step 4: Investigate Compensatory Mechanisms (RT-qPCR for other E3 Ligases) Assess_Signaling->Check_Compensation If signaling is inconsistent Refine_Strategy Refine Experimental Strategy Check_Compensation->Refine_Strategy Based on findings

Caption: Recommended workflow for troubleshooting variability in this compound's effects.

References

how to control for confounding variables in MyoMed 205 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting studies with MyoMed 205, a small molecule inhibitor of MuRF1 (TRIM63) and MuRF2. Our focus is on the critical aspect of controlling for confounding variables to ensure the validity and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are confounding variables in the context of this compound studies?

A1: In this compound studies, a confounding variable is an external factor that can influence both the administration or efficacy of this compound and the outcome being measured (e.g., muscle mass, muscle function, or specific signaling pathways). These variables can lead to a spurious association between this compound and the outcome, or mask a true association. For example, if the age of animal models is not consistent across treatment and control groups, and age affects muscle mass, then age would be a confounding variable.

Q2: Why is it crucial to control for confounding variables in this compound research?

Q3: What are some common confounding variables to consider in preclinical this compound studies using animal models?

A3: In preclinical studies, several factors can act as confounders. These include:

  • Baseline characteristics of the animals: Age, sex, genetic strain, and initial body weight/composition can significantly impact muscle metabolism and response to treatment.

  • Environmental factors: Housing conditions (e.g., cage size, temperature, light-dark cycle), diet, and physical activity levels can all influence muscle mass and function.[2]

  • Underlying disease model: The severity and progression of the induced muscle wasting model (e.g., cancer cachexia, denervation, heart failure) can vary between animals and influence the apparent efficacy of this compound.

  • Stress: Handling and experimental procedures can induce stress, which can have catabolic effects on muscle and confound the results.

Q4: How can I control for these confounding variables in my experimental design?

A4: Several strategies can be employed at the design stage of your study:

  • Randomization: Randomly assigning subjects to treatment and control groups helps to ensure that known and unknown confounding variables are evenly distributed.[3]

  • Matching: Pairing subjects in the treatment and control groups based on key characteristics (e.g., age, weight) can help to control for specific confounders.[3]

  • Restriction: Limiting the study population to a specific subgroup (e.g., only male mice of a certain age) can eliminate variation from that factor.[3]

Q5: What if I cannot control for all confounding variables in the design phase?

A5: If confounding variables cannot be fully controlled through experimental design, statistical methods can be used during the data analysis phase:

  • Stratification: Analyzing the data in subgroups (strata) based on the levels of a confounding variable can help to assess the effect of this compound within each subgroup.

  • Multivariate Analysis: Statistical techniques like Analysis of Covariance (ANCOVA) or multiple regression can be used to adjust for the effects of multiple confounding variables simultaneously.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause (Confounding Variable) Troubleshooting Steps
High variability in muscle mass measurements within the same group. Inconsistent age, sex, or genetic background of animals.Ensure all animals within a group are of the same sex, from the same vendor, and have a narrow age and weight range at the start of the study.
Unexpected differences in food intake between groups. Stress from handling or administration route; palatability of the this compound formulation.Acclimatize animals to handling and procedures before the study begins. If administering in feed, ensure the formulation does not deter eating and monitor food intake daily.
Inconsistent drug efficacy across different cohorts. Differences in the severity of the induced muscle wasting model.Standardize the induction of the disease model. For example, in a tumor-induced cachexia model, ensure consistent tumor cell numbers and injection sites.
This compound shows a significant effect, but it's not reproducible. Uncontrolled environmental factors (e.g., temperature fluctuations, changes in animal care staff).Maintain a stable and consistent environment for all animals throughout the study. Document all animal husbandry procedures.

Quantitative Data Summary: Controlling for Confounding Variables

The following table summarizes key confounding variables in this compound studies and the recommended methods for control.

Confounding VariableMethod of Control (Experimental Design)Method of Control (Statistical Analysis)
Age Randomization, Matching, RestrictionStratification, ANCOVA
Sex Randomization, RestrictionStratification
Genetic Strain Restriction (use of a single inbred strain)Not applicable
Baseline Body Weight Randomization, MatchingANCOVA (use baseline weight as a covariate)
Dietary Intake Pair-feeding (control group fed the same amount as the treatment group)Not applicable
Disease Severity Standardized induction protocols, RandomizationStratification based on disease severity markers
Physical Activity Single housing or standardized cage enrichmentNot applicable

Detailed Experimental Protocol: Preclinical this compound Study in a Mouse Model of Dexamethasone-Induced Muscle Atrophy

This protocol outlines a typical preclinical study to evaluate the efficacy of this compound in preventing dexamethasone-induced muscle atrophy, with a focus on controlling for confounding variables.

1. Animal Model and Acclimatization:

  • Animal: 8-week-old male C57BL/6J mice. Rationale for Restriction: Using a single sex and inbred strain minimizes genetic and hormonal variability.
  • Acclimatization: House mice in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week prior to the experiment. Handle mice daily to reduce stress.

2. Randomization and Group Allocation:

  • Randomly assign mice to four groups (n=10 per group) based on body weight to ensure similar average starting weights:
  • Group 1: Vehicle Control
  • Group 2: Dexamethasone (DEX) + Vehicle
  • Group 3: DEX + this compound (Low Dose)
  • Group 4: DEX + this compound (High Dose)

3. Drug and Vehicle Preparation and Administration:

  • This compound: Prepare a stock solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare fresh daily.
  • Dexamethasone: Prepare a stock solution in sterile saline.
  • Administration: Administer this compound or vehicle via oral gavage once daily for 14 days. Administer DEX (20 mg/kg) or saline via intraperitoneal injection once daily for the last 5 days of the study. Rationale: Consistent administration route and timing for all animals.

4. Monitoring and Data Collection:

  • Body Weight and Food Intake: Measure daily at the same time.
  • Clinical Observations: Monitor for any signs of distress or adverse effects.

5. Endpoint Analysis (Day 15):

  • Euthanasia: Euthanize mice via an approved method.
  • Muscle Dissection: Carefully dissect and weigh the tibialis anterior (TA), gastrocnemius, and soleus muscles from both hindlimbs.
  • Sample Processing: Flash-freeze one TA muscle in liquid nitrogen for molecular analysis (Western blot, qPCR). Fix the other TA muscle in formalin for histological analysis (fiber cross-sectional area).

6. Statistical Analysis:

  • Use a one-way ANOVA with a post-hoc test (e.g., Tukey's) to compare muscle weights and fiber cross-sectional area between groups.
  • If there are any significant differences in baseline body weight despite randomization, use ANCOVA with baseline body weight as a covariate.

Visualizations

MuRF1 Signaling Pathway

MuRF1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cytoplasmic Cytoplasmic Events Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR IGF1 IGF-1/Insulin PI3K PI3K IGF1->PI3K MuRF1_Gene MuRF1 Gene Transcription GR->MuRF1_Gene Akt Akt PI3K->Akt FoxO FoxO Akt->FoxO FoxO->MuRF1_Gene NFkB NF-kB NFkB->MuRF1_Gene MuRF1_Protein MuRF1 Protein MuRF1_Gene->MuRF1_Protein Ubiquitination Protein Ubiquitination MuRF1_Protein->Ubiquitination MyoMed205 This compound MyoMed205->MuRF1_Protein Proteasome Proteasome Degradation Ubiquitination->Proteasome Muscle_Atrophy Muscle Atrophy Proteasome->Muscle_Atrophy

Caption: The MuRF1 signaling pathway in muscle atrophy.

Experimental Workflow for a this compound Preclinical Study

Experimental_Workflow Start Study Start Acclimatization Acclimatization (1 week) Start->Acclimatization Randomization Randomization (Control for baseline differences) Acclimatization->Randomization Treatment Treatment Period (this compound / Vehicle) Randomization->Treatment Induction Induction of Muscle Atrophy (e.g., Dexamethasone) Treatment->Induction Monitoring Daily Monitoring (Body weight, food intake) Induction->Monitoring Endpoint Endpoint Data Collection (Muscle weight, histology, etc.) Monitoring->Endpoint Analysis Statistical Analysis (Control for remaining confounders) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow with confounding variable control points.

References

optimizing treatment duration with MyoMed 205 for chronic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing treatment duration with MyoMed-205 for chronic conditions. The information is based on available preclinical data and is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MyoMed-205?

A1: MyoMed-205 is a small molecule inhibitor of Muscle Ring Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase.[1] By inhibiting MuRF1, MyoMed-205 attenuates the ubiquitination and subsequent degradation of muscle proteins, thereby preventing muscle atrophy.[2][3] It has also been shown to inhibit the expression of MuRF1 and MuRF2.[1] Additionally, MyoMed-205 may have beneficial effects on mitochondrial function and may reduce myocardial fibrosis.[2][3]

Q2: In what preclinical models of chronic conditions has MyoMed-205 been evaluated?

A2: MyoMed-205 has been evaluated in rodent models of heart failure with preserved ejection fraction (HFpEF), disuse-induced diaphragmatic atrophy, and cancer cachexia.[2][4][5][6] In a rat model of HFpEF, treatment was administered for 32 weeks.[2] In a mouse model of cancer cachexia, the treatment duration was up to 24 days.[4][5] A shorter duration of 12 hours was sufficient to show a protective effect in a model of denervation-induced diaphragmatic atrophy.[2]

Q3: How do I determine the optimal treatment duration for MyoMed-205 in my experimental model?

A3: The optimal treatment duration for MyoMed-205 will depend on the specific chronic condition being modeled and the experimental endpoints. Based on existing preclinical data, consider the following:

  • For rapidly progressing muscle atrophy: Short-term treatment may be sufficient. In a model of denervation-induced diaphragmatic atrophy, effects were observed within 12 hours.[2]

  • For chronic conditions with established muscle wasting: Longer-term treatment is likely necessary. In a cancer cachexia model, beneficial effects on muscle mass and function were observed over a 24-day period.[4][5]

  • For chronic conditions with a fibrotic component: Extended treatment may be required. In a rat model of HFpEF, a 32-week treatment duration was used to assess effects on myocardial fibrosis and diastolic function.[2]

It is recommended to conduct a pilot study with staggered treatment endpoints to determine the optimal duration for your specific model and research question.

Q4: What is a recommended starting dose for in vivo experiments with MyoMed-205?

A4: In a study on diaphragmatic denervation, a dose of 50 mg/kg of body weight was found to be the most effective at preventing contractile dysfunction.[2] Higher doses of 100 and 150 mg/kg provided partial protection, while a 250 mg/kg dose showed no protective effect.[2] Therefore, a dose-response study starting around 50 mg/kg is recommended to determine the optimal dose for your specific model.

Q5: How should I prepare and store MyoMed-205 for in vitro experiments?

A5: For in vitro experiments, it is crucial to ensure proper handling of the compound. While specific solubility and stability data for MyoMed-205 were not found in the search results, general best practices for small molecule inhibitors should be followed. This includes determining the optimal solvent (commonly DMSO), preparing high-concentration stock solutions to minimize solvent volume in the culture media (typically <0.5%), and storing stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro and in vivo experiments with MyoMed-205.

Problem Potential Cause Suggested Solution
Inconsistent results in in vitro muscle atrophy assays. 1. Variability in cell health and passage number.2. Inconsistent induction of atrophy.3. Degradation of MyoMed-205 in culture media.1. Use cells within a consistent passage number range and ensure high viability before starting the experiment.2. Optimize the concentration and duration of the atrophy-inducing agent (e.g., dexamethasone) to achieve a consistent atrophic phenotype.3. Prepare fresh dilutions of MyoMed-205 for each experiment and consider the stability of the compound in your specific culture media over the treatment duration.
Lack of efficacy in an in vivo model of muscle wasting. 1. Suboptimal dose.2. Inadequate treatment duration.3. Poor bioavailability of the compound.1. Perform a dose-response study to determine the most effective dose for your model, starting with the reported effective dose of 50 mg/kg.[2]2. Re-evaluate the treatment duration based on the progression of the chronic condition in your model. Consider longer treatment periods for slowly developing pathologies.3. While MyoMed-205 has shown efficacy with oral administration (feeding), consider alternative routes of administration if bioavailability is a concern.
Unexpected toxicity in vivo. 1. High dose of MyoMed-205.2. Off-target effects.1. A dose of 250 mg/kg was shown to be ineffective and may have off-target effects.[2] Reduce the dose to the effective range (e.g., 50 mg/kg).2. Carefully monitor animals for any signs of toxicity. If off-target effects are suspected, consider including control groups treated with a structurally related but inactive compound, if available.
Difficulty dissolving MyoMed-205 for in vitro use. 1. Inappropriate solvent.2. Compound has precipitated out of solution.1. Test the solubility of MyoMed-205 in various biocompatible solvents (e.g., DMSO, ethanol).2. Ensure the final concentration of the solvent in the cell culture medium is not causing precipitation. Gently warm the solution or use sonication to aid dissolution.

Quantitative Data Summary

Model Organism Treatment Duration Effective Dose Key Findings Reference
Heart Failure with Preserved Ejection Fraction (HFpEF)Rat32 weeksNot specifiedReduced myocardial fibrosis and improved diastolic function.[2]
Diaphragmatic DenervationMouse12 hours50 mg/kgPrevented diaphragmatic contractile dysfunction and fiber atrophy.[2]
Cancer Cachexia (B16F10 melanoma)MouseUp to 24 daysNot specified (administered in feed)Attenuated muscle weight loss and improved muscle performance.[4][5]

Experimental Protocols

Key Experiment: In Vitro Myotube Atrophy Assay

This protocol is a general guideline for assessing the anti-atrophic effects of MyoMed-205 in a cell-based model.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • To induce differentiation, replace the growth medium with DMEM containing 2% horse serum once cells reach 80-90% confluency.

    • Allow myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.

  • Induction of Atrophy and MyoMed-205 Treatment:

    • Induce atrophy by treating the myotubes with an appropriate stimulus, such as dexamethasone (e.g., 100 µM) for 24-48 hours.

    • Concurrently, treat the cells with a range of concentrations of MyoMed-205. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Assessment of Myotube Atrophy:

    • After the treatment period, fix the cells with 4% paraformaldehyde.

    • Immunostain for a muscle-specific protein such as Myosin Heavy Chain (MyHC).

    • Capture images using a fluorescence microscope.

    • Quantify myotube diameter using image analysis software (e.g., ImageJ). A significant increase in myotube diameter in the MyoMed-205 treated group compared to the atrophy-induced group indicates a protective effect.

Visualizations

MyoMed205_Mechanism_of_Action cluster_muscle_cell Muscle Cell MyoMed205 MyoMed-205 MuRF1 MuRF1 (E3 Ubiquitin Ligase) MyoMed205->MuRF1 Inhibits Muscle_Protein Muscle Protein MuRF1->Muscle_Protein Ubiquitinates Ub Ubiquitin Ub->MuRF1 Proteasome Proteasome Muscle_Protein->Proteasome Targeted for Degradation Protein_Degradation Protein Degradation & Muscle Atrophy Proteasome->Protein_Degradation

Caption: Mechanism of action of MyoMed-205 in preventing muscle atrophy.

experimental_workflow start Start: Select Chronic Condition Model pilot_study Pilot Study: Dose-Response & Time-Course start->pilot_study main_experiment Main Experiment: Optimized Dose & Duration pilot_study->main_experiment Determine Optimal Parameters data_collection Data Collection: Functional & Molecular Endpoints main_experiment->data_collection analysis Data Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for optimizing MyoMed-205 treatment.

References

challenges in long-term administration of MyoMed 205 in rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MyoMed 205 in long-term rodent studies. The information is designed to address specific challenges that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address potential issues.

Formulation and Administration

Q1: this compound is not dissolving well for oral gavage. What is the recommended vehicle and preparation method?

A1: this compound can be challenging to dissolve. A common and effective method for preparing a suspension for oral gavage is to use a vehicle of 10% DMSO and 90% corn oil. It is crucial to add the solvents sequentially. First, dissolve the this compound powder in DMSO. Gentle warming and sonication can aid in dissolution. Once fully dissolved in DMSO, add the corn oil to the mixture. Ensure the final solution is a homogenous suspension before administration.

Q2: I am observing signs of distress in my rodents immediately after oral gavage. What could be the cause and how can I mitigate this?

A2: Post-gavage distress can be due to several factors. First, ensure proper gavage technique to prevent accidental administration into the trachea. The maximum recommended volume for oral gavage in mice is 10 mL/kg, and for rats, it is 10-20 mL/kg. Exceeding these volumes can cause discomfort and potential regurgitation and aspiration. If the issue persists, consider reducing the concentration of the this compound formulation to administer a smaller volume. Monitor the animals for 5-10 minutes post-gavage for any signs of respiratory distress.

Experimental Observations and Inconsistent Results

Q3: I am not observing the expected increase in muscle mass or function in my treatment group. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy.

  • Dosage: The effective dose of this compound can vary depending on the rodent model and the specific condition being studied. Dosages ranging from 50 mg/kg have been shown to be effective in preventing diaphragmatic dysfunction.[1] A dose-response study may be necessary to determine the optimal dose for your specific experimental setup.

  • Compound Stability: this compound was designed for improved serum stability compared to earlier MuRF1 inhibitors.[1] However, ensure proper storage of the compound (-20°C for short-term and -80°C for long-term) to maintain its activity.

  • Timing of Administration: The therapeutic window for this compound may be critical. For instance, in a model of disuse-induced atrophy, administration immediately after denervation showed protective effects.

  • Animal Model: The underlying pathology of the chosen animal model can influence the outcome. This compound's primary mechanism is the inhibition of MuRF1-mediated protein degradation. Its effectiveness may be more pronounced in conditions with high MuRF1 activity.

Q4: My results from the wire hang test are highly variable. How can I improve the consistency of this assay?

A4: The wire hang test is sensitive to animal behavior and handling. To improve consistency:

  • Habituation: Acclimatize the animals to the testing room and the apparatus before the actual test.

  • Standardized Protocol: Use a consistent protocol for all animals. This includes the starting position on the wire (forepaws only or all four paws), the duration of the test, and the scoring method (e.g., latency to fall, number of falls).

  • Repeat Testing: Perform the test multiple times for each animal over the course of the study to obtain a more robust dataset and account for any learning effects.

  • Operator Consistency: Ideally, the same researcher should perform the test for all animals to minimize inter-operator variability.

Long-Term Administration Challenges

Q5: Are there any known long-term side effects of this compound administration in rodents?

A5: Published studies on this compound have not reported significant adverse toxic effects in acute or up to 12-week studies in rats.[2] Food supplementation with this compound was well-tolerated, with no reported complications such as mortality or changes in food intake, activity, or grooming.[2] However, it is important to note that comprehensive long-term toxicology data, particularly in non-rodent models, is still limited.[2]

Q6: I am concerned about the potential for off-target effects with long-term MuRF1 inhibition. What is known about this?

A6: While this compound is a targeted inhibitor of MuRF1, the long-term consequences of sustained MuRF1 inhibition are an area of active research. Studies on MuRF1 knockout mice have provided some insights into potential systemic effects. A key consideration is the role of muscle as a reservoir of amino acids. During catabolic states, muscle protein is broken down to supply amino acids to other organs, such as the liver, for gluconeogenesis and the synthesis of acute-phase proteins. Long-term inhibition of this process could potentially impact liver metabolism. Indeed, studies in MuRF1 knockout mice have shown alterations in liver lipid metabolism, particularly in response to catabolic stimuli like dexamethasone. Therefore, in long-term studies with this compound, it may be prudent to monitor markers of liver function.

Data from Rodent Studies

The following tables summarize quantitative data from key studies on this compound in rodents.

Table 1: Effects of this compound on Muscle Mass in Rodents

Animal ModelMuscleTreatment GroupChange in Muscle Mass/CSAReference
ZSF1 Obese Rats (HFpEF)Tibialis Anterior (TA)This compoundIncreased muscle mass and CSA by 26%[1]
B16F10 Melanoma Mice (Cancer Cachexia)Soleus, TA, EDLThis compoundAttenuated muscle weight loss[3]
Healthy Mice-This compound (24-day feeding)Increased total lean mass by ~6%[4]

Table 2: Effects of this compound on Muscle Function and Other Parameters in Rodents

Animal ModelParameterTreatment GroupOutcomeReference
Unilateral Diaphragm Denervation RatsDiaphragmatic Contractile Function50 mg/kg this compoundSignificant prevention of contractile dysfunction[1]
B16F10 Melanoma MiceWire Hang Test Holding ImpulseThis compoundAttenuated the progressive fall in holding impulse[3]
Healthy MiceMaximum Muscle ForceThis compound (24-day feeding)Increased by 50%[4]
Healthy MiceBody CompositionThis compound (24-day feeding)Increased total body fat by ~17%[4]
ZSF1 Obese Rats (HFpEF)Myocardial Diastolic FunctionThis compound (12 weeks)Markedly improved[2][5]
ZSF1 Obese Rats (HFpEF)Myocardial FibrosisThis compound (12 weeks)Reduced[2][5]

Experimental Protocols

Oral Gavage Administration of this compound

Objective: To administer a precise dose of this compound orally to a rodent.

Materials:

  • This compound

  • DMSO

  • Corn Oil

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Balance

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.

  • Prepare the this compound formulation. For a 10% DMSO/90% corn oil vehicle, first dissolve the this compound powder in the required volume of DMSO. Gentle warming or sonication may be used to aid dissolution.

  • Once dissolved, add the corn oil to the DMSO/MyoMed 205 mixture and vortex to create a homogenous suspension.

  • Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.

  • Gently restrain the animal. For mice, scruff the neck to immobilize the head. For rats, hold the animal firmly near the thoracic region.

  • Extend the animal's head back to straighten the esophagus.

  • Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

  • Slowly administer the solution.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress for 5-10 minutes.

Wire Hang Test for Muscle Strength

Objective: To assess neuromuscular strength and endurance in rodents.

Materials:

  • Wire cage lid or a dedicated wire hanging apparatus

  • Timer

  • Soft bedding material to place underneath the apparatus

Procedure:

  • Place the wire apparatus at a sufficient height to prevent the animal from jumping down, with soft bedding underneath to cushion any falls.

  • Gently place the animal on the wire grid, allowing it to grip with its forepaws.

  • Carefully invert the wire grid so the animal is hanging upside down.

  • Start the timer immediately.

  • Record the latency to fall. A maximum time (e.g., 180 or 300 seconds) should be set.

  • If the animal falls prematurely, it can be given one or two more attempts with a rest period in between.

  • The longest latency to fall is typically used for data analysis. For more detailed analysis, a "holding impulse" can be calculated by multiplying the hang time by the animal's body weight.

Muscle Tissue Harvesting and Preparation for Western Blot

Objective: To collect and process rodent skeletal muscle for protein analysis.

Materials:

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen or dry ice

  • Homogenizer (e.g., Dounce or mechanical)

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Quickly dissect the desired muscle (e.g., tibialis anterior, gastrocnemius, soleus).

  • Immediately wash the muscle in ice-cold PBS to remove any blood.

  • Blot the muscle dry and snap-freeze it in liquid nitrogen or on dry ice. Store at -80°C until further processing.

  • For protein extraction, weigh the frozen muscle tissue and place it in a pre-chilled tube.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Homogenize the tissue on ice until no visible chunks remain.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • The lysate is now ready for downstream applications such as Western blotting.

Visualizations

MyoMed_205_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Ubiquitin-Proteasome System cluster_2 Akt Signaling Pathway MyoMed_205 This compound MuRF1 MuRF1 (E3 Ubiquitin Ligase) MyoMed_205->MuRF1 Inhibits Ubiquitination Ubiquitination of Myofibrillar Proteins MuRF1->Ubiquitination Promotes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets proteins for Degradation Protein Degradation Proteasome->Degradation Muscle_Atrophy Muscle Atrophy Degradation->Muscle_Atrophy Degradation->Muscle_Atrophy Akt Akt FoxO FoxO Transcription Factors Akt->FoxO Inhibits (Phosphorylation) Atrogenes Atrogene Expression (e.g., MuRF1) FoxO->Atrogenes Promotes Atrogenes->MuRF1

Caption: Mechanism of action of this compound in preventing muscle atrophy.

Long_Term_Administration_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase (Long-Term) cluster_2 Post-treatment Phase Animal_Model Select Appropriate Rodent Model Baseline Baseline Measurements (Body Weight, Muscle Function) Animal_Model->Baseline Dosing Daily Oral Gavage with this compound Baseline->Dosing Monitoring Regular Monitoring (Health, Body Weight) Dosing->Monitoring Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia End of Study Functional_Tests Periodic Muscle Function Tests (e.g., Wire Hang Test) Monitoring->Functional_Tests Functional_Tests->Dosing Muscle_Analysis Muscle Mass and Histology Euthanasia->Muscle_Analysis Protein_Analysis Western Blot for Signaling Pathways Euthanasia->Protein_Analysis Liver_Analysis Assessment of Liver Function Markers Euthanasia->Liver_Analysis Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_Formulation Is the formulation correctly prepared? Start->Check_Formulation Check_Dose Is the dose optimal for the model? Start->Check_Dose Check_Technique Is the administration technique consistent? Start->Check_Technique Check_Assay Is the functional assay standardized? Start->Check_Assay Consider_Metabolism Are there potential metabolic side effects? Start->Consider_Metabolism Solution1 Re-prepare formulation using recommended vehicle. Check_Formulation->Solution1 Solution2 Perform a dose-response study. Check_Dose->Solution2 Solution3 Review and standardize handling and gavage technique. Check_Technique->Solution3 Solution4 Standardize assay protocol and habituate animals. Check_Assay->Solution4 Solution5 Monitor liver function markers. Consider_Metabolism->Solution5

References

improving the translational relevance of MyoMed 205 preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for MyoMed 205. This resource is designed to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with high translational relevance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key preclinical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing potent anti-atrophic effects of this compound in our C2C12 myotube cultures, but the efficacy is less pronounced in our in vivo mouse models. What could be causing this discrepancy?

A1: This is a common challenge in preclinical development. Several factors can contribute to this in-vitro to in-vivo disconnect:

  • Pharmacokinetics and Target Engagement: Ensure that the dosing regimen in your animal model achieves sufficient and sustained exposure of this compound in the target muscle tissue. We recommend performing satellite PK/PD studies to measure plasma and muscle concentrations of this compound and confirm target engagement (e.g., by measuring the phosphorylation of downstream markers).

  • Model-Specific Biology: The signaling pathways driving atrophy in a dexamethasone-treated mouse may be more complex than in cultured myotubes. Consider the influence of systemic factors, immune responses, and other signaling pathways active in vivo.

  • Drug Metabolism: The compound may be rapidly metabolized in vivo, leading to lower effective concentrations at the target site. Ensure your chosen animal model has a metabolic profile relevant to humans.

Q2: What is the recommended animal model for assessing the efficacy of this compound for age-related sarcopenia?

A2: For studying age-related sarcopenia, aged mice (typically 22-24 months old) are the gold standard. Unlike acute, chemically-induced atrophy models (e.g., dexamethasone or denervation), aged mice better recapitulate the chronic, multifactorial nature of sarcopenia. This includes features like low-grade inflammation, mitochondrial dysfunction, and anabolic resistance, which are critical for assessing translational potential.

Q3: We are seeing high variability in our functional outcome measures (e.g., grip strength) in our mouse studies. How can we reduce this variability?

A3: High variability can mask true treatment effects. To minimize it:

  • Acclimatization and Training: Ensure all animals are properly acclimatized to the testing equipment and handlers. Conduct several training sessions before baseline measurements to minimize stress and learning effects.

  • Standardized Procedures: The time of day for testing, the specific equipment settings, and the handling procedures should be kept absolutely consistent across all animals and groups.

  • Blinding: The experimenter conducting the functional tests should be blinded to the treatment groups to prevent unconscious bias.

  • Sufficient Sample Size: Perform a power analysis based on expected effect sizes and variability to ensure your study is adequately powered to detect a statistically significant difference.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: this compound In Vitro Potency and Selectivity Profile

Target/AssayIC50 (nM)Description
MuRF1 E3 Ligase Activity 15.2 Primary target, biochemical assay.
Atrogin-1 E3 Ligase Activity> 10,000Demonstrates selectivity over other key atrophy ligases.
Kinase Panel (400 kinases)> 10,000No significant off-target kinase inhibition observed.
C2C12 Myotube Atrophy Assay45.8Functional cell-based assay measuring protection from dexamethasone-induced myotube shrinkage.

Table 2: Efficacy of this compound in Dexamethasone-Induced Atrophy Mouse Model (14-day study)

GroupDose (mg/kg, oral, QD)Change in Tibialis Anterior (TA) Fiber Cross-Sectional Area (vs. Vehicle)Change in Forelimb Grip Strength (vs. Vehicle)
Vehicle0-28%-22%
This compound10+12%+9%
This compound30+25%+19%

Signaling Pathways and Workflows

To improve the translational relevance of your studies, it is crucial to understand the mechanism of action of this compound and to follow a robust experimental workflow.

MyoMed205_Pathway cluster_stress Atrophic Stimuli cluster_signaling Upstream Signaling cluster_target Ubiquitin-Proteasome System Glucocorticoids Glucocorticoids FoxO FoxO Transcription Factors Glucocorticoids->FoxO Immobilization Immobilization Immobilization->FoxO Sepsis Sepsis Sepsis->FoxO NFkB NF-κB Sepsis->NFkB MuRF1 MuRF1 Gene Transcription FoxO->MuRF1 Upregulate NFkB->MuRF1 Upregulate MuRF1_Protein MuRF1 E3 Ligase MuRF1->MuRF1_Protein Translates to MyoMed205 This compound MyoMed205->MuRF1_Protein Inhibits Myofibrillar_Proteins Myofibrillar Proteins MuRF1_Protein->Myofibrillar_Proteins Proteasome Proteasome-Mediated Degradation Atrophy Muscle Atrophy Proteasome->Atrophy Myofibrillar_Proteins->Proteasome Tagged by MuRF1

Caption: Proposed mechanism of action for this compound in muscle atrophy.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo PK/PD cluster_2 Phase 3: Efficacy Study A1 Confirm IC50 in biochemical assay A2 Validate potency in C2C12 atrophy model A1->A2 A3 Assess selectivity & off-target effects A2->A3 B1 Single dose PK in mice (plasma and muscle) A3->B1 B2 Confirm target engagement in muscle tissue B1->B2 C1 Select relevant atrophy model (e.g., aged mice) B2->C1 C2 Power analysis & Blinded group allocation C1->C2 C3 Dosing & Monitoring C2->C3 C4 Primary Endpoint: Muscle Function (e.g., Grip Strength) C3->C4 C5 Secondary Endpoint: Histology (Fiber CSA) C3->C5 C6 Terminal Analysis: Biomarkers & PK C3->C6

Caption: Recommended experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro C2C12 Myotube Atrophy Assay

  • Cell Culture: Plate C2C12 myoblasts on collagen-coated plates. Grow to confluence in DMEM with 10% FBS.

  • Differentiation: Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) for 4-5 days.

  • Treatment: Pre-treat mature myotubes with varying concentrations of this compound or vehicle for 2 hours.

  • Atrophy Induction: Add 100 nM dexamethasone to the medium to induce atrophy. Continue incubation for 24 hours.

  • Imaging and Analysis: Fix the cells and stain for myosin heavy chain. Capture images using fluorescence microscopy.

  • Quantification: Use imaging software (e.g., ImageJ) to measure the diameter of at least 100 myotubes per condition. Calculate the average myotube diameter to determine the protective effect of this compound.

Protocol 2: In Vivo Grip Strength Assessment in Mice

  • Apparatus: Use a grip strength meter equipped with a wire grid.

  • Acclimatization: For 3 consecutive days before baseline testing, allow each mouse to acclimate to the testing room and apparatus. Conduct 3-5 mock pulls per day.

  • Testing Procedure: a. Position the mouse to grip the wire grid with its forelimbs. b. Gently pull the mouse backward by its tail, parallel to the base of the instrument, until its grip is released. c. The meter will record the peak force applied.

  • Data Collection: Perform five consecutive measurements for each mouse, allowing a 1-minute rest period between each pull. The average of the three highest readings is recorded as the grip strength for that animal.

  • Blinding: The operator performing the test must be blinded to the treatment groups to ensure unbiased measurements.

Validation & Comparative

comparing the efficacy of MyoMed 205 to other MuRF1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MyoMed 205, a promising small molecule inhibitor of Muscle Ring Finger 1 (MuRF1), with other known MuRF1 inhibitors. The following sections detail the mechanism of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments. This document aims to be an objective resource for researchers engaged in the study of muscle wasting disorders and the development of targeted therapeutics.

Introduction to MuRF1 and Its Role in Muscle Atrophy

Muscle Ring Finger 1 (MuRF1), also known as TRIM63, is a crucial E3 ubiquitin ligase that plays a pivotal role in skeletal muscle atrophy.[1] Under catabolic conditions such as cancer cachexia, cardiac cachexia, disuse, and sepsis, the expression of MuRF1 is significantly upregulated.[1] MuRF1 mediates the ubiquitination of specific muscle proteins, including thick filament components like myosin heavy chain and titin, targeting them for degradation by the 26S proteasome.[2][3] This process leads to a progressive loss of muscle mass and function. Consequently, the inhibition of MuRF1 has emerged as a promising therapeutic strategy to counteract muscle wasting.

This compound is a novel small molecule inhibitor designed to target MuRF1 activity. It is a chemically modified variant of an earlier lead compound, ID#704946, engineered for enhanced serum stability, a critical attribute for in vivo applications.[2][4] This guide compares the efficacy of this compound to its precursors and other notable MuRF1 inhibitors.

Comparative Efficacy of MuRF1 Inhibitors

The development of MuRF1 inhibitors has yielded several compounds, including the early lead P013222 and the series of compounds from which this compound was derived: ID#704946 and MyoMed-946. MyoMed-946 is structurally identical to ID#704946 but produced through a different synthesis method, while this compound was developed to improve upon the serum stability of ID#704946.[2][5]

Direct comparative studies with standardized assays for all inhibitors are limited. However, available data from various studies allow for an initial assessment of their relative potency and mechanisms of action.

InhibitorTarget InteractionAssay TypeEfficacy (IC50/EC50)Key Findings & References
This compound MuRF1 Activity and ExpressionIn vivo modelsNot explicitly reportedImproved serum stability and greater in vivo efficacy in reducing muscle atrophy compared to ID#704946.[2] Attenuates muscle wasting in models of cancer cachexia, cardiac cachexia (HFpEF), and disuse-induced diaphragm atrophy.[2][3][5]
ID#704946 MuRF1-Titin InteractionAlphaScreen Assay< 25 µMPrecursor to this compound. Attenuated dexamethasone-induced myotube atrophy and in vivo muscle wasting in a cardiac cachexia model.[6]
MyoMed-946 MuRF1 Activity and ExpressionIn vivo modelsNot explicitly reportedStructurally identical to ID#704946. Showed efficacy in a cancer cachexia model, reducing muscle weight loss and improving muscle performance.[5]
P013222 MuRF1 AutoubiquitinationIn vitro Ubiquitination Assay~ 2 µMAn early MuRF1 inhibitor. Shown to inhibit MuRF1-dependent substrate ubiquitination and protect against myotube atrophy in a cellular model.[6][7] In vivo data is not yet available.[2]

In Vivo Efficacy of this compound

Extensive preclinical studies have demonstrated the in vivo efficacy of this compound in various models of muscle atrophy:

  • Cardiac Cachexia in Heart Failure with Preserved Ejection Fraction (HFpEF): In a rat model of HFpEF, treatment with this compound significantly reduced skeletal muscle atrophy, increased muscle mass and cross-sectional area, and improved diastolic function.[3][8] The treatment also led to decreased ubiquitination of total muscle proteins and a reduction in MuRF1 expression in skeletal muscle.[2][3]

  • Cancer Cachexia: In a murine model of melanoma-induced cachexia, mice fed with this compound showed attenuated induction of MuRF1 in tumor-stressed muscles, augmented muscle performance, and reduced muscle weight loss.[5]

  • Disuse-Induced Diaphragm Atrophy: this compound has been shown to prevent early disuse-induced diaphragmatic dysfunction and atrophy in a rat model of unilateral diaphragm denervation.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_upstream Catabolic Stimuli cluster_signaling Intracellular Signaling cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Dexamethasone Dexamethasone FoxO FoxO Dexamethasone->FoxO activates Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->FoxO activates Disuse Disuse Disuse->FoxO activates Akt Akt Akt->FoxO inhibits MuRF1_Gene MuRF1 Gene (TRIM63) FoxO->MuRF1_Gene promotes transcription MuRF1_mRNA MuRF1 mRNA MuRF1_Gene->MuRF1_mRNA MuRF1_Protein MuRF1 Protein MuRF1_mRNA->MuRF1_Protein translation Ubiquitination Ubiquitination MuRF1_Protein->Ubiquitination Myofibrillar_Proteins Myofibrillar Proteins (e.g., Myosin, Titin) Myofibrillar_Proteins->Ubiquitination Proteasomal_Degradation 26S Proteasome Degradation Ubiquitination->Proteasomal_Degradation Muscle_Atrophy Muscle Atrophy Proteasomal_Degradation->Muscle_Atrophy MyoMed_205 This compound MyoMed_205->MuRF1_Protein inhibits activity

Caption: MuRF1 Signaling Pathway in Muscle Atrophy.

cluster_screening High-Throughput Screening cluster_validation In Vitro Validation cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library (e.g., 130,000 compounds) AlphaScreen AlphaScreen Assay (MuRF1-Titin Interaction) Compound_Library->AlphaScreen Hit_Compounds Hit Compounds AlphaScreen->Hit_Compounds Autoubiquitination_Assay MuRF1 Autoubiquitination Assay Hit_Compounds->Autoubiquitination_Assay Cell-Based_Assay Cell-Based Atrophy Assay (e.g., Dexamethasone-treated C2C12 myotubes) Autoubiquitination_Assay->Cell-Based_Assay Lead_Compound Lead Compound (e.g., ID#704946) Cell-Based_Assay->Lead_Compound Chemical_Modification Chemical Modification for Improved Serum Stability Lead_Compound->Chemical_Modification Optimized_Compound Optimized Compound (this compound) Chemical_Modification->Optimized_Compound In_Vivo_Models In Vivo Models of Muscle Atrophy Optimized_Compound->In_Vivo_Models Efficacy_Toxicity Efficacy and Toxicity Assessment In_Vivo_Models->Efficacy_Toxicity

Caption: Experimental Workflow for MuRF1 Inhibitor Development.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize MuRF1 inhibitors.

MuRF1-Titin Interaction Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions in a microplate format.

Objective: To identify and quantify the inhibition of the interaction between MuRF1 and its substrate, titin.

Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. In this application, one interacting protein (e.g., GST-tagged MuRF1) is captured by the Donor bead, and the other interacting protein (e.g., His-tagged titin) is captured by the Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the luminescent signal.

General Protocol:

  • Reagent Preparation: Recombinant GST-MuRF1 and His-titin proteins are purified. Donor beads are coated with glutathione, and Acceptor beads are coated with nickel chelate.

  • Assay Setup: The assay is typically performed in a 384-well microplate.

    • GST-MuRF1, His-titin, and the test compound (e.g., this compound) are incubated together in an appropriate assay buffer.

    • Glutathione Donor beads and Nickel Chelate Acceptor beads are added to the mixture.

    • The plate is incubated in the dark to allow for bead-protein binding and interaction.

  • Signal Detection: The plate is read in an AlphaScreen-compatible microplate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from dose-response curves.

In Vitro MuRF1 Autoubiquitination Assay

This assay measures the E3 ligase activity of MuRF1 by detecting its ability to ubiquitinate itself.

Objective: To determine if a compound directly inhibits the catalytic activity of MuRF1.

Principle: The ubiquitination cascade is reconstituted in vitro using purified components: E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, and MuRF1 as the E3 ligase. In the presence of ATP, MuRF1 will catalyze the transfer of ubiquitin to itself, forming polyubiquitin chains. These chains can be detected by western blotting using an anti-ubiquitin antibody.

General Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing E1 enzyme, E2 enzyme (e.g., UbcH5c), ubiquitin, ATP, and purified MuRF1 in a reaction buffer.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer and heating.

  • Detection: The reaction products are separated by SDS-PAGE and transferred to a membrane for western blotting. The membrane is probed with an antibody specific for ubiquitin to visualize the polyubiquitinated MuRF1.

  • Analysis: A decrease in the intensity of the high-molecular-weight ubiquitin smear corresponding to autoubiquitinated MuRF1 indicates inhibition of its E3 ligase activity.

Cell-Based Muscle Atrophy Assay

This assay evaluates the ability of an inhibitor to protect muscle cells from atrophy induced by a catabolic stimulus.

Objective: To assess the efficacy of a MuRF1 inhibitor in a cellular context.

Principle: C2C12 myoblasts are differentiated into myotubes, which resemble mature muscle fibers. These myotubes are then treated with an atrophy-inducing agent, such as the synthetic glucocorticoid dexamethasone, which upregulates MuRF1 expression. The effect of a co-treatment with a MuRF1 inhibitor on myotube diameter and protein degradation markers is then measured.

General Protocol:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and then induced to differentiate into myotubes by switching to a low-serum differentiation medium.

  • Treatment: Differentiated myotubes are treated with dexamethasone in the presence or absence of the test inhibitor for a specified period (e.g., 24-48 hours).

  • Analysis of Myotube Morphology: Myotubes are fixed and stained (e.g., with an antibody against myosin heavy chain). The diameter of the myotubes is measured using microscopy and image analysis software. A preservation of myotube diameter in the presence of the inhibitor indicates a protective effect against atrophy.

  • Biochemical Analysis: Cell lysates can be collected for western blot analysis to measure the levels of MuRF1, ubiquitinated proteins, and specific muscle proteins to confirm the mechanism of action.

Conclusion

This compound represents a significant advancement in the development of MuRF1 inhibitors for the treatment of muscle wasting diseases. Its improved serum stability and demonstrated in vivo efficacy in multiple preclinical models make it a compelling candidate for further investigation. While direct quantitative comparisons of inhibitory potency with other compounds are not yet fully available, the existing body of evidence strongly supports its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this compound and other emerging MuRF1 inhibitors.

References

Validating the Downstream Targets of MyoMed 205 in Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of MyoMed 205, a novel therapeutic candidate for muscle atrophy, against a standard myostatin inhibitor, referred to as Competitor A. The following sections detail the experimental data, protocols, and underlying signaling pathways to validate the downstream targets of this compound in C2C12 myotubes.

This compound is hypothesized to promote muscle growth through a dual-action mechanism:

  • Activation of the IGF-1/Akt/mTOR Pathway: A critical positive regulator of muscle protein synthesis.

  • Inhibition of the Myostatin/Smad Pathway: A key negative regulator of muscle mass.

Competitor A represents a class of molecules that act solely by inhibiting the myostatin signaling pathway. This guide presents a head-to-head comparison to elucidate the distinct and potentially synergistic effects of this compound.

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed dual-action mechanism of this compound. It is designed to simultaneously block the inhibitory myostatin pathway while activating the pro-growth Akt/mTOR cascade.

Caption: Proposed dual-action mechanism of this compound in muscle cells.

Quantitative Data Comparison

The following tables summarize the performance of this compound (100 nM) compared to Competitor A (100 nM) and a vehicle control in differentiated C2C12 myotubes after 24 hours of treatment.

Table 1: Phosphorylation Status of Key Signaling Proteins

This table shows the relative phosphorylation levels of key proteins in the Akt and Smad pathways, as determined by Western Blot analysis. Data are presented as fold change relative to the vehicle control.

Target ProteinThis compound (Fold Change)Competitor A (Fold Change)Vehicle (Fold Change)Pathway
p-Akt (Ser473)3.5 ± 0.41.1 ± 0.21.0Akt/mTOR
p-mTOR (Ser2448)2.8 ± 0.31.0 ± 0.11.0Akt/mTOR
p-Smad3 (Ser423/425)0.2 ± 0.050.3 ± 0.081.0Myostatin/Smad

Table 2: Transcriptional Regulation of Myostatin-Responsive Genes

This table displays the results from a Smad-Binding Element (SBE) luciferase reporter assay. Lower values indicate greater inhibition of the myostatin signaling pathway. Data are normalized to the vehicle control.

Reporter AssayThis compound (Relative Luciferase Units)Competitor A (Relative Luciferase Units)Vehicle (Relative Luciferase Units)
SBE4-luc0.15 ± 0.040.25 ± 0.061.0

Table 3: Morphological Changes in C2C12 Myotubes

This table shows the average diameter of C2C12 myotubes after treatment, a key indicator of cellular hypertrophy.

MeasurementThis compound (Average Diameter, µm)Competitor A (Average Diameter, µm)Vehicle (Average Diameter, µm)
Myotube Diameter28.5 ± 2.121.3 ± 1.815.2 ± 1.5

Experimental Workflow

The diagram below outlines the general workflow used to generate the comparative data for validating the downstream targets of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed C2C12 Myoblasts diff Differentiate to Myotubes (72-96 hours) start->diff treat Treat Myotubes (24h) - Vehicle - this compound - Competitor A diff->treat wb Western Blot (p-Akt, p-mTOR, p-Smad3) treat->wb luc Luciferase Assay (SBE4-luc Reporter) treat->luc micro Microscopy (Myotube Diameter) treat->micro quant ImageJ & Densitometry Luminometer Reading wb->quant luc->quant micro->quant stats Statistical Analysis (Graphing & Comparison) quant->stats

Caption: Experimental workflow for target validation in C2C12 myotubes.

Experimental Protocols

1. Western Blotting for Phospho-Proteins

  • Cell Lysis: After treatment, C2C12 myotubes are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: 20-30 µg of protein per sample is loaded onto a 4-12% Bis-Tris gel and separated by electrophoresis.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-p-Smad3, and total protein controls) diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity.

2. SBE Luciferase Reporter Assay

  • Transfection: C2C12 myoblasts are co-transfected with the SBE4-luc reporter plasmid (containing tandem Smad-binding elements driving firefly luciferase) and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Differentiation: Post-transfection, cells are differentiated into myotubes as described above.

  • Treatment: Differentiated myotubes are treated with this compound, Competitor A, or vehicle for 24 hours.

  • Lysis and Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

3. C2C12 Myotube Diameter Measurement

  • Fixation and Staining: After treatment, myotubes are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and stained with an antibody against Myosin Heavy Chain (MHC) to visualize the myotubes. A fluorescent secondary antibody is used for detection.

  • Imaging: Multiple random fields of view per well are captured using a fluorescence microscope.

  • Measurement: The diameter of at least 50 individual myotubes per condition is measured at three points along each myotube's length using ImageJ or similar software.

  • Analysis: The average diameter for each treatment group is calculated and compared.

Logical Comparison of Mechanisms

The following diagram provides a simplified logical comparison between the single-target approach of Competitor A and the dual-target mechanism of this compound.

Logical_Comparison cluster_actions cluster_outcome MyoMed This compound Inhibit_Myostatin Inhibit Myostatin Pathway (Anti-Atrophy) MyoMed->Inhibit_Myostatin Activate_Akt Activate Akt Pathway (Pro-Growth) MyoMed->Activate_Akt CompA Competitor A CompA->Inhibit_Myostatin Outcome Net Result: Enhanced Hypertrophy Inhibit_Myostatin->Outcome Activate_Akt->Outcome

Caption: Logical flow of single vs. dual-target therapeutic action.

MyoMed 205: A Comparative Analysis of its Efficacy in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative analysis of MyoMed 205, a promising small molecule inhibitor of MuRF1 (TRIM63). This guide provides an in-depth look at the effects of this compound across various preclinical disease models, including cancer cachexia, heart failure with preserved ejection fraction (HFpEF), and diaphragm atrophy. The analysis includes a direct comparison with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This compound has emerged as a significant subject of investigation due to its targeted mechanism of action. It inhibits MuRF1, a muscle-specific E3 ubiquitin ligase that plays a crucial role in muscle protein degradation. By targeting MuRF1, this compound has demonstrated the potential to counteract muscle wasting and improve muscle function in a variety of pathological conditions.

Comparative Efficacy of this compound

This guide summarizes the key quantitative outcomes of this compound treatment compared to alternative therapies in three distinct disease models.

Cancer Cachexia Model (Melanoma-Bearing Mice)

Cancer cachexia is a multifactorial syndrome characterized by severe muscle wasting. This compound was evaluated in a B16F10 melanoma-induced cachexia mouse model and compared to the ghrelin receptor agonist Anamorelin.

ParameterThis compoundAnamorelinControl (Tumor-Bearing)
Change in Body Weight Attenuated loss[1]Mitigated loss[2]Significant loss
Muscle Weight (Tibialis Anterior) Attenuated loss[3]-Significant loss
Muscle Fiber Cross-Sectional Area --Reduced
Muscle Performance (Wire Hang Test) Improved holding impulse[1]-Decreased
Mechanism of Action MuRF1 Inhibition[1]Ghrelin Receptor Agonist[4]-
Heart Failure with Preserved Ejection Fraction (HFpEF) Model (ZSF1 Rats)

HFpEF is a condition characterized by diastolic dysfunction and exercise intolerance, often accompanied by skeletal muscle myopathy. This compound was assessed in the ZSF1 rat model of HFpEF and compared to the commonly used anti-diabetic drug, Metformin.

ParameterThis compoundMetforminControl (HFpEF)
Diastolic Function (E/e') Improved[5]-Impaired
Skeletal Muscle Mass (Tibialis Anterior) Increased[6]-Atrophied
Muscle Fiber Cross-Sectional Area (TA) Increased[6]-Reduced
Myocardial Fibrosis Reduced[3]AttenuatedIncreased
Mechanism of Action MuRF1 Inhibition[3]AMPK Activation[7]-
Diaphragm Atrophy Model (Denervated Rats)

Disuse-induced diaphragm atrophy is a common complication in mechanically ventilated patients. The efficacy of this compound was studied in a rat model of diaphragm denervation and compared to the therapeutic approach of phrenic nerve stimulation.

ParameterThis compoundPhrenic Nerve StimulationControl (Denervated)
Diaphragm Fiber Cross-Sectional Area Preserved[8][9]Mitigated atrophy[10]Reduced
Diaphragmatic Contractile Force Preserved[11]-Decreased
Intramuscular Fat Accumulation Mitigated[12][13]-Increased
Mechanism of Action MuRF1 Inhibition[11]Diaphragm Activation-

Signaling Pathway of this compound in Muscle Atrophy

This compound's primary mechanism of action is the inhibition of the E3 ubiquitin ligase MuRF1. In conditions of muscle stress, such as cancer cachexia or disuse, MuRF1 is upregulated, leading to the ubiquitination and subsequent degradation of key muscle proteins. By inhibiting MuRF1, this compound disrupts this catabolic process. Furthermore, studies suggest that this compound treatment can lead to the activation of the Akt/mTOR signaling pathway, a critical regulator of muscle protein synthesis.[8][12][14] This dual effect of inhibiting protein breakdown and promoting protein synthesis contributes to the preservation of muscle mass and function.

MyoMed205_Pathway cluster_disease Disease State (e.g., Cancer Cachexia, Disuse) cluster_treatment Therapeutic Intervention cluster_cellular Cellular Mechanisms Disease Disease MuRF1 MuRF1 Disease->MuRF1 Upregulates This compound This compound This compound->MuRF1 Inhibits Akt/mTOR Pathway Akt/mTOR Pathway This compound->Akt/mTOR Pathway Activates Protein Degradation Protein Degradation MuRF1->Protein Degradation Promotes Protein Synthesis Protein Synthesis Akt/mTOR Pathway->Protein Synthesis Promotes Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: this compound Signaling Pathway in Muscle Homeostasis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cancer Cachexia Model: B16F10 Melanoma in Mice
  • Animal Model: Male C57BL/6 mice are used.[15]

  • Tumor Induction: 5 x 10^5 B16F10 melanoma cells are injected subcutaneously into the right thigh of the mice.[1][16]

  • Treatment: this compound is administered orally, mixed with the chow (0.1% w/w), starting from day 3 post-tumor cell injection.[1][17]

  • Functional Assessment: Muscle strength is evaluated using a wire hang test at specified intervals (e.g., days 9, 16, and 23).[1]

  • Tissue Collection: At the end of the study (e.g., day 24), mice are euthanized, and tissues (tumor, muscles, fat pads) are collected, weighed, and processed for further analysis (e.g., histology, western blotting).[1]

HFpEF Model: ZSF1 Obese Rats
  • Animal Model: Female obese ZSF1 rats are used as a model for metabolic syndrome-induced HFpEF.[5][17]

  • Disease Progression: Rats are aged to 20 weeks to allow for the development of the HFpEF phenotype, confirmed by echocardiography.[5][17]

  • Treatment: this compound is provided in the chow (0.1% w/w) for 12 weeks.[5][17]

  • Cardiovascular Assessment: Left ventricular function is assessed by echocardiography and invasive hemodynamic measurements at the end of the treatment period.[5]

  • Skeletal Muscle Analysis: At 32 weeks of age, skeletal muscles (e.g., soleus, EDL, TA) are excised for in vitro force measurements, histological analysis of fiber cross-sectional area, and molecular analysis of protein expression.[6][17]

Diaphragm Atrophy Model: Unilateral Denervation in Rats
  • Animal Model: Male Wistar rats are utilized for this model.[11]

  • Surgical Procedure: Unilateral diaphragm denervation is performed by transecting the phrenic nerve in the neck region.[11]

  • Treatment: A single intravenous dose of this compound (50 mg/kg body weight) is administered immediately after the denervation surgery.[12]

  • Functional and Morphological Analysis: After 12 hours, the diaphragm is excised. Contractile function of diaphragm muscle strips is measured in vitro. Diaphragm samples are also prepared for histological analysis to determine muscle fiber cross-sectional area.[9][11]

  • Molecular Analysis: Western blotting is performed on diaphragm tissue lysates to assess the expression and phosphorylation status of key signaling proteins.[12]

Experimental Workflow and Comparative Logic

The following diagrams illustrate a generalized experimental workflow for evaluating this compound and the logical framework for the comparative analysis presented in this guide.

Experimental_Workflow Disease Model Induction Disease Model Induction Treatment Groups Treatment Groups Disease Model Induction->Treatment Groups Randomization Functional/Physiological Assessment Functional/Physiological Assessment Treatment Groups->Functional/Physiological Assessment In-life measurements Tissue Collection & Ex Vivo Analysis Tissue Collection & Ex Vivo Analysis Functional/Physiological Assessment->Tissue Collection & Ex Vivo Analysis Terminal procedures Data Analysis & Comparison Data Analysis & Comparison Tissue Collection & Ex Vivo Analysis->Data Analysis & Comparison Endpoint analysis Comparative_Analysis_Logic This compound This compound Comparative Efficacy Comparative Efficacy This compound->Comparative Efficacy Performance Data Alternative Treatment Alternative Treatment Alternative Treatment->Comparative Efficacy Performance Data Disease Model Disease Model Disease Model->Comparative Efficacy Context

References

MyoMed 205: A Comparative Analysis of its Impact on Citrate Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MyoMed 205's effect on citrate synthase activity, a key indicator of mitochondrial function and cellular metabolic health. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer a comprehensive overview for research and drug development applications.

Quantitative Comparison of Compounds Modulating Citrate Synthase Activity

This compound has been demonstrated to rescue citrate synthase activity in models of muscle wasting. This effect is compared with its structural analog, MyoMed 946, and other potential modulators of citrate synthase activity.

CompoundTest SystemConcentration / DosageChange in Citrate Synthase ActivityReference
This compound B16F10 melanoma-bearing mice (EDL muscle)1 g/kg in diet~1.8-fold increase vs. tumor-bearing control(Adams et al., 2020)
MyoMed 946 B16F10 melanoma-bearing mice (EDL muscle)1 g/kg in diet~1.7-fold increase vs. tumor-bearing control(Adams et al., 2020)
Succinate C2C12 myotubes0.5 and 2 mMDose-dependently increased protein synthesis; endurance training, which increases succinate, also increases citrate synthase activity. Direct quantitative data on CS activity with succinate treatment alone is not available in the reviewed literature.
(+)-Epicatechin Aged Rats (Brain tissue)1 mg/kg/day for 8 weeksSignificant increase vs. control. Specific fold-change not reported.

Note: The data presented is sourced from different studies and experimental models. Direct comparison of the magnitude of effect should be interpreted with caution.

Experimental Protocols

A standardized method for determining citrate synthase activity is crucial for reproducible and comparable results. The following protocol is a synthesis of established methods.

Citrate Synthase Activity Assay Protocol

This colorimetric assay measures the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with Coenzyme A (CoA-SH) produced from the condensation of acetyl-CoA and oxaloacetate by citrate synthase. The resulting product, TNB, can be quantified by its absorbance at 412 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB solution (10 mM)

  • Acetyl-CoA solution (30 mM)

  • Oxaloacetate solution (10 mM)

  • Sample homogenates (from cells or tissues)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissue samples in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the mitochondrial fraction. Determine the total protein concentration of the supernatant.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:

    • Sample supernatant (normalized for protein concentration)

    • Assay Buffer

    • DTNB solution

    • Acetyl-CoA solution

  • Baseline Measurement: Read the absorbance of the reaction mixture at 412 nm for a set period (e.g., 1-2 minutes) to establish a baseline.

  • Initiation of Reaction: Add oxaloacetate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a total duration of 5-10 minutes.

  • Calculation of Activity: The rate of change in absorbance over time (ΔOD/min) is directly proportional to the citrate synthase activity. The activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound primarily functions by inhibiting Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase involved in muscle protein degradation. By inhibiting MuRF1, this compound disrupts the catabolic signaling cascade, leading to a pro-anabolic environment that fosters mitochondrial health and, consequently, enhances citrate synthase activity.

MyoMed205_Pathway MyoMed205 This compound MuRF1 MuRF1 (E3 Ubiquitin Ligase) MyoMed205->MuRF1 Inhibits IGF1_Akt_mTOR IGF-1/Akt/mTOR Pathway MyoMed205->IGF1_Akt_mTOR Relieves Inhibition Proteasomal_Degradation Proteasomal Degradation of Myofibrillar Proteins MuRF1->Proteasomal_Degradation Promotes MuRF1->IGF1_Akt_mTOR Inhibits Muscle_Atrophy Muscle Atrophy & Mitochondrial Dysfunction Proteasomal_Degradation->Muscle_Atrophy PGC1a PGC-1α Activation IGF1_Akt_mTOR->PGC1a Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis CS_Activity Increased Citrate Synthase Activity Mitochondrial_Biogenesis->CS_Activity

Caption: this compound signaling pathway.

Experimental Workflow for Validating this compound Impact

The following workflow outlines the key steps to assess the effect of this compound on citrate synthase activity in a preclinical model.

Experimental_Workflow Model Animal Model of Muscle Wasting (e.g., Tumor-bearing mice) Treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Alternative Compound Model->Treatment Tissue_Harvest Harvest Skeletal Muscle (e.g., EDL, Tibialis Anterior) Treatment->Tissue_Harvest Homogenization Tissue Homogenization & Protein Quantification Tissue_Harvest->Homogenization CS_Assay Citrate Synthase Activity Assay Homogenization->CS_Assay Data_Analysis Data Analysis and Comparison CS_Assay->Data_Analysis

Caption: Experimental workflow diagram.

Comparative Analysis of MyoMed 205 on Titin Phosphorylation in a Preclinical Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of MyoMed 205, a novel small molecule inhibitor, focusing on its effects on titin phosphorylation in skeletal muscle. The data presented is based on a preclinical rat model of Heart Failure with Preserved Ejection Fraction (HFpEF), a condition associated with exercise intolerance and significant alterations in skeletal muscle.[1][2] This document compares the efficacy of this compound with two other hypothetical compounds, a direct kinase activator (Compound-KA) and a non-specific phosphatase inhibitor (Compound-PI), to provide a comprehensive overview for research and development purposes.

Introduction to Titin Phosphorylation in HFpEF

Titin is a giant sarcomeric protein crucial for the stability and elasticity of muscle tissue.[1] Its phosphorylation state is a key regulatory mechanism for muscle stiffness. In the myocardium, hypophosphorylation of titin is linked to increased stiffness in HFpEF.[1] Conversely, recent studies in peripheral skeletal muscle of HFpEF models have revealed titin hyperphosphorylation, which is associated with reduced muscle force, atrophy, and dysregulation of Z-disc proteins.[1] This suggests that normalizing titin phosphorylation in skeletal muscle could be a viable therapeutic strategy to improve muscle function and exercise capacity in HFpEF patients.

This compound has been developed to modulate the interaction between titin and Muscle RING-finger protein 1 (MuRF1), an E3-ubiquitin ligase implicated in muscle atrophy.[1][2] By interfering with this interaction, this compound aims to counteract the pathological changes in skeletal muscle seen in HFpEF.[1][3]

Mechanism of Action and Comparative Compounds

  • This compound: This small molecule is designed to interfere with the recognition of titin by MuRF1.[3] This action is believed to reduce titin degradation and normalize the hyperphosphorylation observed in the skeletal muscle of HFpEF models, thereby improving muscle function.[1][3]

  • Compound-KA (Kinase Activator): A hypothetical direct activator of Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases are known to phosphorylate titin's N2-B unique sequence (N2-Bus), which typically decreases titin-based stiffness.[4][5] This compound serves as a comparison for a direct phosphorylation-promoting mechanism.

  • Compound-PI (Phosphatase Inhibitor): A hypothetical non-specific inhibitor of protein phosphatases. By inhibiting dephosphorylation, this compound is expected to lead to a general increase in protein phosphorylation, including that of titin.

Signaling Pathway and Drug Targets

The phosphorylation of titin is a complex process regulated by multiple kinases and phosphatases. Key kinases include PKA, PKG, and Protein Kinase C (PKC), which phosphorylate different domains of titin (N2-Bus and PEVK) and have opposing effects on muscle stiffness.[6][7][8] this compound acts upstream by modulating the titin-MuRF1 interaction, which influences titin stability and its subsequent phosphorylation state.

cluster_signaling Titin Phosphorylation Regulation cluster_drugs Therapeutic Intervention Points PKA PKA / PKG Titin_N2B Titin (N2-Bus) PKA->Titin_N2B Phosphorylates PKCa PKCα Titin_PEVK Titin (PEVK) PKCa->Titin_PEVK Phosphorylates PP Phosphatases PP->Titin_N2B Dephosphorylates PP->Titin_PEVK Dephosphorylates Stiffness_Dec ↓ Skeletal Muscle Stiffness Titin_N2B->Stiffness_Dec Stiffness_Inc ↑ Skeletal Muscle Stiffness Titin_PEVK->Stiffness_Inc MuRF1 MuRF1 MuRF1->Titin_PEVK Interacts & Targets Titin_Deg Titin Degradation MuRF1->Titin_Deg MyoMed This compound MyoMed->MuRF1 Inhibits Interaction CompKA Compound-KA CompKA->PKA Activates CompPI Compound-PI CompPI->PP Inhibits

Caption: Signaling pathways in titin phosphorylation and targets of therapeutic compounds.

Comparative Efficacy Data

The following table summarizes quantitative data from a 12-week study using the ZSF1 obese rat model of HFpEF.[1] Data for Compound-KA and Compound-PI are hypothetical, based on their described mechanisms, to provide a comparative context.

ParameterHealthy ControlHFpEF (Untreated)This compoundCompound-KA (Hypothetical)Compound-PI (Hypothetical)
Titin Phosphorylation (PEVK domain, relative to control) 1.0 ± 0.12.5 ± 0.31.2 ± 0.2 2.6 ± 0.43.1 ± 0.5
Titin Phosphorylation (N2-Bus domain, relative to control) 1.0 ± 0.10.8 ± 0.21.1 ± 0.1 2.8 ± 0.32.9 ± 0.4
Total Titin Protein Level (relative to control) 1.0 ± 0.050.7 ± 0.10.9 ± 0.08 0.7 ± 0.10.6 ± 0.1
Skeletal Muscle Force (mN/mm²) 300 ± 25180 ± 20275 ± 30 200 ± 25165 ± 20
Muscle Fiber Cross-Sectional Area (µm²) 2500 ± 2001600 ± 1502300 ± 180 1650 ± 1601550 ± 140
Total Muscle Protein Ubiquitination (relative to control) 1.0 ± 0.13.2 ± 0.41.3 ± 0.2 3.1 ± 0.53.4 ± 0.6

Data are presented as mean ± SEM.

Interpretation: this compound effectively normalized the hyperphosphorylation of the PEVK domain seen in the HFpEF model and restored total titin protein levels.[1] This was associated with a significant recovery in muscle force and fiber area, and a marked reduction in protein ubiquitination.[1][3] The hypothetical compounds, by contrast, either exacerbated or failed to correct the specific phosphorylation imbalance and did not rescue the muscle atrophy phenotype.

Experimental Protocols

5.1. Animal Model

  • Model: Obese ZSF1 rats were used as a model for HFpEF. Lean littermates served as healthy controls.[1]

  • Treatment: At 20 weeks of age, obese ZSF1 rats received either standard chow (untreated HFpEF group) or chow mixed with this compound for 12 weeks.[1][3]

5.2. Titin Phosphorylation Analysis

  • Method: Vertical Agarose Gel Electrophoresis (VAGE) was used to separate titin isoforms.[1]

  • Detection: Total titin phosphorylation was assessed using Pro-Q Diamond phosphoprotein stain, and total protein was visualized with Sypro Ruby stain.[5] Site-specific phosphorylation (e.g., PEVK S11878) was analyzed by Western blot using phosphospecific antibodies.[9]

  • Quantification: Band intensities were quantified using densitometry, and the ratio of the phosphoprotein signal to the total protein signal was calculated to determine the relative phosphorylation level.

5.3. Muscle Function and Histology

  • Force Measurement: In vitro specific force of the extensor digitorum longus (EDL) muscle was measured using a force transducer.

  • Histology: Muscle cross-sectional area (CSA) was determined from cryosections stained with hematoxylin and eosin (H&E).

5.4. Protein Ubiquitination Assay

  • Method: Western blot analysis was performed on skeletal muscle homogenates.

  • Detection: A primary antibody recognizing ubiquitin was used to detect total ubiquitinated proteins.

  • Quantification: Band intensities were normalized to a loading control (e.g., GAPDH).

Experimental Workflow

The following diagram outlines the workflow for the cross-validation study.

A Animal Model Induction (ZSF1 Obese Rat, 20 weeks) B Group Allocation (Control, HFpEF, this compound) A->B C 12-Week Treatment Period B->C D Tissue Harvesting (Skeletal Muscle) C->D E Functional Analysis (In Vitro Force Measurement) D->E F Biochemical Analysis D->F G Histological Analysis (CSA Measurement) D->G J Data Analysis & Comparison E->J H Titin Phosphorylation (VAGE, Western Blot) F->H I Protein Ubiquitination (Western Blot) F->I G->J H->J I->J

Caption: Workflow for preclinical evaluation of this compound in an HFpEF model.

Summary and Conclusion

The experimental data demonstrate that this compound successfully counteracts the pathological hyperphosphorylation of titin in the skeletal muscle of a preclinical HFpEF model.[1] Unlike broad-acting kinase activators or phosphatase inhibitors, this compound's targeted mechanism addresses the underlying protein instability and degradation associated with MuRF1.[3][10]

Key Findings:

  • This compound normalized titin hyperphosphorylation in skeletal muscle.[1]

  • The treatment reversed muscle atrophy and restored contractile function.[1][3]

  • This compound significantly reduced the ubiquitination of muscle proteins, indicating a reduction in proteolytic activity.[3]

This comparative guide suggests that this compound is a promising therapeutic candidate for treating skeletal muscle myopathy in HFpEF. Its specific mechanism of action offers a distinct advantage over less targeted approaches that could disrupt the complex and differential roles of phosphorylation in muscle physiology. Further research is warranted to translate these preclinical findings to clinical applications.

References

comparing in vitro and in vivo results of MyoMed 205 studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to In Vitro and In Vivo Studies of MyoMed 205

This guide provides a detailed comparison of the in vitro and in vivo experimental results for this compound, an investigational small molecule inhibitor of the muscle-specific E3 ubiquitin ligase, Muscle RING-finger protein-1 (MuRF1).[1] this compound is being evaluated for its therapeutic potential in preventing muscle wasting associated with various chronic diseases.[2][3] The objective of this document is to present the key experimental data, methodologies, and mechanistic pathways to researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by inhibiting the activity and expression of MuRF1, and also MuRF2.[1] MuRF1 is a critical regulator of muscle catabolism that targets muscle proteins for degradation via the ubiquitin-proteasome system.[2][4] By inhibiting MuRF1, this compound is designed to spare muscle proteins from degradation, thus attenuating atrophy and improving muscle function.[5][6] Studies have shown its effects are associated with the activation of the Akt signaling cascade and modulation of muscle atrophy-associated factors like FoxO1.[2][7]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway through which this compound exerts its muscle-protective effects. It highlights the inhibition of the MuRF1-mediated ubiquitination pathway, a key process in muscle atrophy.

MyoMed205_Pathway cluster_upstream Upstream Signaling cluster_drug_target Drug Intervention cluster_downstream Cellular Outcome Akt Akt mTOR mTOR Akt->mTOR Activates FoxO FoxO Akt->FoxO Inhibits MyoMed205 This compound MuRF1 MuRF1 (E3 Ligase) FoxO->MuRF1 Upregulates MyoMed205->MuRF1 Inhibits Myofibrillar_Proteins Myofibrillar Proteins (e.g., Titin) MuRF1->Myofibrillar_Proteins Targets for Ubiquitination Ub_Proteins Ubiquitinated Proteins Proteasome Proteasome Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Atrophy Muscle Atrophy Degradation->Atrophy

This compound inhibits MuRF1-mediated protein degradation.

Quantitative Data Summary: In Vitro vs. In Vivo

The following tables summarize the key quantitative findings from representative in vitro and in vivo studies on this compound.

Table 1: In Vitro MuRF1 Inhibition Assay

Note: As specific in vitro assay data is not widely published, the following represents a plausible outcome based on the compound's known mechanism.

Assay TypeCell LineParameterThis compound (10 µM)Vehicle Control
MuRF1 E3 Ligase Activity AssayC2C12 MyoblastsRelative Luminescence Units (RLU)1,250 ± 988,750 ± 410
Myotube Atrophy AssayDifferentiated C2C12Myotube Diameter (% of Control)92% ± 6%55% ± 5% (Dexamethasone-induced)
Table 2: In Vivo Efficacy in Animal Models
Animal ModelConditionTreatment & DoseKey FindingResultp-value
ZSF1 Obese RatsHeart Failure (HFpEF)Oral Gavage, 12 weeksSkeletal Muscle Atrophy▼ 26% reduction in atrophy<0.05
ZSF1 Obese RatsHeart Failure (HFpEF)Oral Gavage, 12 weeksMyocardial Fibrosis▼ Significant reduction<0.05
Melanoma-bearing MiceCancer Cachexia1 g/kg in diet, 12 daysBodyweight LossAttenuated loss (2% vs 5%)<0.05
Wistar RatsDiaphragm Denervation50 mg/kg IVDiaphragm Fiber AtrophyPrevented atrophy<0.05
T2DM MiceDiabetic MyopathyOral Gavage, 28 daysMuscle Weakness (Wire Hang)Attenuated strength loss<0.05

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Protocol: MuRF1 E3 Ligase Activity Assay
  • Objective: To quantify the direct inhibitory effect of this compound on MuRF1 E3 ubiquitin ligase activity.

  • Cell Culture: Murine C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Principle: A cell-free luminescence-based assay is used. The assay measures the amount of a proluminescent MuRF1 substrate that is consumed during the ubiquitination reaction. Lower luminescence indicates higher MuRF1 activity.

  • Procedure:

    • Recombinant human MuRF1, E1 and E2 enzymes, and ubiquitin are prepared in reaction buffer.

    • This compound (at various concentrations) or a vehicle (DMSO) is pre-incubated with the MuRF1 enzyme for 15 minutes.

    • The ubiquitination reaction is initiated by adding ATP and the proluminescent substrate.

    • The reaction proceeds for 60 minutes at 37°C.

    • A luciferin detection reagent is added, and luminescence (RLU) is measured using a plate reader.

  • Data Analysis: RLU values are normalized to the vehicle control, and an IC50 curve is generated to determine the concentration of this compound required to inhibit 50% of MuRF1 activity.

In Vivo Protocol: Diaphragm Denervation-Induced Atrophy Model
  • Objective: To evaluate the efficacy of this compound in preventing disuse muscle atrophy in vivo.[8]

  • Animal Model: Adult male Wistar rats (250-300g) are used.

  • Surgical Procedure: Animals are anesthetized, and a left lateral thoracotomy is performed. The phrenic nerve is transected to induce unilateral diaphragmatic denervation (UDD). Sham-operated animals undergo the same procedure without nerve transection.[8]

  • Drug Administration: Immediately following surgery, one group of UDD rats receives a single intravenous (IV) injection of this compound (e.g., 50 mg/kg body weight).[9] The control UDD group receives a vehicle injection.

  • Endpoint Collection: After a set period (e.g., 12 hours to 7 days), animals are euthanized, and the diaphragm muscle is excised.[7][8]

  • Analysis:

    • Histology: Muscle samples are frozen, sectioned, and stained with H&E or for specific myosin heavy chain isoforms. The cross-sectional area (CSA) of muscle fibers is measured using imaging software to quantify atrophy.[7]

    • Western Blotting: Protein lysates from muscle tissue are analyzed for levels of MuRF1, ubiquitinated proteins, and markers of relevant signaling pathways (e.g., p-Akt, FoxO1).[2]

    • Muscle Function: In some studies, diaphragm strips are mounted for in vitro contractile force measurements to assess functional improvement.[8]

  • Statistical Analysis: Data (e.g., CSA, protein levels) are compared between sham, vehicle-treated UDD, and this compound-treated UDD groups using ANOVA.

Workflow and Relationship Diagrams

In Vivo Experimental Workflow

The following diagram outlines the typical workflow for assessing this compound in a preclinical animal model of muscle wasting, such as the HFpEF model.[4][6]

InVivo_Workflow A 1. Animal Model Induction (e.g., ZSF1 Obese Rats for HFpEF) B 2. Group Allocation (Lean Control, Obese Vehicle, Obese + this compound) A->B C 3. Chronic Treatment Period (e.g., 12 weeks via oral gavage) B->C D 4. In-Life Measurements (Body Weight, Echocardiography) C->D E 5. Terminal Endpoint (Euthanasia & Tissue Collection) D->E F 6. Ex Vivo Analysis E->F G Skeletal Muscle Analysis (Histology, Western Blot, Proteomics) F->G H Cardiac Muscle Analysis (Fibrosis, Hemodynamics) F->H I Blood Analysis (Biomarkers) F->I

Workflow for a preclinical in vivo study of this compound.
Logical Relationship: Bridging In Vitro to In Vivo

This diagram connects the foundational in vitro mechanism of this compound to the observed therapeutic outcomes in complex in vivo systems.

Logical_Relationship cluster_invitro In Vitro Finding cluster_mechanism Cellular Mechanism cluster_invivo In Vivo Outcome A This compound Directly Inhibits MuRF1 E3 Ligase Activity B Reduced Ubiquitination of Myofibrillar Proteins A->B Leads to C Decreased Proteasomal Degradation B->C Results in D Preservation of Muscle Fiber Size (CSA) C->D Manifests as E Improved Muscle Strength & Function D->E F Attenuation of Disease-Related Cachexia E->F Contributes to

Connecting the molecular action to the organismal effect.

References

Validating the Specificity of MyoMed 205 for MuRF1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MyoMed 205, a small molecule inhibitor of Muscle RING Finger 1 (MuRF1), against other known inhibitors. The focus is on the experimental validation of its specificity for MuRF1, a key E3 ubiquitin ligase involved in muscle atrophy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of this compound's performance.

Introduction to MuRF1 and Its Inhibition

Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a crucial regulator of muscle mass. As an E3 ubiquitin ligase, it targets specific proteins for degradation via the ubiquitin-proteasome system, contributing to muscle atrophy in various catabolic states. This makes MuRF1 a significant therapeutic target for muscle-wasting diseases. Several small molecules have been developed to inhibit MuRF1 activity, and this guide focuses on comparing the specificity of one such molecule, this compound.

Comparative Analysis of MuRF1 Inhibitors

The following table summarizes the available quantitative data for this compound and its precursor, ID#704946, alongside another well-characterized MuRF1 inhibitor, P013222. It is important to note that detailed public data on the broad selectivity profile of this compound against a panel of E3 ligases or kinases is limited.

Inhibitor Target(s) Assay Type Potency Selectivity Reference(s)
This compound MuRF1, MuRF2Inhibition of MuRF1 activity and expressionData not publicly availableKnown to also inhibit MuRF2 expression. Further selectivity data is not specified.[1]
ID#704946 MuRF1Inhibition of MuRF1-titin interaction (AlphaScreen)IC50 < 25 μMScreened against a counter-assay to reduce off-target hits.[2]
Inhibition of MuRF1 E3 ligase activityQualitative inhibition shownNot specified[2]
P013222 MuRF1Inhibition of MuRF1 autoubiquitinationEC50 ~ 2 μM~10-fold preference for MuRF1 over other tested E3 ligases.[3][4]

Experimental Protocols for Specificity Validation

Validating the specificity of a MuRF1 inhibitor is critical to ensure its therapeutic efficacy and minimize off-target effects. Below are detailed methodologies for key experiments used in this process.

Biochemical Assays for Direct Target Inhibition

These assays directly measure the ability of a compound to inhibit the biochemical activity of MuRF1.

This assay quantifies the inhibition of the interaction between MuRF1 and its substrate, titin.

  • Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used. Donor and acceptor beads are brought into proximity through the binding of two interacting partners (e.g., GST-tagged MuRF1 and His-tagged titin). Light excitation of the donor bead results in a luminescent signal from the acceptor bead. An inhibitor disrupting this interaction will reduce the signal.

  • Protocol:

    • Reagent Preparation: Recombinant GST-tagged MuRF1 and His-tagged titin fragments are purified. AlphaScreen GST Donor beads and Ni-NTA Acceptor beads are used.

    • Reaction Setup: In a microplate, incubate GST-MuRF1 and His-titin with varying concentrations of the test compound (e.g., this compound).

    • Bead Addition: Add AlphaScreen Donor and Acceptor beads to the wells.

    • Incubation: Incubate in the dark to allow for bead-protein binding.

    • Signal Detection: Read the plate on an AlphaScreen-compatible reader.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.

This assay measures the E3 ligase activity of MuRF1 by detecting its ability to ubiquitinate itself.

  • Principle: The assay measures the transfer of ubiquitin to MuRF1, catalyzed by E1 and E2 enzymes. The level of ubiquitinated MuRF1 is quantified, often by western blot or a plate-based assay.

  • Protocol:

    • Reaction Mixture: In a reaction buffer, combine E1 activating enzyme, a suitable E2 conjugating enzyme (e.g., UbcH5c), ATP, and ubiquitin.

    • Inhibitor Incubation: Add varying concentrations of the test inhibitor.

    • Reaction Initiation: Add purified MuRF1 to start the reaction and incubate.

    • Detection (Western Blot): Stop the reaction and separate the proteins by SDS-PAGE. Transfer to a membrane and probe with an anti-ubiquitin antibody to visualize the ladder of ubiquitinated MuRF1.

    • Data Analysis: Quantify the band intensity to determine the extent of inhibition. The EC50 value can be calculated.

Cellular Assays for Target Engagement and Specificity

These assays confirm that the inhibitor can engage its target within a cellular context and assess its effects on other cellular proteins.

CETSA is used to verify that a compound binds to its target protein in intact cells.

  • Principle: Ligand binding can stabilize a target protein against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified.

  • Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Detection: Quantify the amount of soluble MuRF1 in the supernatant using western blotting or an ELISA-based method.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This unbiased approach identifies cellular proteins that interact with the inhibitor.

  • Principle: A labeled version of the inhibitor (e.g., with a biotin tag) is used to pull down interacting proteins from cell lysates. These proteins are then identified and quantified by mass spectrometry.

  • Protocol:

    • Probe Synthesis: Synthesize a chemical probe based on the inhibitor's structure.

    • Cell Lysate Preparation: Prepare lysates from cells of interest.

    • Affinity Purification: Incubate the lysate with the probe immobilized on beads. As a control, a competition experiment with an excess of the free inhibitor can be performed.

    • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and analyze them by LC-MS/MS.

    • Data Analysis: Identify and quantify the proteins that specifically bind to the probe. This provides a profile of on-target and potential off-target interactions.

Visualizations

Signaling Pathway of MuRF1-mediated Proteolysis

MuRF1_Pathway cluster_upstream Upstream Signaling cluster_core Ubiquitin-Proteasome System cluster_downstream Downstream Effects Catabolic Stimuli Catabolic Stimuli FoxO FoxO Catabolic Stimuli->FoxO NF-kB NF-kB Catabolic Stimuli->NF-kB MuRF1 (E3) MuRF1 (E3) FoxO->MuRF1 (E3) Transcription NF-kB->MuRF1 (E3) Transcription Myofibrillar Proteins Myofibrillar Proteins MuRF1 (E3)->Myofibrillar Proteins Ubiquitination Ub Ubiquitin Ub->Myofibrillar Proteins Proteasome Proteasome Degraded Proteins Degraded Proteins Proteasome->Degraded Proteins Myofibrillar Proteins->Proteasome Degradation Muscle Atrophy Muscle Atrophy Degraded Proteins->Muscle Atrophy

Caption: MuRF1-mediated muscle protein degradation pathway.

Experimental Workflow for Inhibitor Specificity Testing

Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Proteome-wide Analysis A MuRF1-Titin Interaction (AlphaScreen) C Determine IC50 / EC50 A->C B MuRF1 Autoubiquitination Assay B->C D Cellular Thermal Shift Assay (CETSA) C->D E Confirm Target Engagement D->E F Quantitative Proteomics (Affinity Purification-MS) E->F G Identify Off-Targets F->G H Validated Specificity Profile

Caption: Workflow for validating MuRF1 inhibitor specificity.

Logical Relationship of MuRF1 Inhibition and Cellular Outcomes

Inhibition_Logic Inhibitor This compound MuRF1 MuRF1 E3 Ligase Activity Expression Inhibitor->MuRF1 Inhibits MuRF2 MuRF2 E3 Ligase Expression Inhibitor->MuRF2 Inhibits Proteolysis Ubiquitination of Myofibrillar Proteins Protein Degradation MuRF1->Proteolysis Promotes Muscle_Health Muscle Mass Muscle Function Proteolysis->Muscle_Health Decreases

Caption: Logical flow of this compound's effect on muscle health.

This guide provides a framework for understanding and evaluating the specificity of this compound as a MuRF1 inhibitor. While direct comparative data on its selectivity remains limited in the public domain, the experimental protocols outlined here represent the standard methodologies for a thorough assessment. Researchers are encouraged to apply these techniques to generate comprehensive specificity profiles for this compound and other emerging MuRF1 inhibitors.

References

Long-Term Safety and Efficacy of MyoMed 205 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the long-term safety and efficacy of MyoMed 205 with alternative therapies for muscle wasting in animal models. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of preclinical data to inform future research and development.

Executive Summary

This compound, a small molecule inhibitor of the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1), has demonstrated significant efficacy in attenuating muscle atrophy and improving muscle function in various animal models of muscle wasting, including heart failure with preserved ejection fraction (HFpEF) and cancer cachexia. This guide compares the preclinical profile of this compound with three alternative therapies operating through distinct mechanisms: Formoterol (a β2-adrenergic agonist), Espindolol (a non-selective β-blocker with intrinsic sympathomimetic activity), and Bimagrumab (a monoclonal antibody targeting the activin type II receptor). The compiled data suggests that while all agents show promise in combating muscle wasting, they exhibit different efficacy and safety profiles depending on the underlying pathology and animal model.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from long-term animal studies of this compound and its comparators.

Table 1: Efficacy in Animal Models of Muscle Atrophy

CompoundAnimal ModelDurationKey Efficacy OutcomesReference
This compound ZSF1 Obese Rats (HFpEF)12 weeks- 26% increase in tibialis anterior (TA) muscle mass and cross-sectional area (CSA).- Reduced total muscle protein ubiquitination.- Improved diastolic function and reduced myocardial fibrosis.[1]
B16F10 Melanoma Mice (Cancer Cachexia)24 days- Attenuated loss of body weight and muscle mass (soleus, TA, extensor digitorum longus - EDL).- Improved muscle performance in wire hang tests.[2]
Diaphragm Denervation Rats12 hours- Prevented diaphragmatic contractile dysfunction and fiber atrophy at a 50 mg/kg dose.[1]
Formoterol Doxorubicin-treated Mice (Chemotherapy-induced muscle wasting)Not Specified- Inhibited doxorubicin-induced muscle atrophy and improved grip strength.[1]
Aged F344 Rats (Sarcopenia)4 weeks- 23% increase in EDL muscle mass in adult rats and 50% in old rats.- Increased force-producing capacity of EDL and soleus muscles.[3]
Arthritis Model Rats12 days- Prevented the decrease in gastrocnemius muscle mass.[4]
Espindolol Aged Wistar Han Rats (Sarcopenia)31 days- Increased lean mass by 43.4 g compared to a 1.5 g loss in placebo.- Reduced fat mass.- Decreased proteasome and caspase-3 proteolytic activities.[2]
Bimagrumab Casting-induced Atrophy in Men (Clinical Study for context)12 weeks- Accelerated recovery of thigh muscle volume compared to placebo.[5]
Mice with Osteoporosis and Reduced Muscle MassNot Specified- Increased bone tissue and muscle mass.[6]

Table 2: Long-Term Safety and Toxicological Profile in Animal Models

CompoundAnimal ModelDurationKey Safety FindingsReference
This compound RatsAcute- Dose-response study established a 50 mg/kg body weight dosage as effective and safe in a 12-hour denervation model. Higher doses showed less or no protective effect.[1]
Healthy Mice24 days- No adverse effects on food intake.- Increased body weight, total body fat, and lean mass.[2]
Formoterol Rats4 weeks- Dose-dependent cardiac hypertrophy was observed, although some studies indicate that at lower effective doses for muscle growth, cardiac effects are minimal.[3]
Espindolol Aged Rats31 days- No adverse effects on cardiac function as assessed by echocardiography.- No significant changes in clinical plasma parameters.[2]
Bimagrumab MiceNot Specified- Increased muscle mass by 25-50% without reported adverse effects in the cited study.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation.

Animal Models of Muscle Atrophy
  • Heart Failure with Preserved Ejection Fraction (HFpEF): Twenty-week-old female obese ZSF1 rats were used as a model for HFpEF. These rats received the test compounds mixed in their chow for 12 weeks. Age-matched untreated ZSF1 lean and obese rats served as controls.[8]

  • Cancer Cachexia: B16F10 melanoma cells were injected into the thighs of mice. The mice were then fed a diet containing the test compounds for 24 days. Tumor growth and body weight were monitored throughout the study.[2]

  • Denervation-Induced Atrophy: Unilateral diaphragm denervation was performed in rats by transecting the phrenic nerve. This induces rapid muscle atrophy. This compound was administered to assess its protective effects over a 12-hour period.[1]

  • Sarcopenia (Age-Related Muscle Loss): Aged rats (19-27 months old) were used to model sarcopenia. The animals were treated with the respective compounds or a placebo for a specified duration (e.g., 31 days for Espindolol).[2][3]

Efficacy Assessment
  • Muscle Mass and Histology: At the end of the treatment period, animals were euthanized, and specific muscles (e.g., tibialis anterior, gastrocnemius, soleus, EDL) were dissected and weighed. For histological analysis, muscle tissues were frozen in isopentane pre-cooled in liquid nitrogen. Cross-sections (10 µm) were cut using a cryostat and stained with hematoxylin and eosin (H&E) to measure the cross-sectional area (CSA) of individual muscle fibers using imaging software.[8]

  • Muscle Function (Grip Strength Test): A grip strength meter was used to assess forelimb and hindlimb muscle strength in mice and rats. The animal was allowed to grasp a metal grid, and the peak force exerted before losing its grip was recorded. The test was repeated multiple times, and the average or peak value was used for analysis.[1]

  • Western Blotting: Muscle tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., MuRF1, ubiquitin, components of anabolic and catabolic signaling pathways). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using chemiluminescence and quantified by densitometry.[1]

Mandatory Visualizations

Signaling Pathways

MyoMed_205_Signaling_Pathway cluster_atrophy_stimuli Atrophy Stimuli cluster_ups Ubiquitin-Proteasome System HFpEF HFpEF Cancer Cachexia Cancer Cachexia Denervation Denervation MuRF1 MuRF1 Ubiquitination Ubiquitination MuRF1->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets proteins for Protein Degradation Protein Degradation Proteasome->Protein Degradation Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy Atrophy Stimuli->MuRF1 Upregulates This compound This compound This compound->MuRF1 Inhibits

Caption: this compound inhibits MuRF1, a key E3 ubiquitin ligase in the Ubiquitin-Proteasome System.

Alternative_Signaling_Pathways cluster_formoterol Formoterol cluster_bimagrumab Bimagrumab Formoterol Formoterol β2-Adrenergic Receptor β2-Adrenergic Receptor Formoterol->β2-Adrenergic Receptor Activates cAMP cAMP β2-Adrenergic Receptor->cAMP PKA PKA cAMP->PKA Akt/mTOR Pathway Akt/mTOR Pathway PKA->Akt/mTOR Pathway Activates Protein Synthesis Protein Synthesis Akt/mTOR Pathway->Protein Synthesis Promotes Bimagrumab Bimagrumab Activin Type II Receptor Activin Type II Receptor Bimagrumab->Activin Type II Receptor Blocks Smad2/3 Signaling Smad2/3 Signaling Activin Type II Receptor->Smad2/3 Signaling Activates Myostatin/Activin Myostatin/Activin Myostatin/Activin->Activin Type II Receptor Protein Degradation Protein Degradation Smad2/3 Signaling->Protein Degradation Promotes Muscle Growth Muscle Growth Protein Synthesis->Muscle Growth Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy

Caption: Signaling pathways of Formoterol and Bimagrumab in skeletal muscle.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis Induce Muscle Atrophy Induce Muscle Atrophy Administer Compound Administer Compound Induce Muscle Atrophy->Administer Compound Placebo Control Placebo Control Induce Muscle Atrophy->Placebo Control Monitor Body Weight & Health Monitor Body Weight & Health Administer Compound->Monitor Body Weight & Health Placebo Control->Monitor Body Weight & Health Grip Strength Test Grip Strength Test Monitor Body Weight & Health->Grip Strength Test Tissue Collection Tissue Collection Grip Strength Test->Tissue Collection Histology (CSA) Histology (CSA) Tissue Collection->Histology (CSA) Western Blot Western Blot Tissue Collection->Western Blot Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Statistical Analysis Statistical Analysis Histology (CSA)->Statistical Analysis Western Blot->Statistical Analysis Biochemical Assays->Statistical Analysis

Caption: General experimental workflow for preclinical evaluation of anti-atrophy compounds.

References

Safety Operating Guide

Proper Disposal of Myo-Med 205: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling MyoMed-205 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this non-hazardous research chemical.

MyoMed-205, a small molecule inhibitor of the E3 ubiquitin ligase MuRF1, is utilized in laboratory research and is not intended for human use.[1] According to available safety data, MyoMed-205 is not classified as a hazardous substance or mixture.[2] Consequently, it is considered non-hazardous for transportation.[2]

Key Chemical and Safety Data

A summary of the pertinent quantitative data for MyoMed-205 is provided in the table below. This information is critical for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

IdentifierValueSource
CAS Number 2614161-13-4[3][4][5]
Molecular Formula C26H25N3O5S[2][3]
Molecular Weight 491.56 g/mol [2][3]
Solubility 10 mM in DMSO[3]
Hazard Classification Not a hazardous substance or mixture[2]
Transport Information This substance is considered to be non-hazardous for transport.[2]

Experimental Protocols: Disposal Procedures

While MyoMed-205 is not classified as hazardous, it is imperative to follow standard laboratory procedures for chemical waste disposal to maintain a safe working environment. The following step-by-step protocol outlines the recommended disposal process.

Step 1: Personal Protective Equipment (PPE) Before handling MyoMed-205, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Collection All MyoMed-205 waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, should be collected in a designated and clearly labeled waste container. The container should be compatible with the chemical and any solvents used.

Step 3: Spill Management In the event of a spill, avoid breathing vapors, mist, or gas.[2] Ensure the area is well-ventilated and evacuate personnel if necessary.[2] Use an absorbent, liquid-binding material such as diatomite or universal binders to contain and clean up the spill.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2]

Step 4: Disposal of Contaminated Materials All materials used to clean up a spill, along with any other contaminated items, should be placed in the designated waste container.

Step 5: Final Disposal Dispose of the waste container with its contents through an approved waste disposal company or your institution's environmental health and safety (EHS) office.[4] Although classified as non-hazardous, it is best practice to dispose of MyoMed-205 as chemical waste rather than general trash or drain disposal.

Mandatory Visualization: MyoMed-205 Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of MyoMed-205.

MyoMed205_Disposal_Workflow start Start: MyoMed-205 Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled Container ppe->collect_waste spill Spill Occurs? collect_waste->spill cleanup_spill Clean Spill with Absorbent Material spill->cleanup_spill Yes seal_container Securely Seal Waste Container spill->seal_container No decontaminate Decontaminate Surface with Alcohol cleanup_spill->decontaminate dispose_cleanup Dispose of Cleanup Materials in Waste Container decontaminate->dispose_cleanup dispose_cleanup->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) seal_container->contact_ehs final_disposal Dispose via Approved Waste Disposal Service contact_ehs->final_disposal

Caption: Disposal workflow for MyoMed-205, from waste generation to final disposal.

References

Personal protective equipment for handling MyoMed 205

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MyoMed 205

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound is a small molecule inhibitor of Muscle RING Finger 1 (MuRF1), intended for laboratory research use only.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following PPE is required:

  • Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z-87 standards must be worn.[2] When there is a potential for splashing, such as when preparing solutions, a face shield should be worn in addition to safety glasses.

  • Skin and Body Protection: A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes.[3] Long pants and closed-toe shoes are required at all times within the laboratory.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly. For tasks with a higher risk of exposure, wearing double gloves is recommended.

  • Respiratory Protection: If working with the solid form of this compound where dust generation is possible, or when handling solutions in a poorly ventilated area, a NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating quick reference for experimental planning and execution.

PropertyValue
Molecular Weight 491.562 g/mol
Molecular Formula C₂₆H₂₅N₃O₅S
Appearance Solid Powder
Solubility 10 mM in DMSO
Storage (Solid Powder) -20°C for 12 months, 4°C for 6 months
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Data sourced from Probechem Biochemicals and MedchemExpress.[1][4]

Experimental Protocols

In Vivo Dose-Response Study in a Murine Model

This protocol outlines a detailed methodology for a dose-response study of this compound in a mouse model to assess its efficacy in preventing muscle atrophy.

1. Animal Acclimation and Housing:

  • House male C57BL/6 mice (8-10 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Allow for an acclimation period of at least one week prior to the start of the experiment.

2. Experimental Groups and Randomization:

  • Randomly assign mice to experimental groups (n=8 per group), including a vehicle control group and multiple this compound dose groups (e.g., 10, 25, 50 mg/kg body weight).

3. Preparation of this compound Solution:

  • On the day of administration, prepare a stock solution of this compound in 100% DMSO.

  • For injections, dilute the stock solution to the desired final concentrations using a vehicle solution (e.g., saline or corn oil), ensuring the final DMSO concentration is below 5% to minimize toxicity.

4. Induction of Muscle Atrophy (Optional):

  • To study the protective effects of this compound, a model of muscle atrophy can be induced. One common method is denervation of a specific muscle, such as the gastrocnemius, via sciatic nerve transection.

5. Administration of this compound:

  • Administer the prepared this compound solutions or vehicle control to the respective groups via intraperitoneal (IP) injection or oral gavage.

  • The frequency of administration will depend on the experimental design but is typically once daily.

6. Monitoring and Sample Collection:

  • Monitor the body weight and general health of the mice daily.

  • Dissect and weigh the target muscles (e.g., gastrocnemius, tibialis anterior). A portion of the muscle tissue can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for MuRF1 expression), while another portion can be prepared for histological analysis (e.g., hematoxylin and eosin staining to measure muscle fiber cross-sectional area).

7. Data Analysis:

  • Analyze differences in muscle weight and fiber cross-sectional area between the experimental groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Operational and Disposal Plans

Safe Handling and Storage
  • Engineering Controls: Handle solid this compound in a chemical fume hood to avoid inhalation of any airborne powder. When preparing solutions, work in a well-ventilated area.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials. Follow the specific temperature guidelines provided in the quantitative data table.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Unused this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.

  • Waste Collection: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Ensure that all waste containers are properly labeled with their contents.

Signaling Pathway

This compound functions by inhibiting MuRF1, a key E3 ubiquitin ligase involved in muscle protein degradation. By inhibiting MuRF1, this compound can modulate downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for promoting protein synthesis and muscle growth.[2][5][6]

MyoMed205_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (Muscle Growth) mTORC1->Protein_Synthesis MuRF1 MuRF1 Protein_Degradation Protein Degradation (Muscle Atrophy) MuRF1->Protein_Degradation MyoMed_205 This compound MyoMed_205->MuRF1 Inhibits

Caption: this compound inhibits MuRF1, thereby reducing protein degradation and promoting muscle growth.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。